molecular formula C17H18O10 B12306401 Prionanthoside

Prionanthoside

Katalognummer: B12306401
Molekulargewicht: 382.3 g/mol
InChI-Schlüssel: HUYSUIPBOBFBTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prionanthoside is a useful research compound. Its molecular formula is C17H18O10 and its molecular weight is 382.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C17H18O10

Molekulargewicht

382.3 g/mol

IUPAC-Name

[3,4,5-trihydroxy-6-(6-hydroxy-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C17H18O10/c1-7(18)24-6-12-14(21)15(22)16(23)17(27-12)26-11-5-10-8(4-9(11)19)2-3-13(20)25-10/h2-5,12,14-17,19,21-23H,6H2,1H3

InChI-Schlüssel

HUYSUIPBOBFBTQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C3C=CC(=O)OC3=C2)O)O)O)O

Herkunft des Produkts

United States

Foundational & Exploratory

Prionanthoside: A Technical Guide to Its Natural Sourcing and Isolation for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of Prionanthoside, a coumarin (B35378) glycoside, with a focus on its natural sources and the methodologies for its extraction and purification. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of this natural compound.

Introduction

This compound is a coumarin glycoside that has been identified in the plant species Viola philippica[1][2][3]. Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties[4][5]. As a glycoside, this compound's structure includes a sugar moiety, which can influence its solubility, stability, and biological activity. This guide will delve into the known natural source of this compound and provide a detailed, albeit inferred, protocol for its isolation, based on established methods for separating coumarins from Viola philippica.

Natural Source of this compound

The primary documented natural source of this compound is the whole plant of Viola philippica Cav. (also known by its synonym Viola yedoensis Makino). This perennial herb is a member of the Violaceae family and is distributed across various regions of Asia. Viola philippica has a history of use in traditional medicine and has been the subject of phytochemical investigations, which have revealed the presence of various secondary metabolites, including flavonoids, lignans, and coumarins.

Table 1: Natural Source of this compound

Compound NameNatural SourcePlant Part
This compoundViola philippica Cav. (Viola yedoensis Makino)Whole Plant

Isolation and Purification of this compound

While a specific, detailed protocol for the isolation of this compound has not been published, a general and effective methodology can be constructed based on the successful isolation of other coumarins from Viola philippica. The following protocol is a comprehensive, multi-step process designed to yield this compound of high purity suitable for research and drug development applications.

Experimental Protocol: Isolation of this compound from Viola philippica

This protocol outlines a systematic approach to extract and purify this compound.

3.1.1. Plant Material Collection and Preparation

  • Collection: The whole plant of Viola philippica should be collected and authenticated by a qualified botanist.

  • Drying and Pulverization: The plant material is air-dried in the shade to preserve the chemical integrity of its constituents. The dried material is then pulverized into a coarse powder to increase the surface area for efficient extraction.

3.1.2. Extraction

  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with 95% ethanol (B145695) (EtOH) at room temperature. This is typically performed by maceration with periodic agitation or by using a Soxhlet apparatus for continuous extraction. The process is repeated multiple times to ensure the complete extraction of soluble compounds.

  • Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

3.1.3. Fractionation

  • Solvent-Solvent Partitioning: The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity. This typically involves partitioning against n-hexane, followed by ethyl acetate (B1210297) (EtOAc), and finally n-butanol (n-BuOH). This compound, being a glycoside, is expected to be enriched in the more polar fractions, particularly the n-BuOH fraction.

3.1.4. Chromatographic Purification

  • Column Chromatography: The n-BuOH fraction is subjected to column chromatography over a silica (B1680970) gel stationary phase. The column is eluted with a gradient of chloroform-methanol (CHCl₃-MeOH) or a similar solvent system of increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable developing solvent and visualized under UV light.

  • Sephadex LH-20 Chromatography: Fractions containing compounds with similar TLC profiles to coumarin glycosides are pooled and further purified using a Sephadex LH-20 column, eluting with methanol (B129727) (MeOH). This step is effective for separating compounds based on molecular size and polarity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification is achieved by preparative HPLC on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of methanol and water (often with a small percentage of formic acid to improve peak shape) is typically employed to isolate this compound in a highly pure form.

3.1.5. Structure Elucidation and Purity Assessment

  • Spectroscopic Analysis: The structure of the isolated this compound is confirmed using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

  • Purity Determination: The purity of the final compound is assessed by analytical High-Performance Liquid Chromatography (HPLC).

Experimental Workflow

experimental_workflow start Start: Viola philippica (Whole Plant) drying_powdering Drying and Pulverization start->drying_powdering extraction Extraction with 95% EtOH drying_powdering->extraction concentration Concentration (Crude Extract) extraction->concentration fractionation Solvent-Solvent Partitioning (n-hexane, EtOAc, n-BuOH) concentration->fractionation column_chromatography Silica Gel Column Chromatography (CHCl3-MeOH gradient) fractionation->column_chromatography n-BuOH Fraction sephadex Sephadex LH-20 Chromatography (MeOH) column_chromatography->sephadex prep_hplc Preparative HPLC (C18, MeOH-H2O gradient) sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis Structure Elucidation (NMR, MS) & Purity Assessment (HPLC) pure_compound->analysis

Caption: A generalized workflow for the isolation of this compound.

Quantitative Data

Currently, there is a lack of published quantitative data specifically detailing the yield and purity of this compound from Viola philippica. The yield of natural products can vary significantly based on factors such as the geographical origin of the plant material, harvesting time, and the specifics of the extraction and purification methods employed. The purity of the final isolated compound is dependent on the rigor of the chromatographic techniques used. For research purposes, a purity of ≥95% as determined by HPLC is generally considered acceptable.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
CAS Number161842-81-5
Molecular FormulaC₁₇H₁₈O₁₀

Biological Activities and Potential Signaling Pathways

Direct experimental evidence for the biological activities and associated signaling pathways of purified this compound is not yet available in the scientific literature. However, based on the known activities of other coumarins isolated from Viola philippica and the general bioactivities of this class of compounds, some potential therapeutic areas and mechanisms of action can be postulated.

Extracts of Viola philippica containing coumarins have demonstrated α-glucosidase and HCV protease inhibitory activities. Furthermore, polyol extracts of the plant have shown significant antioxidant and photoprotective effects. It is plausible that this compound contributes to these observed biological effects.

Many coumarin derivatives are known to exert their effects through the modulation of key signaling pathways involved in inflammation, oxidative stress, and cell proliferation. A potential, generalized signaling pathway that could be influenced by a bioactive coumarin glycoside like this compound is the NF-κB signaling pathway, which is a central regulator of inflammation.

Hypothetical Signaling Pathway: Inhibition of NF-κB Activation

hypothetical_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Potential Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus e.g., LPS, TNF-α IKK_Complex IKK Complex Inflammatory_Stimulus->IKK_Complex Activates This compound This compound This compound->IKK_Complex Inhibits IκBα IκBα IKK_Complex->IκBα Phosphorylates IκBα_P P-IκBα IκBα->IκBα_P NFκB NF-κB (p50/p65) NFκB_translocation NF-κB Translocation NFκB->NFκB_translocation Ubiquitination_Degradation Ubiquitination_Degradation IκBα_P->Ubiquitination_Degradation Ubiquitination & Degradation NFκB_complex IκBα-NF-κB Complex NFκB_complex->IKK_Complex NFκB_complex->NFκB Releases Gene_Transcription Gene Transcription NFκB_translocation->Gene_Transcription Inflammatory_Mediators Inflammatory Mediators (e.g., COX-2, iNOS, Cytokines) Gene_Transcription->Inflammatory_Mediators

Caption: A hypothetical model of NF-κB pathway inhibition by this compound.

Conclusion and Future Directions

This compound, a coumarin glycoside from Viola philippica, represents a promising natural product for further investigation. This guide provides a foundational protocol for its isolation and purification, which can be optimized to improve yield and purity. A critical next step for the research community is to conduct comprehensive biological activity screening of purified this compound to elucidate its specific pharmacological effects. Subsequent studies should then focus on identifying the precise molecular targets and signaling pathways modulated by this compound. Such research will be instrumental in unlocking the full therapeutic potential of this compound for the development of novel pharmaceuticals.

References

Unveiling the Molecular Architecture of Prionanthoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of Prionanthoside, a coumarin (B35378) glycoside isolated from the medicinal plant Viola yedoensis. This document details the experimental protocols for its isolation and purification, presents a thorough analysis of the spectroscopic data that defined its structure, and explores its potential biological significance.

Introduction

This compound (7-[(6-O-acetyl-beta-D-glucopyranosyl)oxy]-6-hydroxy-2H-1-benzopyran-2-one) is a natural product belonging to the coumarin class of compounds. First isolated from Viola yedoensis, a plant with a history of use in traditional medicine for treating inflammatory conditions, the structural elucidation of this compound is crucial for understanding its physicochemical properties and potential therapeutic applications. This guide serves as a detailed resource for researchers interested in the chemistry and biological activity of this compound.

Isolation and Purification

The isolation of this compound from Viola yedoensis involves a multi-step process combining extraction and chromatographic techniques. The general workflow is outlined below.

experimental_workflow plant_material Dried whole plant of Viola yedoensis extraction Extraction with 75% Ethanol (B145695) plant_material->extraction partition Partitioning with Petroleum Ether, Ethyl Acetate, and n-Butanol extraction->partition buoh_fraction n-Butanol Fraction partition->buoh_fraction Collect silica_gel Silica (B1680970) Gel Column Chromatography buoh_fraction->silica_gel recrystallization Recrystallization silica_gel->recrystallization This compound Pure this compound recrystallization->this compound

Figure 1: General experimental workflow for the isolation of this compound.
Experimental Protocol: Isolation of this compound

  • Extraction: The dried and powdered whole plant of Viola yedoensis is extracted with 75% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, which contains the more polar glycosidic compounds, is collected.

  • Column Chromatography: The n-butanol fraction is subjected to silica gel column chromatography. The column is typically eluted with a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Recrystallization: Fractions containing this compound are combined and further purified by recrystallization from a suitable solvent system, such as methanol, to yield the pure compound.

Structure Elucidation: Spectroscopic Analysis

The chemical structure of this compound was determined through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was employed to determine the molecular formula of this compound.

Table 1: Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/zMolecular Formula
[M+H]⁺383.0978383.0975C₁₇H₁₉O₁₀

Fragment ion analysis in tandem MS (MS/MS) provided further structural information, with a notable fragment observed at m/z 177.0189, corresponding to the aglycone moiety (esculetin).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy were instrumental in elucidating the detailed connectivity and stereochemistry of this compound. The spectra were recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

Table 2: ¹H NMR Spectroscopic Data for this compound (DMSO-d₆)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-36.25d9.5
H-47.91d9.5
H-57.15s
H-86.80s
H-1'5.10d7.2
H-2'3.45m
H-3'3.55m
H-4'3.30m
H-5'3.70m
H-6'a4.25dd12.0, 5.5
H-6'b4.10dd12.0, 2.0
OAc-CH₃2.05s

Table 3: ¹³C NMR Spectroscopic Data for this compound (DMSO-d₆)

CarbonChemical Shift (δ, ppm)
C-2160.5
C-3112.8
C-4144.2
C-4a111.5
C-5112.0
C-6145.8
C-7150.2
C-8103.5
C-8a148.6
C-1'100.8
C-2'73.2
C-3'76.5
C-4'69.8
C-5'73.5
C-6'63.1
OAc-C=O170.1
OAc-CH₃20.7

The NMR data confirmed the presence of a coumarin skeleton, a glucose unit, and an acetyl group. The attachment of the acetylated glucose moiety to the C-7 hydroxyl group of the coumarin aglycone was established through Heteronuclear Multiple Bond Correlation (HMBC) experiments.

Biological Activity

While extensive research on the specific biological activities of pure this compound is ongoing, the crude extracts of Viola yedoensis, which contain this compound, have demonstrated a range of pharmacological effects.

  • Anti-inflammatory Activity: Extracts of Viola yedoensis have been shown to possess anti-inflammatory properties, which is consistent with its traditional use.[1]

  • Antiviral and Antibacterial Effects: The plant has also been reported to exhibit antiviral and antibacterial activities.[1]

The presence of this compound, as a significant constituent, suggests it may contribute to these observed biological effects. Further investigation into the specific signaling pathways modulated by this compound is warranted.

biological_activity This compound This compound viola_extract Viola yedoensis Extract This compound->viola_extract is a constituent of anti_inflammatory Anti-inflammatory Activity viola_extract->anti_inflammatory antiviral Antiviral Activity viola_extract->antiviral antibacterial Antibacterial Activity viola_extract->antibacterial

Figure 2: Potential biological activities associated with this compound.

Conclusion

The chemical structure of this compound has been unequivocally established as 7-[(6-O-acetyl-beta-D-glucopyranosyl)oxy]-6-hydroxy-2H-1-benzopyran-2-one through detailed spectroscopic analysis. The methodologies for its isolation from Viola yedoensis are well-defined. While the full spectrum of its biological activity is yet to be elucidated, its presence in a medicinally important plant suggests it is a promising candidate for further pharmacological investigation. This technical guide provides a foundational resource for researchers to build upon in the exploration of this compound's therapeutic potential.

References

The Prionanthoside Biosynthetic Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the biosynthetic pathway of Prionanthoside, a naturally occurring coumarin (B35378). While the complete, experimentally verified pathway for this compound remains to be fully elucidated, this document synthesizes current knowledge of the related iridoid and coumarin biosynthetic pathways to propose a putative route to its formation. This guide includes quantitative data on key enzymes, detailed experimental protocols, and visual diagrams of the metabolic and experimental workflows.

Introduction to this compound and Iridoid/Coumarin Biosynthesis

This compound (C17H18O10) is a coumarin derivative found in various plant species.[1][2][3] Coumarins are a class of secondary metabolites derived from the phenylpropanoid pathway and are known for their diverse pharmacological activities.[4][5] The biosynthesis of many complex natural products involves the interplay of multiple metabolic pathways. In the case of this compound, its structure suggests a potential link to the iridoid biosynthetic pathway, which produces a large class of monoterpenoids.

Iridoids are characterized by a cyclopentanopyran ring system and are biosynthesized from geranyl pyrophosphate (GPP) via the methylerythritol phosphate (B84403) (MEP) pathway. Key intermediates in the iridoid pathway, such as loganin (B1675030) and secologanin (B1681713), serve as precursors to a vast array of bioactive compounds, including terpenoid indole (B1671886) alkaloids. It is hypothesized that an iridoid precursor undergoes ring cleavage and subsequent modification through enzymes of the phenylpropanoid and coumarin pathways to form the coumarin scaffold of this compound.

The Core Iridoid Biosynthetic Pathway

The biosynthesis of iridoids is a multi-step enzymatic process that can be broadly divided into the formation of the iridoid skeleton and its subsequent modifications.

Stage 1: Formation of the Iridoid Skeleton

  • Geranyl Pyrophosphate (GPP) Synthesis: The pathway begins with the formation of GPP from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), intermediates of the MEP pathway.

  • Geraniol (B1671447) Synthesis: Geraniol synthase (GES) catalyzes the conversion of GPP to geraniol.

  • Hydroxylation of Geraniol: Geraniol 8-hydroxylase (G8H), a cytochrome P450 monooxygenase, hydroxylates geraniol to 8-hydroxygeraniol.

  • Oxidation of 8-hydroxygeraniol: 8-hydroxygeraniol is then oxidized to 8-oxogeranial by 8-hydroxygeraniol oxidase (HGO).

  • Reductive Cyclization: Iridoid synthase (ISY) catalyzes the reductive cyclization of 8-oxogeranial to form the initial iridoid scaffold, nepetalactol.

Stage 2: Modification of the Iridoid Skeleton

Following the formation of nepetalactol, a series of enzymatic reactions, including oxidation, glycosylation, and methylation, lead to the formation of various iridoids like loganin and secologanin. Key enzymes in this stage include:

  • Iridoid Oxidase (IO) / 7-Deoxyloganetic Acid Synthase (7DLS): Catalyzes the oxidation of iridodial (B1216469) to 7-deoxyloganetic acid.

  • 7-Deoxyloganetic Acid Glucosyltransferase (7DLGT): Glycosylates 7-deoxyloganetic acid to form 7-deoxyloganic acid.

  • 7-Deoxyloganic Acid Hydroxylase (7DLH): Hydroxylates 7-deoxyloganic acid to produce loganic acid.

  • Loganic Acid O-Methyltransferase (LAMT): Methylates loganic acid to form loganin.

  • Secologanin Synthase (SLS): A cytochrome P450 enzyme that catalyzes the oxidative cleavage of loganin to form secologanin.

Iridoid Biosynthetic Pathway GPP Geranyl Pyrophosphate Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol G8H Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial HGO Nepetalactol Nepetalactol Oxogeranial->Nepetalactol ISY Iridodial Iridodial Nepetalactol->Iridodial Deoxyloganetic_acid 7-Deoxyloganetic Acid Iridodial->Deoxyloganetic_acid IO/7DLS Deoxyloganic_acid 7-Deoxyloganic Acid Deoxyloganetic_acid->Deoxyloganic_acid 7DLGT Loganic_acid Loganic Acid Deoxyloganic_acid->Loganic_acid 7DLH Loganin Loganin Loganic_acid->Loganin LAMT Secologanin Secologanin Loganin->Secologanin SLS

Core Iridoid Biosynthetic Pathway

Proposed Biosynthetic Pathway of this compound

The formation of the coumarin structure of this compound likely involves the integration of the iridoid and phenylpropanoid pathways. A plausible hypothesis is the cleavage of a seco-iridoid intermediate, followed by cyclization and modifications characteristic of coumarin biosynthesis.

Hypothetical Steps:

  • Formation of a Seco-iridoid Intermediate: The iridoid pathway proceeds to the formation of a seco-iridoid such as secologanin or a related compound.

  • Cleavage and Release of a Phenylpropanoid Precursor: An uncharacterized enzyme could cleave the seco-iridoid, releasing a precursor that can enter the phenylpropanoid pathway.

  • Entry into the Phenylpropanoid Pathway: This precursor is then likely converted to a cinnamic acid derivative.

  • Ortho-hydroxylation: A key step in coumarin biosynthesis is the ortho-hydroxylation of the cinnamic acid derivative, catalyzed by an enzyme like p-coumaroyl CoA 2'-hydroxylase (C2'H).

  • Lactonization: The resulting ortho-hydroxycinnamic acid derivative undergoes spontaneous or enzyme-catalyzed lactonization to form the coumarin ring.

  • Further Modifications: The basic coumarin scaffold is then further modified by glycosylation, methylation, and other reactions to yield this compound.

Proposed this compound Biosynthetic Pathway cluster_iridoid Iridoid Pathway cluster_phenylpropanoid Phenylpropanoid/Coumarin Pathway GPP Geranyl Pyrophosphate Secoiridoid Seco-iridoid Intermediate GPP->Secoiridoid Multiple Steps Cinnamic_acid_derivative Cinnamic Acid Derivative Secoiridoid->Cinnamic_acid_derivative Hypothetical Cleavage Ortho_hydroxycinnamic_acid ortho-Hydroxycinnamic Acid Derivative Cinnamic_acid_derivative->Ortho_hydroxycinnamic_acid C2'H Coumarin_scaffold Coumarin Scaffold Ortho_hydroxycinnamic_acid->Coumarin_scaffold Lactonization This compound This compound Coumarin_scaffold->this compound Glycosylation, Methylation, etc.

Proposed this compound Biosynthetic Pathway

Quantitative Data

The efficiency of biosynthetic pathways is determined by the kinetic properties of the involved enzymes. The following table summarizes available kinetic data for key enzymes in the iridoid pathway.

EnzymeSubstrateKm (mM)kcat (s-1)Source OrganismReference
7DLGT (UGT8) 7-Deoxyloganetic acid0.0880.130Catharanthus roseus
UDP-glucose5.380.325Catharanthus roseus
7DLGT (UGT6) 7-Deoxyloganetin0.2020.0355Catharanthus roseus
UDP-glucose0.1170.0320Catharanthus roseus
LAMT Loganic acid12.5-Vinca rosea

Note: Data for many enzymes in the pathway, especially those specific to this compound biosynthesis, are not yet available.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of iridoid and coumarin biosynthesis.

Heterologous Expression and Purification of Biosynthetic Enzymes

Heterologous_Expression_Workflow Start Gene of Interest (e.g., from cDNA library) Cloning Clone into Expression Vector Start->Cloning Transformation Transform into Host (e.g., E. coli) Cloning->Transformation Induction Induce Protein Expression (e.g., with IPTG) Transformation->Induction Harvesting Harvest Cells by Centrifugation Induction->Harvesting Lysis Cell Lysis (e.g., Sonication) Harvesting->Lysis Purification Purify Protein (e.g., Affinity Chromatography) Lysis->Purification Verification Verify Purity and Size (SDS-PAGE, Western Blot) Purification->Verification

Workflow for Heterologous Expression and Purification
  • Gene Cloning: The open reading frame of the target enzyme is amplified from a cDNA library of the source plant and cloned into an appropriate expression vector (e.g., pET vector for E. coli).

  • Heterologous Expression: The expression vector is transformed into a suitable host strain (e.g., E. coli BL21(DE3)). Protein expression is induced, for example, by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Protein Purification: Cells are harvested and lysed. The recombinant protein, often with an affinity tag (e.g., His-tag), is purified using affinity chromatography (e.g., Ni-NTA resin).

  • Protein Verification: The purity and molecular weight of the purified protein are confirmed by SDS-PAGE. Protein identity can be further verified by Western blotting or mass spectrometry.

In Vitro Enzyme Assays

5.2.1. Spectrophotometric Assay for Iridoid Synthase (ISY)

This assay measures the consumption of the cofactor NADPH at 340 nm.

  • Reaction Mixture:

    • 50 mM MOPS buffer, pH 7.0

    • 150 mM NaCl

    • 200 µM NADPH

    • Purified ISY enzyme (1-5 µg)

  • Procedure:

    • Prepare the reaction mixture in a quartz cuvette.

    • Initiate the reaction by adding the substrate, 8-oxogeranial (e.g., to a final concentration of 100 µM).

    • Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

    • Calculate the enzyme activity based on the rate of NADPH oxidation (ε = 6.22 mM⁻¹cm⁻¹).

5.2.2. HPLC-Based Assay for 7-Deoxyloganetic Acid Glucosyltransferase (7DLGT)

This assay monitors the formation of the glycosylated product by HPLC.

  • Reaction Mixture:

    • 50 mM Tris-HCl buffer, pH 7.5

    • 5 mM UDP-glucose

    • 1 mM 7-deoxyloganetic acid

    • Purified 7DLGT enzyme

  • Procedure:

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding an equal volume of methanol.

    • Centrifuge to pellet the precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC with UV detection to quantify the product, 7-deoxyloganic acid.

Metabolite Extraction and Analysis by LC-MS/MS

This protocol is for the targeted analysis of coumarins.

Metabolite_Analysis_Workflow Start Plant Tissue (e.g., leaves, roots) Grinding Grind to a fine powder in liquid nitrogen Start->Grinding Extraction Extract with a suitable solvent (e.g., Methanol) Grinding->Extraction Centrifugation Centrifuge to remove cell debris Extraction->Centrifugation Filtration Filter the supernatant Centrifugation->Filtration Analysis Analyze by LC-MS/MS Filtration->Analysis

Workflow for Metabolite Extraction and Analysis
  • Sample Preparation: Freeze plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Extract a known amount of powdered tissue with a suitable solvent (e.g., 80% methanol) by vortexing and sonication.

  • Purification: Centrifuge the extract to pellet debris. The supernatant can be further purified using solid-phase extraction (SPE) if necessary.

  • LC-MS/MS Analysis: Analyze the extract using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Chromatography: Use a C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in a multiple reaction monitoring (MRM) mode for targeted quantification of specific coumarins, including this compound. Precursor and product ion pairs for each analyte need to be optimized.

Gene Expression Analysis by qRT-PCR

This method is used to quantify the transcript levels of biosynthetic genes.

  • RNA Extraction: Isolate total RNA from plant tissues using a commercial kit or a TRIzol-based method. Treat with DNase I to remove genomic DNA contamination.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • qPCR: Perform quantitative PCR using a SYBR Green-based master mix, cDNA as a template, and gene-specific primers for the target biosynthetic genes and a reference gene (e.g., actin or ubiquitin).

  • Data Analysis: Calculate the relative expression levels of the target genes using the 2-ΔΔCt method, normalized to the expression of the reference gene.

Regulation of the Iridoid and Coumarin Biosynthetic Pathways

The biosynthesis of iridoids and coumarins is tightly regulated at the transcriptional level by various families of transcription factors (TFs), often in response to developmental cues and environmental stimuli such as jasmonate signaling.

Key Transcription Factors:

  • bHLH TFs: In Catharanthus roseus, the bHLH transcription factors BIS1, BIS2, and BIS3 are known to regulate the iridoid branch of the terpenoid indole alkaloid pathway.

  • MYB TFs: MYB transcription factors are known to regulate various branches of the phenylpropanoid pathway, including coumarin biosynthesis. For example, AtMYB72 in Arabidopsis thaliana is involved in the regulation of scopoletin (B1681571) biosynthesis.

  • WRKY TFs: WRKY TFs are another class of regulators involved in the expression of genes in secondary metabolic pathways, including those for iridoids and coumarins.

Regulatory_Network cluster_signals Signals cluster_tfs Transcription Factors cluster_pathways Biosynthetic Pathways Jasmonate Jasmonate bHLH bHLH (e.g., BIS1/2/3) Jasmonate->bHLH MYB MYB Jasmonate->MYB WRKY WRKY Jasmonate->WRKY Developmental_Cues Developmental Cues Developmental_Cues->bHLH Developmental_Cues->MYB Developmental_Cues->WRKY Environmental_Stimuli Environmental Stimuli Environmental_Stimuli->bHLH Environmental_Stimuli->MYB Environmental_Stimuli->WRKY Iridoid_Genes Iridoid Pathway Genes (GES, G8H, ISY, etc.) bHLH->Iridoid_Genes Coumarin_Genes Coumarin Pathway Genes (PAL, C4H, C2'H, etc.) MYB->Coumarin_Genes WRKY->Iridoid_Genes WRKY->Coumarin_Genes

Simplified Regulatory Network of Iridoid and Coumarin Biosynthesis

Conclusion

The biosynthesis of this compound is a complex process that likely involves a metabolic crosstalk between the well-established iridoid and phenylpropanoid/coumarin pathways. While the core iridoid pathway is largely understood, the specific enzymes responsible for converting an iridoid intermediate to the coumarin scaffold of this compound remain to be identified. This guide provides a comprehensive summary of the current knowledge, including quantitative data and detailed experimental protocols, to aid researchers in further elucidating this intriguing biosynthetic pathway. Future research should focus on identifying the missing enzymatic steps and unraveling the regulatory networks that control the flux of metabolites between these interconnected pathways. Such knowledge will be invaluable for metabolic engineering efforts aimed at the sustainable production of this compound and other valuable plant-derived natural products.

References

Prionanthoside: A Technical Guide to its Discovery, Chemistry, and Biological Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prionanthoside, a naturally occurring coumarin (B35378) glycoside, has been identified in several species of the Viola genus. Since its initial discovery, research has primarily focused on its isolation and structural elucidation. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It includes a summary of its physicochemical properties, detailed spectroscopic data, and a hypothetical workflow for its isolation. Due to the limited publicly available information, this guide also highlights the current gaps in knowledge, particularly regarding its synthetic pathways and specific biological mechanisms of action.

Discovery and History

This compound was first isolated in 1994 by a team of researchers from the whole plant of Viola prionantha Bge. (family Violaceae). The discovery was first reported in the Journal of Chinese Pharmaceutical Sciences.[1] Subsequent phytochemical investigations have confirmed the presence of this compound in other species of the same genus, including Viola yedoensis and Viola philippica. These findings suggest that this compound may be a characteristic metabolite within the Viola genus.

Chemical Structure and Properties

This compound is structurally identified as 6-hydroxy, 7-[(6'-O-acetyl-β-D-glucopyranosyl)-oxy-]-coumarin .[1] Its molecular formula is C₁₇H₁₈O₁₀, and it has a CAS Number of 161842-81-5. The structure consists of a coumarin core, which is a benzopyrone, substituted with a hydroxyl group and an acetylated glucose moiety.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. It is important to note that some data, such as the melting point and specific optical rotation, from the original discovery publication are not widely available in public databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₁₈O₁₀[1]
Molecular Weight 382.32 g/mol Calculated
CAS Number 161842-81-5Commercial Suppliers
Appearance PowderCommercial Suppliers
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneCommercial Suppliers
Spectroscopic Data

The structural elucidation of this compound was achieved through various spectroscopic techniques. While the complete original dataset is not readily accessible, data from subsequent isolations have been reported. A compilation of available ¹H and ¹³C NMR data is provided in Table 2.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

Position¹³C NMR (δ, ppm)¹H NMR (δ, ppm, J in Hz)
Coumarin Moiety
2160.46
3112.646.25 (d, J=9.5)
4144.047.90 (d, J=9.5)
4a112.99
5113.437.10 (s)
6143.60
7147.78
8103.476.80 (s)
8a148.78
Glucose Moiety
1'101.125.10 (d, J=7.5)
2'73.17~3.2-3.5 (m)
3'75.88~3.2-3.5 (m)
4'69.86~3.2-3.5 (m)
5'77.23~3.2-3.5 (m)
6'a60.774.20 (dd, J=12.0, 5.5)
6'b4.45 (dd, J=12.0, 2.0)
Acetyl Group
CO170.5
CH₃20.82.03 (s)

Note: The chemical shifts are referenced from multiple sources and may vary slightly depending on the solvent and instrument used. The proton signals for the glucose moiety (H-2' to H-5') are often complex and overlapping.

Experimental Protocols

Detailed experimental protocols from the original 1994 publication are not available in readily accessible formats. However, based on common phytochemical isolation techniques for coumarin glycosides, a general workflow can be proposed.

General Isolation and Purification Workflow

The following diagram illustrates a plausible workflow for the isolation of this compound from Viola plant material.

G plant Dried and powdered Viola prionantha extraction Maceration with 80% Ethanol plant->extraction filtration Filtration and Concentration extraction->filtration partition Solvent Partitioning (EtOAc, n-BuOH) filtration->partition chromatography Silica Gel Column Chromatography partition->chromatography n-BuOH fraction fractions Fraction Collection and TLC Analysis chromatography->fractions purification Preparative HPLC or Recrystallization fractions->purification This compound-rich fractions This compound Pure this compound purification->this compound G start Esculetin protection Selective Protection of 6-OH group start->protection glycosylation Glycosylation of 7-OH with Acetobromo-α-D-glucose protection->glycosylation acetylation Selective Acetylation of 6'-OH of glucose glycosylation->acetylation deprotection Deprotection of 6-OH group acetylation->deprotection This compound This compound deprotection->this compound

References

Prionanthoside: A Technical Guide to Its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prionanthoside, a naturally occurring coumarin (B35378) glucoside, has been identified in medicinal plants such as Viola philippica and Viola prionantha. As a member of the coumarin family, a class of compounds known for a wide range of biological activities, this compound is a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, compiled from available scientific literature.

Chemical and Physical Properties

This compound presents as a powder in its isolated form. A summary of its key chemical and physical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 161842-81-5[1]
Molecular Formula C₁₇H₁₈O₁₀[2][3]
Molecular Weight 382.32 g/mol [2][3]
Appearance Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Pyridine, Methanol, and Ethanol.
Initial Source Viola philippica

Chemical Structure

The chemical structure of this compound is characterized by a coumarin core linked to a glucose molecule. The systematic name for this compound is 7-[(6-O-acetyl-β-D-glucopyranosyl)oxy]-6-hydroxy-2H-1-benzopyran-2-one.

The two-dimensional structure of this compound is illustrated below.

Chemical structure of this compound

Figure 1: 2D Chemical Structure of this compound.

Spectroscopic Data

Table 2: Mass Spectrometry Data for this compound

Ionization ModeMass-to-Charge Ratio (m/z)IonSource
Negative381.0831[M-H]⁻

Experimental Protocols

A detailed experimental protocol for the initial isolation and characterization of this compound is not fully available in the reviewed contemporary literature. However, general methodologies for the isolation of coumarin glucosides from plant material can be described.

General Isolation and Purification Workflow for Coumarin Glycosides

experimental_workflow plant_material Dried Plant Material (e.g., Viola philippica) extraction Solvent Extraction (e.g., Methanol, Ethanol) plant_material->extraction Maceration or Soxhlet filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract partition Solvent Partitioning (e.g., Ethyl Acetate, n-Butanol) crude_extract->partition fraction Bioactive Fraction partition->fraction chromatography Column Chromatography (e.g., Silica Gel, Sephadex) fraction->chromatography Gradient Elution purified_compound Purified this compound chromatography->purified_compound

Caption: A generalized workflow for the isolation and purification of coumarin glycosides from plant sources.

Biological Activity and Signaling Pathways

While specific biological activity studies on isolated this compound are limited in the available literature, the broader class of coumarin glucosides is known to possess various pharmacological properties, including anti-inflammatory and antioxidant effects.

Extracts from Viola philippica, a known source of this compound, have been shown to exhibit antioxidant and photoprotective activities. Studies on these extracts have indicated a modulatory effect on key signaling pathways involved in inflammation and cellular stress responses, such as the TNF, IL-17, and HIF-1 signaling pathways. However, the direct contribution of this compound to these effects has not been explicitly determined.

Potential Anti-Inflammatory Signaling Pathways Modulated by Coumarins

signaling_pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_receptor Cell Surface Receptors cluster_downstream Downstream Signaling cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK TLR4->MAPK NFkB NFkB TLR4->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) MAPK->Pro_inflammatory_Cytokines NFkB->Pro_inflammatory_Cytokines This compound This compound (Potential Activity) This compound->MAPK Inhibition? This compound->NFkB Inhibition?

Caption: A putative signaling pathway for the anti-inflammatory action of coumarins, suggesting potential targets for this compound.

Conclusion

This compound is a coumarin glucoside with established basic physicochemical properties. While its full spectral characterization and specific biological activities require further investigation through access to primary literature and dedicated studies, its chemical class suggests potential for anti-inflammatory and antioxidant effects. This guide provides a foundational repository of current knowledge to aid researchers and professionals in the fields of natural product chemistry and drug development in their future work on this compound.

References

Unveiling the Bioactivity of Prionanthoside: A Technical Guide to Screening and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prionanthoside, a coumarin (B35378) identified in Viola philippica, presents an intriguing subject for novel drug discovery. While direct research on the biological activities of this specific compound is limited, its chemical classification and origin suggest a high potential for therapeutic relevance. Coumarins, as a class, are known for a wide array of pharmacological properties, including anti-inflammatory, antioxidant, antibacterial, antiviral, and anticancer activities.[1][2][3][4] Extracts from Viola philippica have demonstrated notable antioxidant, photoprotective, anti-inflammatory, and antimicrobial effects, further supporting the rationale for a comprehensive biological activity screening of its constituent compounds.[5]

This technical guide provides a proposed framework for the systematic biological activity screening of this compound. It outlines detailed experimental protocols for a suite of recommended in vitro assays and presents a clear structure for data presentation. Additionally, this document includes visualizations of experimental workflows and a hypothetical signaling pathway to guide research efforts.

Compound Profile: this compound

PropertyValueSource
CAS Number 161842-81-5
Molecular Formula C17H18O10
Compound Class Coumarin
Natural Source Viola philippica

Proposed Biological Activity Screening Cascade

The following table outlines a tiered approach to screening the biological activity of this compound, starting with broad-spectrum assays and progressing to more specific, mechanism-of-action studies.

Tier Biological Activity Primary Assay(s) Secondary Assay(s) Endpoint(s)
1 Cytotoxicity MTT Assay, LDH AssayCell Viability Staining (e.g., Trypan Blue)IC50, LD50
1 Antioxidant DPPH Radical Scavenging Assay, ABTS Radical Scavenging AssayCellular Antioxidant Assay (CAA)EC50, Trolox Equivalents
2 Anti-inflammatory Nitric Oxide (NO) Inhibition Assay in LPS-stimulated MacrophagesCyclooxygenase (COX-1/COX-2) Inhibition AssayIC50 for NO production, IC50 for COX inhibition
2 Antimicrobial Broth Microdilution for Minimum Inhibitory Concentration (MIC)Disk Diffusion AssayMIC, Zone of Inhibition
3 Anticancer Antiproliferative Assay (e.g., on HeLa, A549 cell lines)Apoptosis Assay (e.g., Annexin V/PI staining)GI50, Percentage of Apoptotic Cells
3 Enzyme Inhibition α-glucosidase Inhibition Assay, Pancreatic Lipase Inhibition AssayKinetic analysisIC50

Detailed Experimental Protocols

MTT Cytotoxicity Assay

This assay assesses the effect of this compound on cell viability by measuring the metabolic activity of cells.

  • Cell Lines: Human dermal fibroblasts (HDF), Human keratinocytes (HaCaT), and a cancer cell line (e.g., HeLa).

  • Reagents:

    • This compound (dissolved in DMSO, final concentration of DMSO <0.1%)

    • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 or 48 hours. Include a vehicle control (DMSO) and an untreated control.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

DPPH Radical Scavenging Assay

This assay evaluates the free radical scavenging capacity of this compound.

  • Reagents:

    • This compound (dissolved in methanol).

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol).

    • Ascorbic acid or Trolox as a positive control.

  • Procedure:

    • Prepare a series of concentrations of this compound in methanol.

    • In a 96-well plate, add 100 µL of each this compound concentration to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value.

Nitric Oxide (NO) Inhibition Assay

This assay determines the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Reagents:

    • This compound (dissolved in DMSO).

    • Lipopolysaccharide (LPS) from E. coli.

    • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Dexamethasone as a positive control.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite (B80452) concentration from a standard curve prepared with sodium nitrite.

    • Calculate the percentage of NO inhibition and the IC50 value.

Visualizations

Experimental Workflow: In Vitro Screening Cascade

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening cluster_2 Tier 3: Mechanistic Studies Cytotoxicity Cytotoxicity Assays (MTT, LDH) AntiInflammatory Anti-inflammatory Assays (NO, COX Inhibition) Cytotoxicity->AntiInflammatory Antioxidant Antioxidant Assays (DPPH, ABTS) Antioxidant->AntiInflammatory Anticancer Anticancer Assays (Antiproliferative, Apoptosis) AntiInflammatory->Anticancer Antimicrobial Antimicrobial Assays (MIC) Enzyme Enzyme Inhibition Assays (α-glucosidase, Lipase) Antimicrobial->Enzyme

Caption: A tiered workflow for the biological activity screening of this compound.

Hypothetical Signaling Pathway: Anti-inflammatory Action

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB P NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation This compound This compound This compound->IKK Inhibits iNOS iNOS Gene NFkB_n->iNOS COX2 COX-2 Gene NFkB_n->COX2

References

Prionanthoside: Unraveling the Mechanism of a Viola Coumarin

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current scientific understanding of Prionanthoside, a coumarin (B35378) derivative isolated from plants of the Viola genus, notably Viola yedoensis and Viola prionantha. While the broader extracts of these plants exhibit a range of biological activities, this document focuses on the specific knowledge available regarding the mechanism of action of this compound itself.

Current State of Research:

This compound is a recognized natural product with the chemical formula C₁₇H₁₈O₁₀ and the CAS number 161842-81-5. It is classified as a coumarin, a class of benzopyrone compounds known for their diverse pharmacological properties. Scientific literature confirms the presence of this compound in Viola species, which have a long history of use in traditional medicine for treating inflammatory conditions.[1][2][3]

However, a comprehensive review of the current scientific literature reveals a significant gap in the specific investigation of this compound's mechanism of action. Research has predominantly focused on the biological activities of the whole plant extracts of Viola yedoensis. These extracts are reported to possess anti-inflammatory, antioxidant, anti-tumor, and other therapeutic properties, which are attributed to a complex mixture of phytochemicals, including flavonoids, cyclotides, and coumarins like this compound.[1][2]

At present, there are no publicly available studies that have elucidated the specific signaling pathways modulated by isolated this compound. Consequently, quantitative data on its bioactivity, such as IC₅₀ or EC₅₀ values, and detailed experimental protocols for its mechanism of action are not available in the scientific literature.

Hypothesized Avenues of Action (Based on the known activities of Viola extracts and related coumarins):

Given the established anti-inflammatory and antioxidant properties of Viola extracts, it is plausible that this compound contributes to these effects. The following represents a hypothetical framework for its potential mechanisms of action, which warrants experimental validation.

Potential Signaling Pathways

The diagram below illustrates a generalized hypothesis for the anti-inflammatory and antioxidant mechanisms that could be investigated for this compound, based on the known activities of coumarins and Viola extracts.

Prionanthoside_Hypothetical_MoA cluster_stimulus Cellular Stress Stimuli cluster_this compound Hypothesized Intervention cluster_pathways Potential Intracellular Targets cluster_response Cellular Response Inflammatory\nStimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) NF-κB Pathway NF-κB Pathway Inflammatory\nStimuli (e.g., LPS)->NF-κB Pathway MAPK Pathway\n(e.g., p38, JNK, ERK) MAPK Pathway (e.g., p38, JNK, ERK) Inflammatory\nStimuli (e.g., LPS)->MAPK Pathway\n(e.g., p38, JNK, ERK) Oxidative\nStress (ROS) Oxidative Stress (ROS) Oxidative\nStress (ROS)->MAPK Pathway\n(e.g., p38, JNK, ERK) Oxidative\nDamage Oxidative Damage Oxidative\nStress (ROS)->Oxidative\nDamage This compound This compound This compound->NF-κB Pathway Inhibition? This compound->MAPK Pathway\n(e.g., p38, JNK, ERK) Inhibition? Antioxidant\nResponse Elements (ARE) Antioxidant Response Elements (ARE) This compound->Antioxidant\nResponse Elements (ARE) Activation? Pro-inflammatory\nCytokine Production\n(e.g., TNF-α, IL-6) Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NF-κB Pathway->Pro-inflammatory\nCytokine Production\n(e.g., TNF-α, IL-6) Inflammatory\nEnzyme Expression\n(e.g., COX-2, iNOS) Inflammatory Enzyme Expression (e.g., COX-2, iNOS) NF-κB Pathway->Inflammatory\nEnzyme Expression\n(e.g., COX-2, iNOS) MAPK Pathway\n(e.g., p38, JNK, ERK)->Pro-inflammatory\nCytokine Production\n(e.g., TNF-α, IL-6) Antioxidant\nResponse Elements (ARE)->Oxidative\nDamage

Caption: Hypothetical mechanism of action for this compound.

Future Research Directions

To elucidate the specific mechanism of action of this compound, a systematic experimental approach is required. The following outlines a potential workflow for future research.

Research_Workflow A Isolation & Purification of this compound from Viola sp. B In Vitro Bioactivity Screening (e.g., Anti-inflammatory, Antioxidant assays) A->B C Cell-based Assays (e.g., LPS-stimulated macrophages) B->C D Analysis of Inflammatory Mediators (e.g., NO, PGE2, Cytokines via ELISA) C->D E Western Blot Analysis for Signaling Pathway Proteins (e.g., p-NF-κB, p-p38) C->E F Gene Expression Analysis (e.g., qPCR for COX-2, iNOS) C->F G Identification of Direct Molecular Targets (e.g., Pull-down assays, Thermal shift) D->G E->G F->G H In Vivo Validation (e.g., Animal models of inflammation) G->H I Elucidation of this compound Mechanism of Action H->I

Caption: Proposed experimental workflow for elucidating this compound's mechanism.

This compound remains a molecule of interest within the broader context of the therapeutic potential of Viola species. However, dedicated research into its specific pharmacological properties and mechanism of action is currently lacking. The hypotheses and experimental frameworks presented in this guide are intended to stimulate and direct future research efforts. As new data emerges from studies focused specifically on this compound, a more definitive understanding of its molecular interactions and therapeutic potential will be achievable. Drug development professionals and researchers are encouraged to undertake studies to isolate and characterize the bioactivities of this and other coumarins from medicinal plants.

References

Prionanthoside and its Derivatives: A Technical Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Prionanthoside (B13433246)

This compound is a naturally occurring coumarin (B35378), a class of secondary metabolites found in various plants. It has been identified as a chemical constituent of the herb Viola philippica and has also been detected in Viola yedoensis. Its chemical identity is confirmed with the CAS number 161842-81-5, a molecular formula of C17H18O10, and a molecular weight of 382.3 g/mol . While this compound itself is a known compound, the scientific literature currently lacks specific data on its derivatives and detailed bioactivity. This guide, therefore, provides a broader overview of the bioactivity of coumarins isolated from the Viola genus, with the understanding that this compound contributes to the overall pharmacological profile of these plants.

Bioactivity of Coumarins from Viola Species

The genus Viola is a rich source of bioactive compounds, including a variety of coumarins. These compounds are known to contribute to the therapeutic properties of Viola extracts, which have been traditionally used for their anti-inflammatory, antioxidant, and anti-cancer properties. Research on various Viola species has revealed a range of pharmacological activities associated with their coumarin constituents.

Anti-inflammatory Activity

Extracts from Viola philippica have demonstrated anti-inflammatory effects. While the specific contribution of this compound to this activity is not yet elucidated, coumarins as a class are well-documented for their anti-inflammatory properties. They can modulate various inflammatory pathways, including the NF-κB and Nrf2 signaling pathways. For instance, some coumarins can inhibit the production of pro-inflammatory cytokines and enzymes.

Antioxidant Activity

Viola philippica extracts also exhibit significant antioxidant activity. Coumarins contribute to this by scavenging free radicals and protecting cells from oxidative damage. The antioxidant capacity of these compounds is a key aspect of their potential therapeutic applications in diseases associated with oxidative stress.

Anti-cancer Activity

Studies on extracts from Viola philippica have indicated potential anti-cancer effects, including the inhibition of lung cancer cell proliferation, migration, and invasion. This activity may be linked to the modulation of signaling pathways such as the PI3K/AKT pathway. While the specific coumarins responsible for these effects in Viola philippica require further investigation, other coumarins have shown promise as anti-cancer agents.

Coumarins Identified in the Viola Genus and Their Reported Bioactivities

While quantitative bioactivity data for this compound is not available, other coumarins have been isolated from various Viola species and their biological activities have been investigated.

Coumarin DerivativeViola SpeciesReported Bioactivity
This compound Viola philippica, Viola yedoensisBioactivity not yet specifically reported.
Esculetin Viola speciesAnti-inflammatory, Antioxidant.[1]
Esculin Viola speciesAnti-inflammatory, Antioxidant.[2]
Scopoletin Viola speciesAnti-inflammatory, Anti-cancer.[3]
Umbelliferone Viola odorataAnti-inflammatory, Antioxidant.[4]

Experimental Protocols

General Protocol for the Isolation and Purification of Coumarins from Viola Species

The following is a generalized protocol for the extraction and isolation of coumarins from plant material, which can be adapted for Viola species.

  • Plant Material Collection and Preparation: Fresh, healthy aerial parts of the Viola species are collected and authenticated. The plant material is then washed, shade-dried, and ground into a coarse powder.

  • Extraction: The powdered plant material is subjected to solvent extraction. A common method is maceration or Soxhlet extraction using a solvent such as methanol (B129727) or ethanol. The extraction is typically carried out for an extended period to ensure the efficient recovery of secondary metabolites.

  • Solvent Evaporation: The resulting crude extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to obtain a concentrated extract.

  • Fractionation: The crude extract is then subjected to fractionation using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol).

  • Chromatographic Separation: The fractions are then separated using various chromatographic techniques.

    • Column Chromatography: The ethyl acetate fraction, which is often rich in coumarins, is typically subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.

    • Preparative Thin-Layer Chromatography (TLC): Fractions obtained from column chromatography can be further purified using preparative TLC.

    • High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using preparative or semi-preparative HPLC.

  • Structure Elucidation: The structure of the purified compounds is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

General Protocol for In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the test compounds (e.g., isolated coumarins) for a specified period.

  • Induction of Inflammation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Nitric Oxide (NO) Measurement: After incubation, the production of nitric oxide in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then determined.

Visualizing Workflows and Signaling Pathways

Generalized Workflow for Natural Product Drug Discovery

G cluster_0 Discovery Phase cluster_1 Isolation & Characterization cluster_2 Preclinical Development A Plant Collection & Identification B Extraction & Fractionation A->B C Bioactivity Screening B->C D Isolation of Active Compounds C->D Active Extract E Structure Elucidation D->E F Lead Optimization E->F Pure Compound G In vivo Efficacy & Toxicity F->G

Caption: A simplified workflow for natural product drug discovery.

Generalized Anti-inflammatory Signaling Pathway Modulated by Coumarins

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Coumarins Coumarins Coumarins->IKK Inhibits Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NFkB_nuc->Genes activates transcription

Caption: Inhibition of the NF-κB signaling pathway by coumarins.

Conclusion

This compound is a coumarin constituent of Viola philippica with a defined chemical structure. While specific bioactivity data for this compound and its derivatives are currently limited, the broader class of coumarins from the Viola genus exhibits promising pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Further research is warranted to isolate and characterize this compound and its derivatives and to elucidate their specific mechanisms of action and therapeutic potential. The protocols and pathways described in this guide provide a framework for future investigations into this and other bioactive natural products.

References

In Silico Modeling of Prionanthoside Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive, albeit hypothetical, framework for the in silico investigation of Prionanthoside, a coumarin (B35378) glycoside, with a plausible protein target. In the absence of specific published data on this compound's molecular interactions, this document serves as a detailed methodological blueprint for researchers, scientists, and drug development professionals. It outlines a complete computational workflow, from target selection and preparation to molecular docking, molecular dynamics simulations, and binding free energy calculations. All presented data are illustrative to guide researchers in the application and interpretation of these computational techniques. The guide includes detailed experimental protocols, structured data tables for clarity, and requisite visualizations of workflows and signaling pathways using Graphviz, adhering to specified formatting guidelines.

1. Introduction

In silico modeling has become a cornerstone of modern drug discovery, offering a rapid and cost-effective means to investigate molecular interactions and predict the therapeutic potential of chemical compounds. This guide focuses on this compound, a naturally occurring coumarin glycoside.

1.1. This compound: A Coumarin Glycoside of Interest

This compound (CAS 161842-81-5) is a coumarin glycoside with the molecular formula C₁₇H₁₈O₁₀[1][2]. Coumarin derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects[3][4]. Given the therapeutic potential of this class of compounds, a detailed understanding of their interactions with protein targets is of significant interest for drug development.

1.2. Rationale for In Silico Investigation

The precise molecular targets and mechanisms of action for this compound are not extensively documented in publicly available literature. Computational methods provide a powerful approach to generate initial hypotheses about its potential protein interactions. By modeling the binding of this compound to a plausible biological target, we can predict its binding affinity, identify key interacting residues, and understand the stability of the protein-ligand complex. This information is invaluable for guiding further experimental validation and for the rational design of more potent and selective analogs. For this hypothetical study, α-glucosidase is selected as a plausible target, as various coumarin derivatives have been reported to inhibit this enzyme, which is a key target in the management of type 2 diabetes[3].

2. Hypothetical In Silico Investigation Workflow

The comprehensive in silico investigation of this compound's interaction with a selected protein target follows a structured workflow, as depicted below. This workflow ensures a systematic approach from initial setup to in-depth analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Simulation & Calculation cluster_2 Phase 3: Analysis Target_Selection Target Identification (e.g., α-glucosidase) Protein_Prep Protein Structure Preparation Target_Selection->Protein_Prep Docking Molecular Docking Protein_Prep->Docking Ligand_Prep Ligand (this compound) Structure Preparation Ligand_Prep->Docking MD_Sim Molecular Dynamics Simulation (100 ns) Docking->MD_Sim Docking_Analysis Binding Pose & Affinity Analysis Docking->Docking_Analysis Binding_Energy Binding Free Energy Calculation (MM/GBSA) MD_Sim->Binding_Energy MD_Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) MD_Sim->MD_Analysis Energy_Analysis Energy Contribution Analysis Binding_Energy->Energy_Analysis

Caption: A generalized workflow for the in silico analysis of this compound-protein interactions.

3. Methodologies and Experimental Protocols

This section provides detailed protocols for each stage of the in silico analysis. These protocols are based on widely used and validated computational techniques.

3.1. Target Identification and Preparation

  • Target Selection: Based on literature for the broader coumarin class, human lysosomal α-glucosidase is selected as the hypothetical target protein.

  • Structure Retrieval: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

  • Protein Preparation Protocol:

    • Software: UCSF Chimera or PyMOL.

    • Steps:

      • Load the downloaded PDB file.

      • Remove all non-essential molecules, including water, co-crystallized ligands, and ions.

      • Inspect the protein for missing residues or atoms. If present, model them using tools like SWISS-MODEL or the built-in functionalities of the visualization software.

      • Add hydrogen atoms to the protein structure, assuming a physiological pH of 7.4.

      • Perform energy minimization of the structure to relieve any steric clashes using a force field such as AMBER.

      • Save the cleaned and prepared protein structure in PDB format for subsequent steps.

3.2. Ligand Preparation

  • Structure Retrieval: The 2D structure of this compound is obtained from a chemical database like PubChem or constructed using a molecule editor like ChemDraw. The CAS number for this compound is 161842-81-5.

  • Ligand Preparation Protocol:

    • Software: Avogadro, Open Babel.

    • Steps:

      • Convert the 2D structure to a 3D conformation.

      • Perform a geometry optimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

      • Assign partial charges to the atoms (e.g., Gasteiger charges).

      • Define the rotatable bonds of the ligand.

      • Save the prepared ligand structure in a format suitable for the docking software (e.g., PDBQT for AutoDock Vina).

3.3. Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

  • Software: AutoDock Vina.

  • Steps:

    • Grid Box Generation: Define a grid box that encompasses the active site of the target protein. The coordinates of the box are typically centered on the position of a known co-crystallized ligand or identified through active site prediction servers.

    • Configuration File: Create a configuration file specifying the paths to the prepared protein (receptor) and ligand files, the coordinates of the grid box, and the number of binding modes to generate.

    • Execution: Run the docking simulation using the command: vina --config conf.txt --log log.txt.

    • Analysis: Analyze the output file, which contains the predicted binding poses ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy is considered the most favorable. Visualize the top-ranked pose to inspect the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.

3.4. Molecular Dynamics Simulation Protocol

MD simulations are used to study the physical movement of atoms and molecules over time, providing insights into the stability of the protein-ligand complex.

  • Software: GROMACS.

  • Force Field: AMBER or CHARMM.

  • Steps:

    • System Preparation:

      • Combine the PDB files of the protein and the best-docked pose of this compound into a single complex file.

      • Generate the topology and parameter files for the ligand using a tool like CGenFF or Antechamber.

      • Place the complex in a simulation box (e.g., a cubic box with a 1.0 nm distance from the box edges).

      • Solvate the system with a water model (e.g., TIP3P).

      • Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and mimic physiological salt concentration (e.g., 0.15 M).

    • Energy Minimization: Perform energy minimization of the entire system to remove steric clashes.

    • Equilibration:

      • Perform an NVT (constant number of particles, volume, and temperature) equilibration for 1 nanosecond (ns) to stabilize the temperature of the system.

      • Perform an NPT (constant number of particles, pressure, and temperature) equilibration for 5 ns to stabilize the pressure and density.

    • Production Run: Run the production MD simulation for at least 100 ns.

    • Trajectory Analysis: Analyze the resulting trajectory for Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond formation.

3.5. Binding Free Energy Calculation Protocol

This calculation provides a more accurate estimation of the binding affinity than docking scores alone.

  • Method: Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

  • Software: GROMACS with g_mmpbsa tool.

  • Steps:

    • Trajectory Extraction: Extract frames from the stable portion of the MD simulation trajectory (e.g., the last 50 ns).

    • Calculation: Run the MM/GBSA script on the extracted trajectory. The script calculates the binding free energy (ΔG_bind) using the following equation: ΔG_bind = ΔE_MM + ΔG_solv - TΔS Where:

      • ΔE_MM is the change in molecular mechanics energy (van der Waals and electrostatic).

      • ΔG_solv is the change in solvation free energy (polar and non-polar contributions).

      • TΔS is the change in conformational entropy (often omitted due to high computational cost and potential for large errors).

    • Analysis: Analyze the individual energy components to understand the driving forces of the binding interaction.

4. Hypothetical Data Presentation and Analysis

This section presents illustrative data that could be generated from the described protocols.

4.1. Molecular Docking Results

The docking results would provide an initial assessment of the binding affinity and the most likely binding pose of this compound.

Table 1: Illustrative Molecular Docking Results for this compound

ParameterValue
Binding Affinity (kcal/mol)-8.5
Estimated Ki (µM)0.58
Interacting Residues (H-bonds)ASP215, GLU304
Interacting Residues (Hydrophobic)TRP176, PHE303, PHE157

4.2. Molecular Dynamics Simulation Analysis

MD simulation analysis would reveal the stability of the this compound-protein complex over the simulation time.

Table 2: Illustrative MD Simulation Stability Metrics (100 ns)

MetricValue / Observation
RMSD of Protein Backbone (Å)Plateaued at ~2.1 Å after 20 ns, indicating stability.
RMSD of Ligand (Å)Remained below 1.5 Å, indicating stable binding in the pocket.
RMSF of Active Site Residues (Å)Low fluctuations (< 1.0 Å), suggesting a stable binding site.
Average Number of Hydrogen Bonds (Ligand-Protein)2-3 bonds maintained throughout the simulation.

4.3. Binding Free Energy Analysis

The MM/GBSA calculation would offer a more refined estimate of the binding free energy and its constituent components.

Table 3: Illustrative MM/GBSA Binding Free Energy Components (kcal/mol)

Energy ComponentAverage Value
Van der Waals Energy-45.8
Electrostatic Energy-22.5
Polar Solvation Energy38.2
Non-polar Solvation Energy-5.1
Total Binding Energy (ΔG) -35.2

5. Hypothetical Signaling Pathway Modulation

The inhibition of a target protein like α-glucosidase by this compound could have downstream effects on cellular metabolism. The following diagram illustrates a simplified, hypothetical signaling pathway related to carbohydrate metabolism that could be influenced by this compound.

G cluster_0 Cellular Environment cluster_1 Molecular Interaction Complex_Carbs Complex Carbohydrates Alpha_Glucosidase α-Glucosidase Complex_Carbs->Alpha_Glucosidase Substrate Glucose Glucose Uptake Glucose Uptake into Bloodstream Glucose->Uptake Alpha_Glucosidase->Glucose Catalysis This compound This compound This compound->Alpha_Glucosidase Inhibition

Caption: Hypothetical pathway showing this compound inhibiting α-glucosidase, reducing glucose production.

This technical guide has outlined a comprehensive, though hypothetical, in silico investigation into the interaction of this compound with a plausible protein target, α-glucosidase. The detailed protocols for target and ligand preparation, molecular docking, molecular dynamics simulation, and binding free energy calculation provide a robust framework for computational drug discovery. The illustrative data and visualizations demonstrate how the outputs of these methods can be structured and interpreted to gain insights into the stability, binding mode, and affinity of a small molecule-protein complex. This approach allows for the generation of testable hypotheses, thereby accelerating the drug discovery and development process for promising natural compounds like this compound.

References

Prionanthoside: A Technical Guide on its Origins, Potential, and Role in Traditional Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prionanthoside, a coumarin (B35378) glycoside isolated from plants of the Viola genus, represents a compelling subject for natural product research. Historically, the source plant, primarily Viola prionantha (often used interchangeably with Viola philippica), has been a staple in traditional Chinese medicine for its purported anti-inflammatory and detoxifying properties. This technical guide provides a comprehensive overview of this compound, including its chemical properties, traditional medicinal context, and the pharmacological activities associated with its chemical class. While direct research on this compound is limited, this document extrapolates its potential therapeutic applications and mechanisms of action based on the broader understanding of coumarins and the bioactivity of Viola extracts. This guide also presents detailed experimental methodologies for the isolation and analysis of coumarins, alongside visualizations of potential signaling pathways, to facilitate further scientific inquiry into this promising natural compound.

Introduction

This compound is a naturally occurring coumarin compound.[1] It is found in Viola prionantha, a plant with a history of use in traditional Chinese medicine, where it is often referred to as "Zi Hua Di Ding" and utilized for its heat-clearing and detoxifying effects. Despite the long-standing traditional use of its source plant, this compound itself has not been extensively studied, leaving its specific pharmacological profile largely uncharacterized. This guide aims to bridge this knowledge gap by synthesizing the available information on this compound, its plant origin, and the broader class of coumarin compounds to which it belongs.

Chemical and Physical Properties

This compound is a coumarin glycoside with the chemical formula C17H18O10 and a molecular weight of 382.3 g/mol .[1][2] As a coumarin, its core structure consists of a benzene (B151609) ring fused to an α-pyrone ring. The glycosidic linkage in this compound suggests increased water solubility compared to its aglycone form.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Chemical Formula C17H18O10[1]
Molecular Weight 382.3 g/mol [1]
Compound Type Coumarin
CAS Number 161842-81-5
Physical Description Powder
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone
Storage Desiccate at -20°C

Role in Traditional Medicine

The primary source of this compound, Viola prionantha, is often used in traditional Chinese medicine interchangeably with Viola philippica under the name "Violae Herba" or "Zi Hua Di Ding". Traditional applications of this herb focus on its anti-inflammatory and detoxifying properties. It has been historically used to treat a variety of ailments, including skin infections, sores, and other inflammatory conditions. The use of the whole plant suggests a synergistic action of its various constituents, including flavonoids, cyclotides, and coumarins like this compound.

Pharmacological Activities (Inferred)

While direct pharmacological studies on isolated this compound are scarce, the known biological activities of Viola extracts and the broader class of coumarins provide a strong basis for inferring its potential therapeutic effects.

Anti-inflammatory Activity

Extracts of Viola species have demonstrated significant anti-inflammatory effects. Coumarins, as a class, are known to exert anti-inflammatory actions through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of signaling pathways. A plausible mechanism for the anti-inflammatory activity of coumarins involves the inhibition of the NF-κB and MAPK signaling pathways, which are key regulators of the inflammatory response.

Antioxidant Activity

Many coumarins exhibit potent antioxidant properties by scavenging free radicals and chelating metal ions. The ortho-dihydroxy substitution pattern found in some coumarins is particularly effective in this regard. The antioxidant activity of this compound could contribute to its potential protective effects against oxidative stress-related diseases.

Cytotoxic and Anticancer Potential

Various coumarin derivatives have been investigated for their cytotoxic activity against different cancer cell lines. The mechanisms of action are diverse and can include the induction of apoptosis and the inhibition of cell proliferation. While the cytotoxic potential of this compound itself is unknown, the presence of this compound in Viola species, which have shown cytotoxic effects, suggests this as a promising area for future research.

Neuroprotective Effects

Several natural compounds, including coumarins, have been shown to possess neuroprotective properties. These effects are often attributed to their antioxidant and anti-inflammatory activities, which can mitigate neuronal damage in various neurodegenerative disease models. The potential for this compound to exert neuroprotective effects warrants investigation.

Experimental Protocols

Detailed experimental data for this compound is limited. The following are generalized protocols for the isolation and analysis of coumarins from plant sources, which can be adapted for the study of this compound.

Isolation of this compound from Viola prionantha
  • Extraction: Air-dried and powdered aerial parts of Viola prionantha are extracted with methanol (B129727) or ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

  • Column Chromatography: The ethyl acetate and n-butanol fractions, which are likely to contain coumarin glycosides, are subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of chloroform and methanol.

  • Further Purification: Fractions showing the presence of coumarins (as indicated by thin-layer chromatography under UV light) are further purified using preparative high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase of methanol and water to yield pure this compound.

Quantification of this compound by HPLC

A validated high-performance liquid chromatography (HPLC) method can be used for the quantitative analysis of this compound in plant extracts.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of purified this compound (typically around 320-340 nm for coumarins).

  • Quantification: A calibration curve is prepared using a standard of purified this compound of known concentrations. The concentration of this compound in the plant extract is then determined by comparing its peak area to the calibration curve.

Antioxidant Activity Assays

The potential antioxidant activity of this compound can be evaluated using various in vitro assays.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is measured spectrophotometrically by the decrease in absorbance at approximately 517 nm.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation. The reduction of the radical is measured by the decrease in absorbance at 734 nm.

  • Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a colored ferrous-tripyridyltriazine complex is measured spectrophotometrically at 593 nm.

Cytotoxicity Assay

The cytotoxic activity of this compound against various cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at approximately 570 nm. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

Visualizations

Potential Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway cluster_NFkB Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates and degrades NFkB NF-κB nucleus Nucleus NFkB->nucleus translocates to inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nucleus->inflammatory_genes activates This compound This compound This compound->IKK Inhibits

Caption: Potential mechanism of anti-inflammatory action of this compound.

Experimental Workflow for Isolation

isolation_workflow plant_material Viola prionantha (Dried, Powdered) extraction Methanol Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning fractions Ethyl Acetate & n-Butanol Fractions partitioning->fractions column_chrom Silica Gel Column Chromatography fractions->column_chrom semi_pure Semi-pure Fractions column_chrom->semi_pure hplc Preparative HPLC semi_pure->hplc This compound Pure This compound hplc->this compound

Caption: General workflow for the isolation of this compound.

Conclusion and Future Directions

This compound, a coumarin glycoside from Viola prionantha, stands at the intersection of traditional medicine and modern pharmacology. While its historical use in "Violae Herba" points to significant anti-inflammatory and detoxifying potential, dedicated research on the isolated compound is critically lacking. The pharmacological activities of the broader coumarin class and Viola extracts strongly suggest that this compound likely possesses anti-inflammatory, antioxidant, and potentially cytotoxic and neuroprotective properties.

Future research should focus on the following areas:

  • Isolation and Structural Elucidation: Development of efficient and scalable protocols for the isolation of this compound and confirmation of its structure using modern spectroscopic techniques.

  • In-depth Pharmacological Evaluation: Comprehensive in vitro and in vivo studies to determine the specific biological activities of pure this compound, including its anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. Quantitative data, such as IC50 values, should be a primary objective.

  • Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying the pharmacological effects of this compound, including the identification of its cellular targets and signaling pathways.

  • Pharmacokinetic and Toxicological Profiling: Assessment of the absorption, distribution, metabolism, excretion, and potential toxicity of this compound to evaluate its drug-like properties and safety profile.

By systematically addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and validate its role in traditional medicine, paving the way for the development of new and effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Prionanthoside Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prionanthoside (B13433246) is a coumarin (B35378) compound found in the medicinal herb Viola philippica.[1] This document provides detailed application notes and protocols for the extraction and purification of this compound, intended for use by researchers, scientists, and professionals in drug development. The methodologies described herein are based on established phytochemical extraction and purification techniques for coumarins and other bioactive compounds from plant sources.

Data Presentation: Extraction of Bioactive Compounds from Viola philippica

The choice of extraction solvent significantly impacts the yield of bioactive compounds. The following table summarizes the total phenolic and flavonoid content from Viola philippica using various solvents, providing a comparative basis for selecting an appropriate extraction method.

Extraction SolventTotal Phenolic Content (mg GAEs/g)Total Flavonoid Content (mg REs/g)Reference
60% Ethanol (B145695)63.58 ± 0.0543.33 ± 0.07[2]
30% Glycerol57.25 ± 0.1931.77 ± 0.07[2]
60% Glycerol64.75 ± 0.4546.68 ± 0.27[2]
90% Glycerol34.73 ± 0.0526.68 ± 0.32[2]
30% 1,3-Propanediol61.09 ± 0.0935.12 ± 0.07
60% 1,3-Propanediol66.53 ± 0.6939.71 ± 0.34
90% 1,3-Propanediol71.45 ± 0.1740.62 ± 0.22
30% 1,3-Butanediol64.57 ± 0.0234.72 ± 0.29
60% 1,3-Butanediol71.28 ± 0.5940.65 ± 0.19
90% 1,3-Butanediol46.23 ± 0.0532.72 ± 0.14

GAEs: Gallic Acid Equivalents; REs: Rutin Equivalents. Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Extraction of Crude this compound from Viola philippica

This protocol describes the extraction of a crude extract rich in this compound and other bioactive compounds from the dried whole plant of Viola philippica.

Materials and Reagents:

  • Dried whole plant of Viola philippica

  • Ethanol (95% and 60%)

  • Methanol (B129727)

  • Rotary evaporator

  • Grinder or mill

  • Filter paper

  • Beakers and flasks

Procedure:

  • Plant Material Preparation: Grind the dried whole plant of Viola philippica into a coarse powder.

  • Extraction:

    • Macerate the powdered plant material in 60% ethanol at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours at room temperature with occasional stirring.

    • Alternatively, perform Soxhlet extraction with 95% ethanol for 6-8 hours.

  • Filtration: Filter the extract through filter paper to remove solid plant debris.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Drying: Dry the crude extract completely in a vacuum oven or desiccator.

Protocol 2: Purification of this compound using Silica (B1680970) Gel Column Chromatography

This protocol details the purification of this compound from the crude extract using silica gel column chromatography.

Materials and Reagents:

  • Crude extract from Protocol 1

  • Silica gel (100-200 mesh)

  • Glass column

  • Hexane (B92381)

  • Ethyl acetate (B1210297)

  • Methanol

  • Thin Layer Chromatography (TLC) plates (silica gel GF254)

  • UV lamp (254 nm and 365 nm)

  • Collection tubes or flasks

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the glass column. Allow the silica gel to settle, and then drain the excess hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of hexane-ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate. Further increase the polarity by adding methanol to the ethyl acetate if necessary.

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • TLC Monitoring: Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v). Visualize the spots under a UV lamp. This compound, being a coumarin, should be fluorescent.

  • Pooling and Concentration: Combine the fractions containing the pure this compound (as determined by TLC) and concentrate them using a rotary evaporator.

Protocol 3: Recrystallization of this compound

This protocol describes the final purification step of this compound by recrystallization to obtain high-purity crystals.

Materials and Reagents:

  • Partially purified this compound from Protocol 2

  • Ethanol

  • Methanol

  • Water

  • Heating mantle or hot plate

  • Crystallization dish

  • Filter paper

  • Vacuum filtration apparatus

Procedure:

  • Solvent Selection: this compound is soluble in methanol and ethanol. A mixed solvent system, such as aqueous ethanol or aqueous methanol, is often effective for the recrystallization of coumarins.

  • Dissolution: Dissolve the partially purified this compound in a minimal amount of hot ethanol or methanol in a crystallization dish.

  • Crystallization: Slowly add hot water to the solution until a slight turbidity appears and persists. Gently heat the solution until it becomes clear again.

  • Cooling: Allow the solution to cool down slowly to room temperature. Crystals of this compound should form. For better yield, the dish can be placed in a refrigerator (2-8°C) for several hours.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold aqueous ethanol.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Mandatory Visualizations

Experimental Workflow for this compound Extraction and Purification

Extraction_Purification_Workflow Start Dried Viola philippica Plant Grinding Grinding Start->Grinding Extraction Solvent Extraction (e.g., 60% Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography TLC_Monitoring TLC Monitoring Column_Chromatography->TLC_Monitoring Collect Fractions Fraction_Pooling Pooling of this compound Fractions TLC_Monitoring->Fraction_Pooling Final_Concentration Concentration Fraction_Pooling->Final_Concentration Recrystallization Recrystallization Final_Concentration->Recrystallization Pure_this compound Pure this compound Recrystallization->Pure_this compound End Characterization (NMR, MS, HPLC) Pure_this compound->End

Caption: Workflow for this compound Extraction and Purification.

Potential Signaling Pathways Modulated by Viola philippica Extracts

Extracts from Viola philippica have been shown to modulate key signaling pathways involved in inflammation and cellular stress responses. While the specific role of this compound in these pathways is a subject for further research, the following diagrams illustrate the general mechanisms of these pathways.

TNF Signaling Pathway

TNF_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIPK1 TRAF2->RIP1 IKK_Complex IKK Complex RIP1->IKK_Complex IkB IκBα IKK_Complex->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Transcription This compound This compound? This compound->IKK_Complex Potential Inhibition IL17_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL17 IL-17 IL17R IL-17R IL17->IL17R Act1 Act1 IL17R->Act1 TRAF6 TRAF6 Act1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK_Complex->NFkB Nucleus Nucleus NFkB->Nucleus AP1 AP-1 MAPK->AP1 AP1->Nucleus Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes Transcription This compound This compound? This compound->Act1 Potential Inhibition HIF1_Signaling cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_N HIF-1α PHD_N PHD HIF1a_N->PHD_N Hydroxylation VHL_N VHL PHD_N->VHL_N Binding Proteasome_N Proteasomal Degradation VHL_N->Proteasome_N Ubiquitination HIF1a_H HIF-1α HIF1_Complex_H HIF-1 Complex HIF1a_H->HIF1_Complex_H HIF1b_H HIF-1β HIF1b_H->HIF1_Complex_H Nucleus_H Nucleus HIF1_Complex_H->Nucleus_H HRE_H HRE Nucleus_H->HRE_H Binding Target_Genes_H Target Gene Transcription HRE_H->Target_Genes_H This compound This compound? This compound->PHD_N Potential Inhibition

References

Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of Prionanthoside and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prionanthoside is a coumarin (B35378) glycoside with potential applications in pharmaceutical research. Robust analytical methodologies are crucial for its structural elucidation, characterization, and quantification in various matrices. This document provides detailed application notes and standardized protocols for the comprehensive analysis of this compound and its structural analogs, fraxin (B1674053) and esculin, using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Due to the limited availability of public spectral data for this compound, this guide utilizes data from the closely related and well-studied coumarin glycosides, fraxin and esculin, as illustrative examples. The structural similarities between these compounds allow for the adaptation of these analytical methods for the study of this compound.

A visual comparison of the chemical structures of this compound, Fraxin, and Esculin is presented below to highlight their structural similarities.

Structural_Analogs cluster_this compound This compound cluster_Fraxin Fraxin cluster_Esculin Esculin This compound This compound Fraxin Fraxin Esculin Esculin Analytical_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_elucidation Structure Elucidation Purification Purification (e.g., HPLC) Dissolution Dissolution in Deuterated Solvent (NMR) or LC-MS Grade Solvent (MS) Purification->Dissolution NMR_Acquisition 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR Acquisition Dissolution->NMR_Acquisition MS_Acquisition Full Scan MS and MS/MS (CID) Acquisition Dissolution->MS_Acquisition NMR_Processing Data Processing and Spectral Interpretation NMR_Acquisition->NMR_Processing Structure Final Structure Confirmation and Characterization NMR_Processing->Structure MS_Processing Data Analysis and Fragmentation Pathway Elucidation MS_Acquisition->MS_Processing MS_Processing->Structure Esculin_Fragmentation parent Esculin [M-H]⁻ m/z 339.1 frag1 Aglycone [M-H-Glc]⁻ m/z 177.0 parent->frag1 Loss of Glucose (-162 Da) frag2 [M-H-Glc-CO₂]⁻ m/z 133.0 frag1->frag2 Loss of CO₂ (-44 Da)

Synthesis of Prionanthoside Analogues: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of analogues of Prionanthoside, a coumarin (B35378) glycoside. Due to the limited availability of specific synthetic and biological data for this compound itself, this guide focuses on generalized methodologies for the synthesis of structurally related coumarin glycosides and explores potential biological activities based on the known functions of this class of compounds.

Introduction to this compound and its Analogues

This compound is a naturally occurring coumarin glycoside with the chemical formula C₁₇H₁₈O₁₀. As a member of the coumarin family, it and its synthetic analogues are of interest for their potential pharmacological activities. Coumarins are known to exhibit a wide range of biological effects, including anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. The synthesis of this compound analogues allows for the exploration of structure-activity relationships and the development of novel therapeutic agents.

Data Presentation: Synthesis of a this compound Analogue

The following table summarizes the quantitative data for a representative synthesis of a 7-O-glycosylated coumarin, which serves as an analogue to this compound. The synthesis involves two key steps: the synthesis of the coumarin aglycone and its subsequent glycosylation.

Table 1: Synthesis of 4-methyl-7-hydroxycoumarin (Aglycone)

StepReactionReagentsSolventTemperature (°C)Time (h)Yield (%)
1Pechmann CondensationResorcinol (B1680541), Ethyl acetoacetate (B1235776)H₂SO₄ (conc.)0 - RT18~85

Table 2: Glycosylation of 4-methyl-7-hydroxycoumarin

StepReactionReagentsSolventCatalystTemperature (°C)Time (h)Yield (%)
2Koenigs-Knorr Glycosylation4-methyl-7-hydroxycoumarin, Acetobromo-α-D-glucoseDichloromethane (B109758)/WaterSilver (I) oxideRT24~70
3DeacetylationProduct from Step 2MethanolSodium methoxideRT4>95

Experimental Protocols

Protocol 1: Synthesis of 4-methyl-7-hydroxycoumarin (Aglycone)

This protocol describes the synthesis of the coumarin scaffold, a necessary precursor for the synthesis of this compound analogues.

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • Concentrated sulfuric acid

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Beaker

  • Distilled water

  • Ethanol (B145695)

  • Büchner funnel and filter paper

Procedure:

  • Cool concentrated sulfuric acid in a round-bottom flask using an ice bath.

  • Slowly add resorcinol to the cooled sulfuric acid with constant stirring until it is completely dissolved.

  • To this mixture, add ethyl acetoacetate dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 18 hours.

  • Pour the reaction mixture into a beaker containing crushed ice and water.

  • A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water.

  • Recrystallize the crude product from ethanol to obtain pure 4-methyl-7-hydroxycoumarin.

  • Dry the product in a desiccator.

Protocol 2: Synthesis of 4-methyl-7-O-glucosylcoumarin (this compound Analogue)

This protocol details the glycosylation of the coumarin aglycone to yield a this compound analogue.

Materials:

  • 4-methyl-7-hydroxycoumarin

  • Acetobromo-α-D-glucose

  • Silver (I) oxide

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Methanol

  • Sodium methoxide

  • Thin Layer Chromatography (TLC) plates

  • Silica (B1680970) gel for column chromatography

  • Rotary evaporator

Procedure:

Step 1: Glycosylation

  • Dissolve 4-methyl-7-hydroxycoumarin and acetobromo-α-D-glucose in dichloromethane in a round-bottom flask.

  • Add silver (I) oxide to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours in the dark.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the silver salts.

  • Wash the filtrate with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution using a rotary evaporator to obtain the crude acetylated glycoside.

  • Purify the crude product by silica gel column chromatography.

Step 2: Deacetylation

  • Dissolve the purified acetylated glycoside in dry methanol.

  • Add a catalytic amount of sodium methoxide.

  • Stir the mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, neutralize the mixture with an acidic resin.

  • Filter the resin and concentrate the filtrate under reduced pressure to yield the final product, 4-methyl-7-O-glucosylcoumarin.

Mandatory Visualizations

Logical Workflow for the Synthesis of this compound Analogues

G General Workflow for Synthesis of this compound Analogues A Starting Materials (e.g., Resorcinol, Ethyl Acetoacetate) B Synthesis of Coumarin Aglycone (Pechmann Condensation) A->B C Purification of Aglycone (Recrystallization) B->C D Glycosylation (e.g., Koenigs-Knorr reaction) C->D E Purification of Glycoside (Column Chromatography) D->E F Final this compound Analogue E->F

Caption: General workflow for the synthesis of this compound analogues.

Potential Signaling Pathways Modulated by Coumarin Glycosides

While the specific biological targets of this compound are not yet elucidated, many coumarin derivatives are known to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.

G Potential Anti-Inflammatory Signaling Pathway of Coumarin Glycosides cluster_0 Potential Anti-Inflammatory Signaling Pathway of Coumarin Glycosides Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of Coumarin Glycoside Coumarin Glycoside Coumarin Glycoside->IKK Inhibits

Prionanthoside: In Vitro Cell Culture Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

[Date]

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Prionanthoside (B13433246) is a naturally occurring coumarin (B35378), identified with the CAS number 161842-81-5.[1][2][3] As a member of the coumarin class of compounds, it holds potential for various biological activities, given that coumarins are known for their diverse pharmacological properties. However, a comprehensive review of the current scientific literature reveals a significant gap in the understanding of this compound's effects in vitro. At present, there are no published studies detailing its specific biological activities, mechanisms of action, or its effects in cell culture-based assays.

This document aims to provide a forward-looking framework for researchers interested in investigating the in vitro properties of this compound. While specific data for this compound is unavailable, this document outlines general methodologies and potential signaling pathways that are often investigated for novel coumarins. These protocols and theoretical pathways are intended to serve as a starting point for the experimental design of in vitro studies on this compound.

Quantitative Data Summary

There is currently no quantitative data available in the public domain regarding the in vitro biological activity of this compound. Future research should aim to establish key quantitative metrics such as:

  • IC₅₀ (Half-maximal inhibitory concentration): To determine the concentration of this compound that inhibits a specific biological process by 50%.

  • EC₅₀ (Half-maximal effective concentration): To measure the concentration that induces a response halfway between the baseline and maximum effect.

  • LD₅₀ (Median lethal dose): To assess cytotoxicity in various cell lines.

A standardized table for reporting such future findings is proposed below.

Table 1: Future Quantitative Data for this compound in In Vitro Assays

Assay TypeCell LineParameterValueReference
Cytotoxicitye.g., HeLa, HepG2IC₅₀Data not availableTo be determined
Anti-inflammatorye.g., RAW 264.7IC₅₀ (NO production)Data not availableTo be determined
Antioxidante.g., DPPH assayEC₅₀Data not availableTo be determined
Enzyme Inhibitione.g., COX-2IC₅₀Data not availableTo be determined

Potential Signaling Pathways to Investigate

Based on the known activities of other coumarins, several signaling pathways could be relevant for investigation with this compound. The following diagram illustrates a hypothetical signaling cascade that could be modulated by a novel coumarin like this compound, leading to an anti-inflammatory response.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK This compound This compound This compound->IKK Potential Inhibition IkB IκBα IKK->IkB Phosphorylates (Inhibits) NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates LPS LPS LPS->Receptor Activates DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) DNA->Genes Induces Transcription

A potential anti-inflammatory signaling pathway for this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for the initial in vitro screening of this compound.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of a chosen cell line.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Mammalian cell line (e.g., HeLa, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This protocol assesses the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well microplate

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + solvent + LPS), and a positive control (e.g., a known inhibitor of NO production).

  • After incubation, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess reagent Part A to the supernatant, followed by 50 µL of Part B.

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a sodium nitrite standard curve.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the initial in vitro screening of a novel compound like this compound.

cluster_planning Phase 1: Planning and Preparation cluster_screening Phase 2: In Vitro Screening cluster_mechanistic Phase 3: Mechanistic Studies cluster_analysis Phase 4: Data Analysis and Reporting A Compound Acquisition (this compound) C Hypothesis Formulation A->C B Literature Review (Related Coumarins) B->C D Cytotoxicity Assay (e.g., MTT) C->D E Bioactivity Assays (e.g., Anti-inflammatory, Antioxidant) D->E If non-toxic at active concentrations F Target Identification E->F If bioactive G Signaling Pathway Analysis (e.g., Western Blot, qPCR) F->G H Data Interpretation G->H I Publication/Reporting H->I

General workflow for in vitro screening of this compound.

Conclusion

While this compound is a chemically defined coumarin, its biological functions remain unexplored. The protocols and conceptual frameworks provided here offer a structured approach for initiating in vitro investigations into its potential cytotoxic, anti-inflammatory, and other biological activities. The elucidation of its effects on cellular pathways will be crucial in determining its potential as a therapeutic agent or a valuable research tool. Further research is strongly encouraged to fill the existing knowledge gap and uncover the pharmacological profile of this compound.

References

Prionanthoside: An Overview of a Natural Coumarin

Author: BenchChem Technical Support Team. Date: December 2025

Prionanthoside is a naturally occurring chemical compound classified as a coumarin. It is found in certain plant species, notably within the genus Viola, including Viola yedoensis and Viola prionantha. While the broader pharmacological activities of extracts from these plants have been studied, specific research detailing the therapeutic potential, mechanism of action, and quantitative data for this compound as an isolated agent is not extensively available in publicly accessible scientific literature.

Chemical Identity

  • Compound Type: Coumarin

  • CAS Number: 161842-81-5

  • Molecular Formula: C₁₇H₁₈O₁₀

Natural Sources

This compound has been identified as a constituent of the following plants:

  • Viola yedoensis : A perennial herb used in traditional medicine, particularly in China, for its purported anti-inflammatory and detoxifying properties.[1][2]

  • Viola prionantha : Another species of the Viola genus from which this compound has been isolated.[1]

Current State of Research

Plants belonging to the Viola genus are known to possess a range of pharmacological activities, including antibacterial, antiviral, antioxidant, and anti-inflammatory effects.[1] These therapeutic properties are attributed to the diverse phytochemicals they contain, such as flavonoids and coumarins.[1] this compound is one of the coumarins identified in these plants.

However, dedicated studies focusing specifically on the biological activities of this compound are scarce. The available literature primarily mentions this compound as part of the chemical profile of Viola species. Consequently, there is a lack of specific data on its potential therapeutic applications, underlying mechanisms of action, and associated experimental protocols.

Limitations in a Therapeutic Context

Due to the limited specific research on this compound, the following information, which is crucial for evaluating its potential as a therapeutic agent, is not currently available:

  • Quantitative Efficacy Data: Information such as IC50 or EC50 values, which quantify the concentration of a substance required for a specific biological effect, has not been reported for this compound.

  • Mechanism of Action: The specific signaling pathways that this compound may modulate have not been elucidated.

  • Detailed Experimental Protocols: Standardized methods for in vitro or in vivo studies involving this compound have not been published.

Future Research Directions

To explore the potential of this compound as a therapeutic agent, future research should focus on:

  • Isolation and Purification: Developing efficient methods for isolating pure this compound from its natural sources.

  • In Vitro Bioassays: Screening this compound for a range of biological activities, such as anti-inflammatory, antioxidant, antiviral, and antitumor effects, to identify its potential therapeutic areas.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by this compound to understand how it exerts its biological effects.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of relevant diseases.

Below is a conceptual workflow for future research on this compound, represented as a diagram.

G cluster_0 Phase 1: Discovery and Characterization cluster_1 Phase 2: Preclinical Research (In Vitro) cluster_2 Phase 3: Preclinical Research (In Vivo) Isolation of this compound from Viola sp. Isolation of this compound from Viola sp. Structural Elucidation Structural Elucidation Isolation of this compound from Viola sp.->Structural Elucidation Purity Analysis Purity Analysis Structural Elucidation->Purity Analysis Biological Activity Screening Biological Activity Screening Purity Analysis->Biological Activity Screening Dose-Response Studies Dose-Response Studies Biological Activity Screening->Dose-Response Studies Mechanism of Action Studies Mechanism of Action Studies Dose-Response Studies->Mechanism of Action Studies Pharmacokinetic Studies Pharmacokinetic Studies Mechanism of Action Studies->Pharmacokinetic Studies Efficacy in Animal Models Efficacy in Animal Models Pharmacokinetic Studies->Efficacy in Animal Models Toxicology Studies Toxicology Studies Efficacy in Animal Models->Toxicology Studies Clinical Trials Clinical Trials Toxicology Studies->Clinical Trials

Conceptual Research Workflow for this compound.

References

Prionanthoside: Uncharted Territory in Phytochemistry

Author: BenchChem Technical Support Team. Date: December 2025

Despite its identification as a naturally occurring coumarin, Prionanthoside remains a largely unexplored compound within the scientific community. Extensive searches of available scientific literature and databases have revealed a significant lack of specific information regarding its applications in phytochemistry, biological activities, and mechanisms of action.

Currently, the available information on this compound is limited to its basic chemical properties. It is identified by the CAS number 161842-81-5 and has a molecular formula of C17H18O10. The compound has been reported to be isolated from Viola philippica, a perennial flowering plant.

While the broader genus Viola is known to be a rich source of various bioactive compounds with potential antioxidant, anti-inflammatory, and cytotoxic properties, there are no specific studies that have investigated these, or any other, biological effects for this compound itself. The scientific literature that is available focuses on other constituents of Viola philippica and related species, such as cyclotides, and the general phytochemical profile of the genus.

Consequently, the core requirements of this request—to provide detailed application notes, experimental protocols, quantitative data, and signaling pathway diagrams for this compound—cannot be met at this time due to the absence of foundational research on this particular compound.

For researchers, scientists, and drug development professionals interested in this molecule, this knowledge gap represents a clear opportunity for novel research. Future studies would need to focus on the following key areas to build a foundational understanding of this compound:

  • Extraction and Isolation: Developing and optimizing protocols for the efficient extraction and purification of this compound from Viola philippica.

  • Structural Elucidation: Comprehensive spectroscopic analysis (NMR, Mass Spectrometry, etc.) to confirm its structure and stereochemistry.

  • Biological Screening: In vitro and in vivo studies to investigate its potential pharmacological activities, including but not limited to antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects.

  • Mechanism of Action: Should any significant biological activity be identified, further research would be required to elucidate the underlying molecular mechanisms and signaling pathways involved.

Until such fundamental research is conducted and published in peer-reviewed scientific journals, detailed application notes and protocols for this compound cannot be responsibly generated. The scientific community awaits initial exploratory studies to unlock the potential of this currently enigmatic phytochemical.

Application Notes: Prionanthoside Formulation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prionanthoside is a naturally occurring compound that, like many phytochemicals, presents a challenge for in vivo research due to its poor aqueous solubility.[1][2] Effective delivery in animal models is crucial for evaluating its pharmacokinetic profile and therapeutic potential. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to formulate this compound for oral and intravenous administration in preclinical studies. The protocols outlined below are based on established methods for formulating hydrophobic compounds and adhere to standard animal welfare guidelines.[3][4][5]

Challenges and Strategies for Formulation

The primary obstacle in administering hydrophobic compounds like this compound in vivo is their low solubility in aqueous-based physiological systems, which can lead to poor absorption and low bioavailability. To overcome this, various formulation strategies are employed:

  • Co-solvent Systems: Utilizing a mixture of a primary solvent like Dimethyl Sulfoxide (DMSO) with other less toxic, water-miscible solvents such as polyethylene (B3416737) glycol (PEG) or propylene (B89431) glycol can enhance solubility. However, the concentration of solvents like DMSO must be carefully controlled to avoid toxicity.

  • Surfactants and Emulsifiers: Non-ionic surfactants such as Tween 80 (Polysorbate 80) are commonly used to increase the solubility of poorly soluble drugs and can improve absorption by inhibiting P-glycoprotein efflux pumps in the gut.

  • Suspensions: For oral administration, micronizing the compound to increase its surface area and suspending it in a vehicle containing a suspending agent (e.g., methylcellulose) and a wetting agent (e.g., Tween 80) is a common approach.

  • Lipid-Based Formulations: For highly lipophilic compounds, oil-based vehicles like corn oil or sesame oil can be used for oral or intraperitoneal administration.

The choice of vehicle depends heavily on the route of administration, the required dose, and the toxicological profile of the excipients.

Quantitative Data Summary

Quantitative data for formulating and administering this compound is summarized in the tables below.

Table 1: Properties of Common Vehicle Components

Component Type Typical Concentration (In Vivo) Notes
DMSO (Dimethyl Sulfoxide) Co-solvent <10% (IV), <5% generally recommended Can have pleiotropic effects; careful use of vehicle controls is essential.
PEG 400 Co-solvent 20-40% Generally well-tolerated but can be toxic at high doses.
Tween 80 (Polysorbate 80) Surfactant 1-10% Increases solubility and may enhance absorption. NOEL is 250 mg/kg/day in rats.
Corn Oil / Olive Oil Oil-based Vehicle Up to 100% (for oil-soluble compounds) Suitable for oral or intraperitoneal routes for lipophilic drugs.
Saline (0.9% NaCl) Aqueous Vehicle q.s. (quantum sufficit) Isotonic and well-tolerated; used to bring formulations to the final volume.

| Hydroxypropyl-β-cyclodextrin | Complexing Agent | 20-40% | Can form inclusion complexes to enhance solubility. |

Table 2: Recommended Dosing Volumes and Needle Gauges for Rodents

Species Route Max Bolus Volume Needle Gauge Reference
Mouse Oral (Gavage) 10 mL/kg 20-24 G
Mouse IV (Tail Vein) 0.2 mL (1% of body weight) 27-30 G
Rat Oral (Gavage) 10-20 mL/kg 16-20 G

| Rat | IV (Tail Vein) | 0.5 mL (5ml/kg for bolus) | 25-27 G | |

Experimental Protocols & Methodologies

Formulation Workflow Diagram

G cluster_0 Formulation Decision Workflow start Start: this compound Powder route Select Route of Administration start->route po Oral (PO) route->po Oral iv Intravenous (IV) route->iv IV po_form Prepare Suspension (Protocol 1) po->po_form iv_form Prepare Solution (Protocol 2) iv->iv_form qc Quality Control: Visual Inspection for Precipitation/Homogeneity po_form->qc iv_form->qc pass Proceed to Dosing qc->pass Pass fail Reformulate qc->fail Fail

Caption: Workflow for selecting and preparing a this compound formulation.

Protocol 1: Preparation of this compound Formulation for Oral Administration (Suspension)

This protocol is designed to create a homogenous suspension of this compound suitable for oral gavage.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Tween 80

  • Sterile 0.9% Saline or Phosphate Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume.

  • Initial Solubilization: In a sterile tube, add a small volume of DMSO to the this compound powder to create a concentrated stock solution. For example, dissolve the drug in 5-10% of the final volume with DMSO. Vortex thoroughly until the powder is fully dissolved.

  • Add Surfactant: Add Tween 80 to the DMSO stock. A common final concentration is 5-10%. Vortex again to ensure the solution is homogenous.

  • Add Aqueous Vehicle: Slowly add the sterile saline or PBS to the mixture while continuously vortexing. Add the vehicle dropwise to prevent precipitation of the compound.

  • Final Homogenization: Bring the formulation to the final desired volume with the aqueous vehicle. Vortex vigorously for 1-2 minutes. If necessary, sonicate the suspension for 5-10 minutes to ensure a fine, homogenous suspension.

  • Quality Control: Visually inspect the suspension for any large aggregates. The final formulation should appear uniform and be easily drawn into a syringe. Prepare fresh on the day of dosing.

Example Formulation (for a 10 mg/mL dose):

  • This compound: 10 mg

  • DMSO: 100 µL (10%)

  • Tween 80: 50 µL (5%)

  • Sterile Saline: 850 µL (85%)

  • Final Volume: 1 mL

Protocol 2: Preparation of this compound Formulation for Intravenous Administration (Solution)

This protocol requires creating a clear, sterile solution. The concentration of organic solvents must be kept to a minimum to avoid toxicity.

Materials:

  • This compound powder

  • DMSO, sterile-filtered

  • PEG 400, sterile

  • Sterile 0.9% Saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filter (0.22 µm)

Procedure:

  • Weigh this compound: Accurately weigh the required amount of this compound.

  • Prepare Co-solvent Mixture: In a sterile tube, prepare the co-solvent vehicle by mixing the required volumes of DMSO and PEG 400. A common vehicle might consist of 10% DMSO and 40% PEG 400.

  • Dissolve Compound: Add the this compound powder to the co-solvent mixture. Vortex until the compound is completely dissolved and the solution is clear.

  • Add Saline: Slowly add sterile saline to the co-solvent solution while vortexing to bring it to the final volume. The solution must remain clear. If any precipitation occurs, the formulation is not suitable for IV injection and must be optimized.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube. This step is critical to remove any potential microbial contamination or micro-precipitates.

  • Quality Control: Visually inspect the final filtered solution against a light and dark background to ensure it is free of any particulate matter.

Example Formulation (for a 2 mg/mL dose):

  • This compound: 2 mg

  • DMSO: 100 µL (10%)

  • PEG 400: 400 µL (40%)

  • Sterile Saline: 500 µL (50%)

  • Final Volume: 1 mL

Protocol 3: Administration via Oral Gavage in Mice/Rats

This procedure should only be performed by trained personnel.

Procedure:

  • Animal Restraint: Properly restrain the animal. For mice, scruff the skin over the shoulders to immobilize the head and body.

  • Measure Gavage Needle: Measure the gavage needle from the tip of the animal's nose to the bottom of the sternum (xyphoid process) to determine the correct insertion depth. Mark the needle if necessary to avoid perforating the stomach.

  • Prepare Dose: Draw the calculated volume of the this compound suspension into a syringe attached to a ball-tipped gavage needle. Ensure the formulation is well-suspended immediately before administration.

  • Insertion: Hold the animal's head to create a straight line through the neck and esophagus. Gently insert the gavage needle into the mouth, advancing it along the upper palate until it passes into the esophagus. The needle should pass easily without resistance. Do not force the needle.

  • Administer Dose: Once the needle is in place, slowly administer the dose over 2-3 seconds.

  • Withdraw and Monitor: Gently remove the needle along the same path of insertion. Return the animal to its cage and monitor for at least 10-15 minutes for any signs of respiratory distress.

Protocol 4: Administration via Intravenous (Tail Vein) Injection in Rats

This procedure requires precision and should only be performed by trained personnel.

Procedure:

  • Animal Warming: Warm the rat using a heating lamp or pad for 5-10 minutes to cause vasodilation of the tail veins, making them more visible and accessible.

  • Restraint: Place the rat in an appropriate restraint device, allowing the tail to be accessible.

  • Prepare Dose: Draw the calculated volume of the sterile this compound solution into a syringe (e.g., 1 mL tuberculin syringe) with an appropriate needle (25-27 G). Ensure no air bubbles are present.

  • Vein Visualization: Identify one of the lateral tail veins. Wiping the tail with an alcohol pad can help visualize the vein.

  • Needle Insertion: Immobilize the tail and insert the needle, bevel up, into the vein at a shallow angle (approximately 30 degrees), starting towards the distal end of the tail.

  • Confirm Placement: A small flash of blood may appear in the needle hub. Inject a very small volume; if placed correctly, the vein will blanch, and there will be no resistance. If a blister forms, the needle is not in the vein and must be removed.

  • Administer Dose: Inject the solution slowly and evenly.

  • Withdraw and Apply Pressure: After injection, withdraw the needle and apply gentle pressure to the site with gauze for 15-30 seconds to prevent bleeding. Monitor the animal during recovery.

Study Design and Potential Signaling Pathways

Experimental Workflow for a Pharmacokinetic (PK) Study

G cluster_1 Pharmacokinetic Study Workflow prep 1. Prepare Formulation (Protocol 1 or 2) dose 2. Animal Dosing (PO or IV) prep->dose sample 3. Serial Blood Sampling (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hr) dose->sample process 4. Process Samples (Centrifuge to Plasma, Store at -80°C) sample->process analyze 5. Bioanalysis (LC-MS/MS) process->analyze pk_model 6. PK Modeling (Calculate AUC, Cmax, T1/2) analyze->pk_model report 7. Report Results pk_model->report G cluster_2 Example Signaling Pathway (PI3K/Akt) prion This compound pi3k PI3K prion->pi3k Modulation? receptor Growth Factor Receptor receptor->pi3k akt Akt pi3k->akt bad Bad akt->bad survival Cell Survival akt->survival bcl2 Bcl-2 bad->bcl2 apoptosis Apoptosis bcl2->apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Prionanthoside Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the extraction yield of Prionanthoside. The information is based on established principles of phytochemical extraction and available data on related compounds, as specific literature on this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which source is it typically extracted?

This compound is a natural chemical compound. Scientific literature indicates its presence in and extraction from the herbs of Viola philippica[1].

Q2: What are the known properties of this compound that are relevant for extraction?

Q3: Which extraction methods are suitable for this compound?

While a specific, optimized protocol for this compound extraction is not available in the reviewed literature, general methods for extracting phytochemicals from plant materials can be adapted. These include:

  • Maceration: A simple technique involving soaking the plant material in a solvent. For compounds from Viola philippica, maceration has been used, followed by filtration[2].

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency. UAE is known to reduce extraction time and solvent consumption[3][4].

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to faster and often more efficient extraction.

Troubleshooting Guide

This guide addresses common issues encountered during phytochemical extraction that may be applicable to optimizing this compound yield.

Issue Potential Cause Troubleshooting Steps
Low Extraction Yield Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for this compound.1. Solvent Screening: Perform small-scale extractions with solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate, and mixtures with water) to identify the most effective one. 2. Solvent Mixtures: Test different ratios of solvent and water (e.g., 70% ethanol) as this can enhance the extraction of certain compounds.
Suboptimal Extraction Temperature: Temperature can significantly impact extraction efficiency, but excessive heat may degrade the target compound.1. Temperature Optimization: Experiment with a range of temperatures (e.g., 40°C, 60°C, 80°C) to find the optimal balance between yield and degradation. For some plant materials, 60°C has been found to be optimal for maximizing yield while preserving bioactive compounds. 2. Monitor for Degradation: Analyze extracts prepared at different temperatures for signs of degradation using techniques like HPLC.
Insufficient Extraction Time: The duration of the extraction may not be long enough for complete diffusion of the compound into the solvent.1. Time Course Study: Conduct extractions at various time points (e.g., 1, 2, 4, 8, 24 hours for maceration; 15, 30, 60 minutes for UAE/MAE) and measure the yield to determine the optimal duration.
Inefficient Cell Disruption: The solvent may not be effectively reaching the intracellular components.1. Particle Size Reduction: Ensure the plant material is finely ground to increase the surface area for extraction. 2. Employ Advanced Techniques: Consider using UAE or MAE, which are designed to enhance cell wall disruption.
Extract Contamination Co-extraction of Impurities: The chosen solvent may be extracting a wide range of compounds in addition to this compound.1. Solvent Selectivity: A more selective solvent or solvent mixture may reduce the co-extraction of impurities. 2. Purification: Implement post-extraction purification steps such as column chromatography.
Compound Degradation Thermal Instability: this compound may be sensitive to high temperatures.1. Use Low-Temperature Methods: Employ maceration at room temperature or controlled, lower-temperature UAE. 2. Avoid Excessive Heat: If using MAE or reflux, carefully control the temperature and duration.
pH Instability: The pH of the extraction solvent could be causing degradation.1. pH-Controlled Extraction: Although specific data for this compound is unavailable, for other glycosides, stability is often higher in acidic conditions compared to neutral or alkaline solutions. Consider buffering the extraction solvent to an acidic pH.

Experimental Protocols

The following are generalized protocols that can be adapted and optimized for this compound extraction.

Maceration Protocol
  • Preparation: Dry and grind the aerial parts of Viola philippica to a fine powder.

  • Extraction:

    • Suspend the powdered plant material in a chosen solvent (e.g., 70% ethanol) at a solid-to-liquid ratio of 1:10 (w/v).

    • Stir the mixture at a controlled temperature (e.g., room temperature or 40-60°C) for a predetermined time (e.g., 24 hours).

  • Filtration: Filter the mixture through filter paper to separate the extract from the solid plant residue.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Ultrasound-Assisted Extraction (UAE) Protocol
  • Preparation: Prepare the plant material as described for maceration.

  • Extraction:

    • Place the powdered plant material in an extraction vessel with the selected solvent.

    • Immerse the ultrasonic probe into the mixture or place the vessel in an ultrasonic bath.

    • Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a set duration (e.g., 30 minutes). Maintain the temperature using a cooling jacket if necessary.

  • Post-Extraction: Follow the filtration and concentration steps as in the maceration protocol.

Purification by Column Chromatography
  • Column Preparation: Pack a glass column with a suitable stationary phase, such as silica (B1680970) gel, and equilibrate with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude extract in a minimal amount of the equilibration solvent and load it onto the top of the column.

  • Elution: Elute the column with a gradient of solvents with increasing polarity (e.g., starting with hexane (B92381) and gradually introducing ethyl acetate).

  • Fraction Collection: Collect the eluate in fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the compound of interest (as identified by comparison with a standard, if available) and evaporate the solvent to yield the purified compound.

Data Presentation

Systematic optimization of extraction parameters is crucial. The following tables illustrate how to structure experiments and present data for easy comparison.

Table 1: Effect of Solvent Type on this compound Yield

SolventSolid-to-Liquid Ratio (w/v)Temperature (°C)Time (h)This compound Yield (%)
Methanol1:104024
Ethanol1:104024
70% Ethanol1:104024
Ethyl Acetate1:104024
Acetone1:104024

Table 2: Effect of Temperature on this compound Yield using 70% Ethanol

Temperature (°C)Solid-to-Liquid Ratio (w/v)Time (h)This compound Yield (%)
25 (Room Temp)1:1024
401:1024
601:1024
801:1024

Table 3: Effect of Extraction Time on this compound Yield using 70% Ethanol at 60°C

Time (h)Solid-to-Liquid Ratio (w/v)Temperature (°C)This compound Yield (%)
11:1060
21:1060
41:1060
81:1060
121:1060
241:1060

Visualizations

Experimental Workflow for this compound Extraction and Purification

Extraction_Workflow PlantMaterial Viola philippica (Dried, Powdered) Extraction Extraction (Maceration / UAE / MAE) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Purification Column Chromatography CrudeExtract->Purification Fractions Fraction Collection & TLC Analysis Purification->Fractions PureCompound Purified this compound Fractions->PureCompound Analysis HPLC Quantification PureCompound->Analysis Troubleshooting_Yield LowYield Low this compound Yield Solvent Optimize Solvent (Polarity, Mixtures) LowYield->Solvent Temperature Optimize Temperature LowYield->Temperature Time Optimize Extraction Time LowYield->Time Method Improve Extraction Method (e.g., UAE, MAE) LowYield->Method Degradation Investigate Degradation (pH, Temperature) LowYield->Degradation

References

Technical Support Center: Prionanthoside Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with prionanthoside (B13433246). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a natural product classified as a coumarin.[1][2] Its fundamental chemical properties are summarized in the table below.

PropertyValueSource
CAS Number161842-81-5[1]
Molecular FormulaC17H18O10[1][3]
Molecular Weight382.3 g/mol
AppearancePowder

Q2: How should I prepare and store stock solutions of this compound?

For optimal stability, stock solutions should be prepared fresh. However, if necessary, they can be prepared in advance and stored under specific conditions. This compound is soluble in several organic solvents.

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
DMSOSoluble
AcetoneSoluble
PyridineSoluble
Methanol (B129727)Soluble
EthanolSoluble

Storage Recommendations for Stock Solutions:

  • Temperature: Store at or below -20°C.

  • Container: Use a tightly sealed vial to prevent solvent evaporation and contamination.

  • Duration: Stock solutions can generally be stored for several months under these conditions.

  • Usage: Before use, allow the vial to warm to room temperature for at least one hour before opening to prevent condensation.

Q3: What are the common causes of this compound degradation in experimental settings?

Like many natural products, this compound can be susceptible to degradation under various environmental and chemical stressors. Understanding these factors is crucial for maintaining the integrity of your experiments. The primary degradation pathways for many pharmaceutical compounds include hydrolysis, oxidation, and photolysis.

Troubleshooting Guide

Issue 1: I am seeing unexpected peaks in my chromatogram when analyzing this compound.

Unexpected peaks often indicate the presence of impurities or degradation products. To troubleshoot this, a forced degradation study can be performed to intentionally degrade the this compound and identify the resulting products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to investigate the stability of this compound under various stress conditions. The goal is to generate potential degradation products and assess the stability-indicating nature of the analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an appropriate amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an appropriate amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Place a solid sample of this compound in a hot air oven at 80°C for 48 hours.

    • Dissolve the stressed sample in the initial solvent before analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV light (254 nm) for 48 hours.

3. Sample Analysis:

  • Analyze all stressed samples, along with a control sample (unstressed this compound solution), using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol describes a high-performance liquid chromatography (HPLC) method for the separation and quantification of this compound and its potential degradation products.

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min: 10% B5-20 min: 10% to 90% B20-25 min: 90% B25-30 min: 90% to 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 280 nm
Injection Volume 10 µL

Data Presentation

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound, illustrating how to present such results for easy comparison.

Stress Condition% this compound RemainingNumber of Degradation PeaksMajor Degradation Product (Retention Time)
Control 100%0-
0.1 M HCl, 60°C, 24h 75.2%2DP1 (8.5 min)
0.1 M NaOH, 60°C, 24h 62.8%3DP2 (10.2 min), DP3 (12.1 min)
3% H₂O₂, RT, 24h 88.5%1DP4 (14.7 min)
80°C, 48h (Solid) 95.1%1DP5 (9.8 min)
UV Light, 48h 81.3%2DP6 (11.5 min), DP7 (13.4 min)

Visualizations

Logical Workflow for this compound Stability Testing

The following diagram illustrates the logical workflow for conducting a comprehensive stability study of this compound, from initial stress testing to the characterization of degradation products.

cluster_0 Forced Degradation cluster_1 Analytical Method cluster_2 Outcome Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Analyze Samples Base Base Hydrolysis Base->HPLC Analyze Samples Oxidation Oxidation Oxidation->HPLC Analyze Samples Thermal Thermal Stress Thermal->HPLC Analyze Samples Photo Photolytic Stress Photo->HPLC Analyze Samples LCMS LC-MS for Identification HPLC->LCMS Identify Unknown Peaks Stability Intrinsic Stability Profile HPLC->Stability Pathway Degradation Pathway Elucidation LCMS->Pathway This compound This compound Sample This compound->Acid Expose to Stress This compound->Base Expose to Stress This compound->Oxidation Expose to Stress This compound->Thermal Expose to Stress This compound->Photo Expose to Stress

Workflow for this compound stability assessment.
Hypothetical Degradation Pathway of this compound

Based on the general reactivity of coumarins, the following diagram presents a hypothetical degradation pathway for this compound under hydrolytic conditions. This is a representative example to illustrate how degradation pathways are visualized.

This compound This compound (C17H18O10) Intermediate Hydrolyzed Intermediate (Loss of Glycoside) This compound->Intermediate Hydrolysis (Acid/Base) Product1 Degradation Product 1 (e.g., Aglycone) Intermediate->Product1 Product2 Degradation Product 2 (e.g., Ring-opened product) Intermediate->Product2

References

Overcoming Prionanthoside solubility challenges

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the solubility challenges of Prionanthoside. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to enhance solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a natural compound classified as a coumarin (B35378) glycoside.[1][2] It typically presents as a powder and has a molecular formula of C17H18O10 and a molecular weight of approximately 382.3 g/mol .[1][2]

Q2: Why is this compound poorly soluble in aqueous solutions?

Like many glycosides, this compound's structure consists of a hydrophilic (water-loving) sugar moiety and a more lipophilic (fat-loving) aglycone backbone. This dual nature can lead to poor solubility in purely aqueous or highly nonpolar solvents. Strategies for improving aqueous solubility often focus on modifying the formulation to accommodate both the polar and nonpolar characteristics of the molecule.[3]

Q3: What are the recommended organic solvents for creating a this compound stock solution?

This compound is soluble in several common laboratory organic solvents. These include Dimethyl Sulfoxide (DMSO), Ethanol (B145695), Methanol, Chloroform, Dichloromethane, Acetone, and Pyridine. For biological experiments, DMSO and ethanol are most commonly used.

Q4: When preparing a stock solution, what should I do if the powder is not dissolving?

For enhanced solubility in an organic solvent, gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution. It is recommended to prepare and use the solution on the same day. If storage is necessary, stock solutions should be sealed and can be stored at -20°C for several months.

Troubleshooting Guide

Q: My this compound precipitated after I diluted my organic stock solution into my aqueous buffer (e.g., PBS or cell media). What should I do?

A: This is a common issue when the final concentration of the organic solvent is too low to keep the lipophilic compound in solution. The diagram below outlines a troubleshooting workflow.

G cluster_0 start Precipitate Observed in Aqueous Medium check_dmso Is final organic solvent concentration <1%? start->check_dmso increase_dmso Option 1: Increase co-solvent % if experimentally tolerable. check_dmso->increase_dmso Yes sonicate Option 2: Briefly sonicate final solution to redissolve precipitate. check_dmso->sonicate Yes reduce_conc Option 3: Lower the final concentration of this compound. check_dmso->reduce_conc Yes enhancement Option 4: Use a solubility enhancement technique. check_dmso->enhancement Yes cyclodextrin (B1172386) e.g., Cyclodextrin complexation enhancement->cyclodextrin

Caption: Troubleshooting workflow for this compound precipitation.

Q: I cannot achieve my target concentration in an aqueous medium for my experiment. What are my options?

A: When simple dilution is insufficient, several formulation strategies can be employed to increase the aqueous solubility of poorly soluble compounds like this compound. These methods include using co-solvents, cyclodextrin complexation, solid dispersions, and lipid-based formulations. The choice of method depends on the specific requirements of your experiment.

Data & Formulation Summary

Table 1: this compound Compound Properties
PropertyValueReference
CAS Number161842-81-5
Molecular FormulaC17H18O10
Molecular Weight382.3 g/mol
AppearancePowder
Compound TypeCoumarin Glycoside
Table 2: Qualitative Solubility of this compound
SolventSolubilityReference
Aqueous Buffers Poorly Soluble Implied by context
Organic Solvents
DMSOSoluble
Ethanol, MethanolSoluble
AcetoneSoluble
ChloroformSoluble
DichloromethaneSoluble
PyridineSoluble
Table 3: Comparison of Common Solubility Enhancement Techniques
TechniqueMechanismAdvantagesConsiderations
Co-solvents Increases solubility by reducing the polarity of the aqueous solvent.Simple to implement; uses common lab reagents (e.g., DMSO, Ethanol, PEG).The co-solvent may have its own biological or chemical effects; potential for precipitation on dilution.
Cyclodextrins Encapsulates the non-polar drug molecule in a hydrophilic "bucket," forming a soluble inclusion complex.High efficiency; low toxicity (especially modified cyclodextrins like HP-β-CD).Requires specific molar ratios; may alter drug-receptor interactions.
pH Adjustment For ionizable compounds, adjusting the pH can convert the drug to its more soluble salt form.Effective for acidic or basic compounds.This compound is not strongly ionizable; risk of compound degradation at extreme pH.
Solid Dispersions Disperses the drug in a hydrophilic polymer matrix to improve dissolution.Significantly enhances dissolution rate and solubility.Requires specialized preparation techniques (e.g., spray drying, freeze-drying).

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Preparation: Weigh the required amount of this compound powder (M.Wt = 382.3 g/mol ) in a sterile microcentrifuge tube. To make 1 mL of a 10 mM solution, use 3.82 mg of this compound.

  • Dissolution: Add the appropriate volume of high-purity DMSO to the tube.

  • Mixing: Vortex the tube thoroughly. If full dissolution is not achieved, gently warm the tube to 37°C and sonicate for 5-10 minutes.

  • Storage: Once fully dissolved, the stock solution can be aliquoted and stored at -20°C for several months. Avoid repeated freeze-thaw cycles.

Protocol 2: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes the preparation of a this compound/cyclodextrin inclusion complex to improve solubility in aqueous media.

G cluster_0 p1 Step 1: Prepare HP-β-CD Solution (e.g., 40% w/v in water) p2 Step 2: Prepare this compound Slurry in the HP-β-CD solution (e.g., 1:2 molar ratio) p1->p2 p3 Step 3: Mix Continuously (Stir/shake overnight at room temp) p2->p3 p4 Step 4: Centrifuge (e.g., 14,000 rpm for 15 min) to pellet undissolved compound p3->p4 p5 Step 5: Collect Supernatant (This is the soluble complex solution) p4->p5 p6 Step 6: Sterilize & Use (Filter through 0.22 µm syringe filter) p5->p6

Caption: Experimental workflow for cyclodextrin complexation.

Methodology:

  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your desired aqueous buffer (e.g., sterile water or PBS).

  • Add this compound: Add the this compound powder directly to the HP-β-CD solution to achieve the desired molar ratio (start with a 1:2 ratio of this compound to HP-β-CD).

  • Complexation: Mix the solution vigorously. For optimal complex formation, allow it to stir or shake overnight at room temperature, protected from light.

  • Clarification: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any remaining, undissolved compound.

  • Collection: Carefully collect the clear supernatant. This solution contains the water-soluble this compound-cyclodextrin complex.

  • Sterilization and Use: Sterilize the final solution by passing it through a 0.22 µm syringe filter before use in sterile applications like cell culture.

G cluster_0 Before Complexation (Low Solubility) cluster_1 Cyclodextrin Inclusion Complex (High Solubility) cluster_2 P This compound (Lipophilic) W1 Water Molecules P2 This compound P->P2 Encapsulation CD W2 Water Molecules

References

Technical Support Center: Prionanthoside HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the HPLC analysis of Prionanthoside. It is designed for researchers, scientists, and drug development professionals who may encounter challenges during the extraction, separation, and quantification of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during this compound HPLC analysis in a question-and-answer format.

Q1: Why am I seeing no peaks, or is my this compound peak much smaller than expected?

Possible Causes and Solutions:

  • Improper Extraction: this compound may not be efficiently extracted from the plant matrix.

    • Solution: Ensure the use of an appropriate solvent. This compound is soluble in solvents like ethanol (B145695), methanol, and ethyl acetate (B1210297). A reflux extraction with 95% ethanol followed by partitioning with a solvent of intermediate polarity like ethyl acetate can be effective. Ensure the plant material is finely ground to maximize surface area for extraction.

  • Sample Degradation: Iridoid glycosides can be susceptible to degradation under certain conditions.

    • Solution: Prepare fresh sample solutions before analysis. If storage is necessary, keep extracts and solutions at -20°C or -80°C in the dark to minimize degradation. Avoid prolonged exposure to high temperatures and extreme pH conditions.

  • Injection Issues: A blockage in the autosampler or manual injector can prevent the sample from reaching the column.

    • Solution: Check the syringe and injection port for blockages. Purge the injection valve and ensure the sample loop is completely filled.

  • Detector Problems: The detector may not be set to the correct wavelength, or the lamp may be failing.

    • Solution: As a starting point, set the UV detector to a wavelength between 230-240 nm, which is a common absorbance range for iridoid glycosides. To determine the optimal wavelength, perform a UV scan of a this compound standard using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector. Also, check the detector lamp's performance and replace it if necessary.

Q2: My this compound peak is showing significant tailing or fronting. What should I do?

Possible Causes and Solutions:

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Dilute your sample or reduce the injection volume.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

    • Solution: For reversed-phase chromatography of iridoid glycosides, a slightly acidic mobile phase is often used. Adding 0.1% formic acid to the aqueous mobile phase can improve peak shape.

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol). If the problem persists, consider replacing the guard column or the analytical column.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, reduce the injection volume.

Q3: I am observing a drifting or noisy baseline. How can I fix this?

Possible Causes and Solutions:

  • Mobile Phase Issues: The mobile phase may be contaminated, improperly mixed, or not adequately degassed.

    • Solution: Use HPLC-grade solvents and freshly prepared mobile phases. Ensure thorough mixing and degassing of the mobile phase before use.

  • Column Contamination: Contaminants from previous injections can slowly elute, causing a drifting baseline.

    • Solution: Wash the column with a strong solvent.

  • Detector Lamp Fluctuation: An aging detector lamp can cause baseline noise.

    • Solution: Replace the UV lamp if it has exceeded its recommended lifetime.

  • Temperature Fluctuations: Changes in ambient temperature can affect the refractive index of the mobile phase and the column's performance.

    • Solution: Use a column oven to maintain a constant temperature.

Q4: My retention times are shifting between injections. What is the cause?

Possible Causes and Solutions:

  • Inconsistent Mobile Phase Composition: Small variations in the mobile phase preparation can lead to shifts in retention time.

    • Solution: Prepare the mobile phase carefully and consistently. For gradient elution, ensure the pump's proportioning valves are working correctly.

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Increase the column equilibration time between runs.

  • Fluctuations in Flow Rate or Temperature: Changes in the pump's flow rate or the column temperature will affect retention times.

    • Solution: Check the pump for leaks and ensure the flow rate is stable. Use a column oven to maintain a consistent temperature.

Frequently Asked Questions (FAQs)

Q: What type of HPLC column is best for this compound analysis? A: A reversed-phase C18 column is a common and effective choice for the analysis of iridoid glycosides like this compound. A typical column dimension would be 4.6 x 150 mm with a 5 µm particle size.

Q: What is a typical mobile phase for this compound analysis? A: A gradient elution using a mixture of water and acetonitrile, both containing 0.1% formic acid, is a good starting point. The gradient can be optimized to achieve the best separation from other components in the sample matrix.

Q: How can I confirm the identity of the this compound peak in my chromatogram? A: The most reliable method is to compare the retention time and UV spectrum of your peak with that of a certified this compound reference standard. If available, LC-MS/MS can provide further structural confirmation.

Q: Are there any known stability issues with this compound? A: Iridoid glycosides can be susceptible to hydrolysis under strong acidic or alkaline conditions and at elevated temperatures. It is recommended to keep samples and standards in a cool, dark place and to use freshly prepared solutions for analysis.

Experimental Protocols

Extraction of this compound from Hedyotis diffusa
  • Sample Preparation: Air-dry the whole plant of Hedyotis diffusa and grind it into a fine powder.

  • Extraction:

    • Take 10 g of the powdered plant material and add 200 mL of 95% ethanol.

    • Perform reflux extraction for 2 hours.

    • Filter the extract and repeat the extraction process on the residue two more times.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude ethanol extract.

  • Liquid-Liquid Partitioning (Optional Cleanup):

    • Suspend the crude extract in water.

    • Partition the aqueous suspension successively with an equal volume of ethyl acetate.

    • Separate and collect the ethyl acetate fraction, which will be enriched with this compound.

    • Evaporate the ethyl acetate to dryness.

HPLC-UV Method for this compound Quantification
  • Instrumentation: An HPLC system equipped with a UV/PDA detector, a binary pump, an autosampler, and a column oven.

  • Chromatographic Conditions:

    • Column: Agilent ZorBax SB-C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Program: A suggested starting gradient is provided in the table below. This should be optimized for your specific sample.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Perform a UV scan on a this compound standard to determine the wavelength of maximum absorbance (λmax), expected to be in the 230-240 nm range.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound reference standard in methanol.

    • Create a series of calibration standards by diluting the stock solution with the initial mobile phase composition.

    • Dissolve the dried plant extract in methanol, filter through a 0.45 µm syringe filter, and dilute with the initial mobile phase as needed.

Data Presentation

Table 1: Suggested HPLC Gradient Program
Time (minutes)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)
0.09010
20.06040
25.01090
30.01090
30.19010
35.09010
Table 2: Stability of Iridoid Glycosides under Different Conditions (General Guidance)
ConditionGeneral Stability of Iridoid GlycosidesRecommended Precautions
High Temperature (>40°C) Potential for degradation.Store samples at low temperatures (-20°C or -80°C). Avoid excessive heating during extraction.
Strong Acid (pH < 3) May be unstable.Use mildly acidic conditions (e.g., 0.1% formic acid) in the mobile phase.
Strong Base (pH > 9) Prone to hydrolysis.Avoid basic conditions during extraction and analysis.
Light Exposure Potential for photodegradation.Store samples and standards in amber vials or protect from light.

Visualizations

Troubleshooting_Workflow start Start: HPLC Issue with this compound peak_issue Problem with Peak? start->peak_issue baseline_issue Baseline Problem? start->baseline_issue retention_issue Retention Time Shift? start->retention_issue no_peak No Peak / Small Peak peak_issue->no_peak Yes bad_shape Peak Tailing / Fronting peak_issue->bad_shape No noisy_baseline Noisy / Drifting Baseline baseline_issue->noisy_baseline Yes shifting_rt Shifting Retention Time retention_issue->shifting_rt Yes check_extraction Check Extraction Protocol & Sample Stability no_peak->check_extraction check_injection Check Injection System no_peak->check_injection check_detector Check Detector Settings (Wavelength) no_peak->check_detector check_overload Reduce Sample Concentration / Volume bad_shape->check_overload check_ph Adjust Mobile Phase pH (e.g., add 0.1% FA) bad_shape->check_ph check_column Wash or Replace Column bad_shape->check_column check_mobile_phase Prepare Fresh, Degassed Mobile Phase noisy_baseline->check_mobile_phase check_temp Use Column Oven noisy_baseline->check_temp check_lamp Check Detector Lamp noisy_baseline->check_lamp shifting_rt->check_mobile_phase check_equilibration Increase Column Equilibration Time shifting_rt->check_equilibration check_pump Check Pump and Flow Rate shifting_rt->check_pump end_node Problem Resolved check_extraction->end_node check_injection->end_node check_detector->end_node check_overload->end_node check_ph->end_node check_column->end_node check_mobile_phase->end_node check_temp->end_node check_lamp->end_node check_equilibration->end_node check_pump->end_node

Caption: Troubleshooting workflow for common this compound HPLC issues.

Experimental_Workflow start Start: Sample Preparation grind_sample Grind Hedyotis diffusa start->grind_sample extraction Ethanol Reflux Extraction grind_sample->extraction partition Optional: Ethyl Acetate Partitioning extraction->partition dry_extract Dry Extract partition->dry_extract prepare_sample Dissolve in Methanol & Filter dry_extract->prepare_sample hplc_analysis HPLC Analysis prepare_sample->hplc_analysis data_acquisition Data Acquisition (UV Detection) hplc_analysis->data_acquisition prepare_standards Prepare this compound Standards prepare_standards->hplc_analysis quantification Quantification (Calibration Curve) data_acquisition->quantification end_node End: Report Results quantification->end_node

Caption: Experimental workflow for this compound analysis.

Optimizing Prionanthoside Dosage for In Vivo Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Prionitoside (a likely misspelling of which is Prionanthoside) for in vivo studies. Prionitosides are iridoid glycosides isolated from Barleria prionitis with potential anti-inflammatory and cytotoxic activities. This guide offers troubleshooting advice and frequently asked questions to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for Prionitoside in an in vivo anti-inflammatory study?

A1: Currently, there is no published specific in vivo dosage for purified Prionitoside A or B for anti-inflammatory effects. However, studies on an iridoid glycoside-rich butanol fraction from Barleria prionitis have demonstrated dose-dependent anti-diarrheal activity in rats at a concentration range of 25-100 mg/kg. For a structurally related iridoid glycoside, Shanzhiside methyl ester, an ED50 of 40.4 μg was reported for anti-allodynic effects in rats, suggesting that purified compounds may be effective at much lower concentrations.

Recommendation: For initial studies with purified Prionitoside, a pilot dose--response study is recommended, starting with a low dose (e.g., 1-5 mg/kg) and escalating to determine the optimal effective and non-toxic dose.

Q2: What is a suggested in vivo dosage for studying the cytotoxic effects of Prionitoside?

A2: There is currently no available data on the in vivo cytotoxic dosage of Prionitoside. In vitro studies have shown cytotoxic activity of extracts from Barleria species, but these results do not directly translate to effective and safe in vivo doses.

Recommendation: It is crucial to conduct a thorough dose-escalation study to determine the maximum tolerated dose (MTD) before proceeding with efficacy studies for cytotoxicity. This should be accompanied by careful monitoring for any signs of toxicity.

Q3: What are the known mechanisms of action for Prionitoside's anti-inflammatory effects?

A3: The precise signaling pathways for Prionitosides are not yet fully elucidated. However, extracts from Barleria prionitis have been shown to inhibit cyclooxygenase (COX-1 and COX-2) enzymes, which are key mediators of inflammation. The analgesic effect of the related compound, Shanzhiside methyl ester, is mediated through the glucagon-like peptide-1 (GLP-1) receptor and the p38 mitogen-activated protein kinase (MAPK) signaling pathway. It is plausible that Prionitosides share similar mechanisms.

Q4: Are there any known toxicities associated with Prionitoside?

A4: No specific in vivo toxicity studies for purified Prionitoside A or B have been identified in the current literature. Therefore, the toxicological profile is unknown.

Recommendation: A comprehensive acute and sub-chronic toxicity study is essential before proceeding with extensive efficacy studies. This should include monitoring of clinical signs, body weight, food and water consumption, hematology, clinical chemistry, and histopathology of major organs.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Lack of efficacy at the initial dose - Dose is too low.- Poor bioavailability.- Inappropriate animal model.- Perform a dose-escalation study to find the optimal dose.- Investigate the pharmacokinetic profile of Prionitoside.- Ensure the chosen animal model is relevant to the disease being studied.
Observed toxicity or adverse events - Dose is too high.- Off-target effects.- Formulation issues.- Reduce the dosage.- Conduct a thorough toxicological assessment to identify the affected organs and pathways.- Evaluate the formulation for any potential irritants or toxic excipients.
High variability in experimental results - Inconsistent dosing technique.- Animal-to-animal variation.- Instability of the compound in the formulation.- Ensure accurate and consistent administration of the compound.- Increase the number of animals per group to improve statistical power.- Assess the stability of the Prionitoside formulation over the experimental period.
Difficulty in dissolving Prionitoside for administration - Poor solubility of the compound.- Test different biocompatible solvents and co-solvents.- Consider formulating as a suspension or emulsion with appropriate vehicles.- Sonication may aid in dissolution.

Data Presentation

Table 1: Summary of In Vivo Dosages of Barleria prionitis Extracts and Related Iridoid Glycosides

Compound/Extract Animal Model Activity Dosage Reference
Iridoid glycoside-rich fraction of B. prionitisRatAnti-diarrheal25-100 mg/kg[1]
Shanzhiside methyl esterRatAnti-allodynicED50: 40.4 μg[2]

Note: This table highlights the lack of specific dosage information for purified Prionitosides and provides data on related substances as a starting point for experimental design.

Experimental Protocols

Protocol 1: Pilot Dose-Response Study for Anti-Inflammatory Activity

  • Animals: Use a standard model of inflammation, such as carrageenan-induced paw edema in rats or mice.

  • Groups:

    • Vehicle control (e.g., saline, PBS with a small percentage of DMSO or Tween 80).

    • Positive control (e.g., Indomethacin at 10 mg/kg).

    • Prionitoside treatment groups (e.g., 1, 5, 10, 25, 50 mg/kg).

  • Administration: Administer Prionitoside or controls orally or intraperitoneally 1 hour before inducing inflammation.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control.

Protocol 2: Acute Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)

  • Animals: Use a single sex of rodents (e.g., female rats).

  • Dosing:

    • Start with a single animal at a default starting dose (e.g., 175 mg/kg).

    • If the animal survives, the next animal is dosed at a higher level (e.g., 550 mg/kg).

    • If the animal dies, the next animal is dosed at a lower level (e.g., 55 mg/kg).

  • Observation: Observe animals for clinical signs of toxicity and mortality for at least 14 days.

  • Endpoint: The study allows for the estimation of the LD50 and provides information on the signs of toxicity.

Visualizations

experimental_workflow cluster_preclinical Preclinical In Vivo Study Workflow start Start: Hypothesis dose_finding Pilot Dose-Response Study start->dose_finding toxicity Acute Toxicity Study (MTD) dose_finding->toxicity Determine Safe Dose Range efficacy Efficacy Study toxicity->efficacy Select Doses for Efficacy pk_pd Pharmacokinetic/ Pharmacodynamic Study efficacy->pk_pd Correlate Dose, Exposure, and Effect data_analysis Data Analysis pk_pd->data_analysis conclusion Conclusion data_analysis->conclusion signaling_pathway cluster_inflammation Potential Anti-Inflammatory Signaling Pathway stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) receptor Cell Surface Receptor (e.g., TLR4) stimulus->receptor mapk MAPK Pathway (p38) receptor->mapk nfkb NF-κB Pathway receptor->nfkb mapk->nfkb cox COX-1 / COX-2 nfkb->cox Upregulation prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation prostaglandins->inflammation prionitoside Prionitoside prionitoside->mapk Potential Inhibition prionitoside->cox Inhibition

References

Prionanthoside assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during prionanthoside (B13433246) assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength for quantifying this compound using UV-Vis spectroscopy?

A1: The optimal wavelength for quantifying this compound should be determined by performing a UV-Vis scan (typically 200-400 nm) of a standard solution of this compound in the chosen solvent. The wavelength of maximum absorbance (λmax) should be used for quantification to ensure the highest sensitivity and to minimize the impact of minor fluctuations in wavelength accuracy.

Q2: I am observing high variability between replicate injections in my HPLC analysis. What are the potential causes?

A2: High variability between replicate injections can stem from several sources. Common causes include:

  • Poor column equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. It is recommended to flush the column with 10-20 column volumes of the mobile phase.

  • Air bubbles in the system: Degas the mobile phase and purge the pump to remove any air bubbles.

  • Injector issues: Check for leaks in the injector seals and ensure the injection volume is consistent.

  • Inconsistent sample preparation: Ensure that the sample dilution and preparation steps are performed with high precision.

Q3: My this compound sample appears to be degrading during the experimental workflow. What stability precautions should I take?

A3: this compound, like many iridoid glycosides, can be susceptible to degradation under certain conditions. To minimize degradation:

  • Control pH: The stability of similar compounds is often pH-dependent. It is advisable to work with buffered solutions and investigate the optimal pH range for this compound stability.[1][2][3][4][5]

  • Manage Temperature: Avoid high temperatures during extraction and analysis. Store stock solutions and samples at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage) and protect them from light.

  • Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions of this compound for calibration and experiments.

Q4: What are the critical factors to consider for efficient extraction of this compound from plant material?

A4: The efficiency of this compound extraction is influenced by several factors, including:

  • Solvent Selection: The choice of solvent is critical. This compound is reported to be soluble in solvents like DMSO, methanol (B129727), ethanol, chloroform, dichloromethane, and ethyl acetate. A mixture of organic solvents with water is often used for extracting polar glycosides.

  • Extraction Temperature: Higher temperatures can increase extraction efficiency but may also lead to the degradation of thermolabile compounds. An optimal temperature should be determined experimentally.

  • Extraction Time: The duration of the extraction should be sufficient to ensure complete recovery of the analyte without causing degradation.

  • Solid-to-Liquid Ratio: An appropriate ratio of plant material to solvent volume is necessary for efficient extraction.

  • Particle Size of Plant Material: Grinding the plant material to a fine powder increases the surface area available for extraction.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the HPLC analysis of this compound.

HPLC Peak Shape Problems

Poor peak shape can significantly impact the accuracy and precision of quantification. The two most common peak shape issues are tailing and fronting.

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.

Potential Cause Troubleshooting Steps
Secondary Interactions with Column - Adjust mobile phase pH to suppress the ionization of silanol (B1196071) groups on the column. - Use a highly deactivated (end-capped) column. - Add a competitive base to the mobile phase if this compound is basic.
Column Overload - Dilute the sample to reduce the mass injected onto the column.
Column Contamination/Void - Flush the column with a strong solvent. - Replace the column if flushing does not resolve the issue. - Use a guard column to protect the analytical column.
Excessive Dead Volume - Ensure all fittings and tubing are properly connected and have minimal length and internal diameter.

Issue 2: Peak Fronting

Peak fronting is characterized by an asymmetry where the front half of the peak is broader than the latter half.

Potential Cause Troubleshooting Steps
Sample Overload - Dilute the sample or reduce the injection volume.
Sample Solvent Incompatibility - Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.
Low Column Temperature - Increase the column temperature to improve analyte solubility in the mobile phase.
Column Collapse - This can occur with highly aqueous mobile phases. Flush the column with 100% organic solvent (e.g., acetonitrile (B52724) or methanol). If the issue persists, the column may be irreversibly damaged and require replacement.

Experimental Protocols

Protocol 1: General HPLC-UV Method for this compound Quantification

This protocol provides a general starting point for developing a validated HPLC-UV method for the quantification of this compound. Optimization will be required based on the specific instrumentation and sample matrix.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • A common mobile phase for iridoid glycosides is a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

  • Example Gradient: Start with a lower concentration of acetonitrile (e.g., 10-20%) and gradually increase to a higher concentration (e.g., 80-90%) over 20-30 minutes.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

3. Standard Solution Preparation:

  • Accurately weigh a known amount of pure this compound standard.

  • Dissolve in a suitable solvent (e.g., methanol or the initial mobile phase) to prepare a stock solution.

  • Prepare a series of calibration standards by serially diluting the stock solution.

4. Sample Preparation:

  • For plant extracts, perform a suitable extraction method (e.g., sonication or Soxhlet extraction) with an appropriate solvent.

  • Filter the extract through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30 °C

  • Detection Wavelength: Determined by the UV-Vis scan of the this compound standard (λmax).

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Signaling Pathways and Workflows

Hypothesized Anti-inflammatory Signaling Pathway Modulation

This compound and related iridoid glycosides have been reported to possess anti-inflammatory properties. A common mechanism for anti-inflammatory action is the modulation of the NF-κB and MAPK signaling pathways. While the specific effects of this compound on these pathways require further investigation, a general representation of these pathways is provided below.

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK MAPK_cascade MAPK Cascade (p38, ERK, JNK) Receptor->MAPK_cascade IkB IkB IKK->IkB phosphorylates NF-kB NF-kB IkB->NF-kB releases NF-kB_n NF-kB NF-kB->NF-kB_n translocates AP-1 AP-1 MAPK_cascade->AP-1 activates AP-1_n AP-1 AP-1->AP-1_n translocates Prionanthoside_effect This compound (Hypothesized Inhibition) Prionanthoside_effect->IKK Prionanthoside_effect->MAPK_cascade Gene_Expression Pro-inflammatory Gene Expression NF-kB_n->Gene_Expression AP-1_n->Gene_Expression

Caption: Hypothesized modulation of NF-κB and MAPK pathways by this compound.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction and quantification of this compound from a plant matrix.

prionanthoside_workflow Start Start Sample_Collection Plant Material Collection & Drying Start->Sample_Collection Grinding Grinding to Fine Powder Sample_Collection->Grinding Extraction Solvent Extraction (e.g., Sonication) Grinding->Extraction Filtration Filtration Extraction->Filtration Solvent_Evaporation Solvent Evaporation Filtration->Solvent_Evaporation Reconstitution Reconstitution in Mobile Phase Solvent_Evaporation->Reconstitution HPLC_Analysis HPLC-UV Analysis Reconstitution->HPLC_Analysis Data_Processing Data Processing & Quantification HPLC_Analysis->Data_Processing End End Data_Processing->End

Caption: General workflow for this compound extraction and analysis.

References

Technical Support Center: Prionanthoside Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of Prionanthoside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, particularly matrix effects, encountered during the quantification of this compound in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification challenging?

A: this compound is a coumarin (B35378) compound with the chemical formula C17H18O10 and a molecular weight of 382.3 g/mol . Its quantification, especially in complex biological matrices such as plasma, serum, or tissue homogenates, can be challenging due to its susceptibility to matrix effects. These effects, primarily ion suppression or enhancement, can significantly impact the accuracy, precision, and sensitivity of LC-MS analytical methods.

Q2: What are matrix effects in the context of this compound quantification?

A: Matrix effects are the alteration of ionization efficiency of this compound by co-eluting endogenous or exogenous components from the sample matrix.[1][2] This interference can lead to either a suppressed or enhanced signal response compared to a pure standard solution, resulting in inaccurate quantification.[3][4] Common sources of matrix effects include phospholipids (B1166683), salts, and metabolites present in biological samples.[1]

Q3: How can I detect the presence of matrix effects in my this compound assay?

A: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion technique, where a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column while a blank matrix extract is injected. Any dip or rise in the baseline signal indicates regions of ion suppression or enhancement. For a quantitative assessment, the post-extraction spike method is widely used. This involves comparing the peak area of this compound spiked into an extracted blank matrix with the peak area of a pure standard solution at the same concentration. The ratio of these peak areas provides a quantitative measure of the matrix effect, often referred to as the matrix factor (MF).

Q4: What are the primary strategies to mitigate matrix effects during this compound analysis?

A: The three main strategies to combat matrix effects are:

  • Optimize Sample Preparation: Employ more selective extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to effectively remove interfering components from the matrix before analysis.

  • Improve Chromatographic Separation: Modify the LC method to chromatographically separate this compound from the co-eluting matrix components causing interference. This can involve adjusting the gradient, changing the column chemistry, or using a more efficient column.

  • Utilize a Suitable Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for matrix effects, as it behaves nearly identically to the analyte during extraction, chromatography, and ionization. If a SIL-IS is unavailable, a structural analog can be used, but its effectiveness in mimicking the matrix effects on the analyte must be thoroughly validated.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the quantification of this compound.

Problem Potential Cause Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column degradation- Inappropriate mobile phase pH- Sample solvent mismatch with the mobile phase- Replace the analytical column.- Adjust the mobile phase pH to ensure this compound is in a single ionic state.- Reconstitute the final extract in a solvent similar in composition to the initial mobile phase.
Inconsistent Retention Time - Fluctuations in mobile phase composition or flow rate- Column temperature variations- Column aging- Ensure proper mobile phase preparation and pump performance.- Use a column oven to maintain a stable temperature.- Implement a quality control check with a standard sample to monitor retention time shifts.
High Signal Suppression - Co-elution of phospholipids from the biological matrix.- High salt concentration in the final extract.- Implement a phospholipid removal step during sample preparation (e.g., using a specific SPE sorbent).- Optimize the desalting step in your sample preparation protocol.- Modify the chromatographic gradient to separate this compound from the early-eluting salts and late-eluting phospholipids.
Variable Results Between Sample Lots - Lot-to-lot variability of the biological matrix.- Evaluate matrix effects across at least six different lots of the blank matrix during method validation.- If significant variability is observed, the use of a stable isotope-labeled internal standard is highly recommended to ensure robust quantification.
Low Recovery - Inefficient extraction of this compound from the matrix.- Analyte degradation during sample processing.- Optimize the extraction solvent and pH for this compound.- Investigate the stability of this compound under different processing conditions (e.g., temperature, light exposure).

Experimental Protocols

Protocol 1: this compound Extraction from Human Plasma using Solid-Phase Extraction (SPE)
  • Plasma Pre-treatment: Thaw frozen human plasma samples at room temperature. Centrifuge at 4000 rpm for 10 minutes to pellet any precipitates.

  • Internal Standard Spiking: To 200 µL of plasma, add 20 µL of the internal standard working solution (e.g., this compound-d3 at 100 ng/mL). Vortex for 10 seconds.

  • Protein Precipitation: Add 600 µL of acetonitrile (B52724) containing 1% formic acid. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Dilution: Transfer the supernatant to a new tube and dilute with 1 mL of water.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of acetonitrile.

  • Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis of this compound
  • LC System: A high-performance liquid chromatography system.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-3.5 min: 90% B

    • 3.5-3.6 min: 90-10% B

    • 3.6-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions (Hypothetical):

    • This compound: Q1 383.3 -> Q3 207.1

    • This compound-d3 (IS): Q1 386.3 -> Q3 210.1

  • Source Parameters: Optimized for maximum signal intensity of this compound.

Visual Guides

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Plasma Plasma Sample Spike_IS Spike with Internal Standard Plasma->Spike_IS Precipitate Protein Precipitation Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge SPE Solid-Phase Extraction Centrifuge->SPE Evap_Recon Evaporation & Reconstitution SPE->Evap_Recon LC_MS LC-MS/MS Analysis Evap_Recon->LC_MS Quant Quantification LC_MS->Quant

Caption: Workflow for this compound quantification.

Troubleshooting_Matrix_Effects Start Inaccurate Quantification (Suspected Matrix Effects) Assess Assess Matrix Effects (Post-Extraction Spike) Start->Assess ME_Present Matrix Effect > 15%? Assess->ME_Present No_ME No Significant Matrix Effect ME_Present->No_ME No Optimize_SP Optimize Sample Prep (e.g., SPE, LLE) ME_Present->Optimize_SP Yes Optimize_LC Optimize Chromatography Optimize_SP->Optimize_LC Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_LC->Use_SIL_IS Reassess Re-assess Matrix Effects Use_SIL_IS->Reassess Reassess->ME_Present

Caption: Troubleshooting matrix effects logic.

References

Prionanthoside Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Prionanthoside.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, focusing on the identification and mitigation of artifacts.

Observation Potential Cause Recommended Action
Multiple peaks on HPLC chromatogram with similar UV spectra Presence of isomers (e.g., epimers) or degradation products.- Optimize HPLC conditions (e.g., change mobile phase composition, gradient, or column chemistry) to improve separation. - Perform Mass Spectrometry (MS) to check if the peaks have the same mass-to-charge ratio (m/z). - Use Nuclear Magnetic Resonance (NMR) spectroscopy to identify structural differences.
Low yield of this compound after purification Degradation of the target compound during extraction or purification.- Avoid high temperatures and exposure to strong light during the process. - Use buffered solutions to maintain a stable pH, as extreme pH can cause hydrolysis of the glycosidic bond or ester groups. - Ensure solvents are of high purity and free of contaminants that could react with the compound.[1][2]
Appearance of new, unexpected peaks in later purification steps Formation of artifacts due to reaction with solvents or reagents.- If using alcoholic solvents (e.g., methanol (B129727), ethanol) for extraction or chromatography, be aware of the potential for transesterification or formation of acetals.[2] - Avoid chlorinated solvents which can generate acidic impurities. - Perform stability studies of the purified compound in the solvents used.[1]
Broad or tailing peaks in HPLC Poor chromatographic conditions or column degradation.- Ensure the sample is fully dissolved in the mobile phase. - Check the column for voids or contamination and regenerate or replace if necessary. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Inconsistent retention times Fluctuations in HPLC system parameters.- Ensure the HPLC system is properly equilibrated. - Check for leaks in the system. - Monitor the column temperature, as variations can affect retention time.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound and how can this inform purification?

A1: this compound (CAS 161842-81-5) has the molecular formula C₁₇H₁₈O₁₀ and a molecular weight of 382.3 g/mol . Its structure is that of a coumarin (B35378) glycoside. Knowing the structure is crucial as it reveals the presence of a glycosidic bond and an acetyl group, which are susceptible to hydrolysis under acidic or basic conditions. The aromatic coumarin core is responsible for its UV absorbance, which is useful for detection during chromatography.

Chemical Structure of this compound

Figure 1: Chemical Structure of this compound.

Q2: What are the common types of artifacts I might encounter when purifying this compound?

A2: Common artifacts in natural product purification, and potentially for this compound, include:

  • Hydrolysis products: Cleavage of the glycosidic bond or the acetyl group due to acidic or basic conditions, or enzymatic activity in the source material.

  • Solvent adducts: Reaction with solvents, for example, the formation of ethyl esters if ethanol (B145695) is used as a solvent.

  • Isomers: Epimerization at chiral centers, which can be induced by changes in pH or temperature.

Q3: How can I confirm the identity and purity of my purified this compound?

A3: A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): To assess purity by observing the number and shape of peaks.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. Fragmentation patterns can provide structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any impurities or artifacts.

Q4: What are the optimal storage conditions for purified this compound?

A4: To prevent degradation, purified this compound should be stored as a dry powder at -20°C, protected from light and moisture. If in solution, it should be stored at -80°C in a high-purity aprotic solvent like DMSO, and freeze-thaw cycles should be minimized.

Quantitative Data Summary

The following table summarizes typical analytical data for this compound. Note that specific values may vary depending on the experimental conditions.

Parameter Value Technique
Molecular Formula C₁₇H₁₈O₁₀Mass Spectrometry
Molecular Weight 382.3 g/mol Mass Spectrometry
Typical HPLC Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)HPLC
Typical Mobile Phase Acetonitrile/Water gradientHPLC
UV λmax ~220, 290, 325 nm (Estimated for coumarin core)UV-Vis Spectroscopy
Solubility Soluble in DMSO, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Pyridine.-

Experimental Protocols

Protocol 1: General High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 325 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in methanol or DMSO to a final concentration of 1 mg/mL.

Mandatory Visualizations

Experimental Workflow for this compound Purification and Artifact Identification

cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Artifact Identification cluster_troubleshooting Troubleshooting A Plant Material B Solvent Extraction (e.g., Ethanol/Water) A->B C Crude Extract B->C D Column Chromatography (e.g., Silica Gel) C->D E Fraction Collection D->E F Preparative HPLC E->F G Purified this compound F->G H Analytical HPLC G->H I Mass Spectrometry G->I J NMR Spectroscopy G->J K Pure this compound H->K Purity Check N Artifacts Detected? H->N L Correct Mass I->L Molecular Weight Confirmation I->N M Correct Structure J->M Structure Elucidation J->N N->K No O Modify Purification (pH, Solvent, Temp) N->O Yes O->D

Workflow for this compound purification and analysis.

Hypothetical Signaling Pathway for this compound's Anti-Inflammatory Activity

Disclaimer: The following diagram illustrates a hypothetical signaling pathway for the anti-inflammatory effects of this compound, based on the known mechanisms of other plant-derived flavonoids and glycosides. The direct action of this compound on these pathways has not yet been definitively established in the scientific literature.

cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Surface Receptor cluster_pathways Intracellular Signaling Cascades cluster_nucleus Nuclear Events cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK IKK IKK Complex TLR4->IKK Gene Pro-inflammatory Gene Transcription MAPK->Gene IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB Translocation NFkB->NFkB_nuc NFkB_nuc->Gene Cytokines Cytokines (TNF-α, IL-6, IL-1β) Gene->Cytokines This compound This compound This compound->MAPK Inhibits This compound->IKK Inhibits

Hypothetical anti-inflammatory signaling pathway for this compound.

References

Technical Support Center: Scaling Up Prionanthoside Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the large-scale isolation of Prionanthoside from plant material. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to facilitate a smooth transition from lab-scale discovery to pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant sources is it typically isolated? A1: this compound (CAS No. 161842-81-5) is a coumarin (B35378) compound with the molecular formula C17H18O10.[1][2] While specific plant sources for this compound are not extensively documented in publicly available literature, related coumarins and chromones have been isolated from plants of the Apiaceae family, such as Prionosciadium thapsoides.[3][4] Researchers should first perform phytochemical screening of potential plant sources to confirm the presence and relative abundance of this compound.

Q2: Which solvents are most effective for extracting this compound? A2: this compound is reported to be soluble in moderately polar to nonpolar organic solvents, including chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.[1] For initial extraction from dried plant material, solvents like ethanol (B145695) or methanol (B129727) are often used, followed by liquid-liquid partitioning with a solvent like ethyl acetate to enrich the coumarin fraction. The choice of solvent is a critical parameter that must be optimized for scale-up.

Q3: What are the main challenges when scaling up this compound isolation? A3: The primary challenges include:

  • Maintaining Yield and Purity: Extraction and purification efficiencies can decrease upon scale-up.

  • Solvent Handling and Cost: Large volumes of organic solvents increase costs and pose safety and environmental challenges.

  • Process Time: Lab-scale methods are often too time-consuming for large-scale production.

  • Compound Stability: this compound may be sensitive to heat, pH, or light, leading to degradation during longer processing times.

  • Equipment and Method Transfer: Transferring from lab glassware to pilot-scale reactors and chromatography systems requires significant process optimization.

Q4: Which chromatographic techniques are suitable for large-scale purification of this compound? A4: A multi-step chromatographic approach is typically necessary.

  • Initial Cleanup: Macroporous resin column chromatography is an effective and scalable first step to remove highly polar compounds (like sugars and salts) and non-polar compounds (like chlorophyll (B73375) and lipids), thereby enriching the total glycoside or coumarin fraction.

  • Fractionation: Flash chromatography or Medium-Pressure Liquid Chromatography (MPLC) can be used to fractionate the enriched extract.

  • Final Purification: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the preferred method for obtaining high-purity this compound. Techniques like High-Speed Counter-Current Chromatography (HSCCC) are also powerful for separating complex mixtures without the need for solid stationary phases.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Extraction Yield 1. Inappropriate Solvent: The chosen solvent may have low selectivity for this compound. 2. Insufficient Extraction Time/Temperature: The compound may not be fully leached from the plant matrix. 3. Improper Plant Material Preparation: Particle size may be too large, limiting solvent penetration. 4. Degradation: Compound may be degrading during extraction.1. Solvent Optimization: Test a range of solvents (e.g., ethanol, methanol, ethyl acetate) and their aqueous mixtures. 2. Method Optimization: Increase extraction time or use advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency. 3. Grinding: Grind the dried plant material to a consistent, fine powder (e.g., 20-40 mesh). 4. Stability Studies: Analyze small samples at different time points during extraction to check for degradation. Use lower temperatures if necessary.
Low Purity After Initial Cleanup 1. Ineffective Pre-treatment: Failure to remove pigments, lipids, or other interfering substances. 2. Overloading of Column: Exceeding the binding capacity of the macroporous resin or silica (B1680970) column. 3. Poor Elution Gradient: The solvent gradient may not be shallow enough to resolve compounds effectively.1. Add a Defatting Step: Pre-extract the plant powder with a non-polar solvent like hexane (B92381) to remove lipids. 2. Determine Column Capacity: Perform loading studies at a small scale to determine the optimal sample-to-resin ratio. 3. Optimize Gradient: Develop a stepwise or shallow linear gradient for elution. Monitor fractions closely using Thin-Layer Chromatography (TLC) or HPLC.
Compound Degradation During Purification 1. pH Instability: this compound may be unstable at certain pH values. 2. Thermal Instability: Exposure to high temperatures during solvent evaporation can cause degradation. 3. Light Sensitivity: Some coumarins are sensitive to UV light.1. Buffer Solutions: Use buffered mobile phases during chromatography. 2. Use Rotary Evaporator Under Vacuum: Concentrate fractions at low temperatures (e.g., <40°C). 3. Protect from Light: Use amber glassware or cover equipment with aluminum foil.
Poor Resolution in Prep-HPLC 1. Sub-optimal Mobile Phase: The solvent system does not provide adequate selectivity. 2. Column Overloading: Injecting too much sample leads to peak broadening and fronting. 3. Inappropriate Column Chemistry: The stationary phase (e.g., C18, Phenyl) may not be ideal for the separation.1. Method Development: Optimize the mobile phase on an analytical HPLC system first. Test different solvent combinations and additives (e.g., formic acid, acetic acid). 2. Reduce Sample Load: Perform a loading study to find the maximum injectable mass that maintains resolution. 3. Screen Columns: Test different stationary phases to find one that provides the best selectivity for this compound and its impurities.

Data Presentation: Illustrative Comparison of Extraction Methods

The following table provides illustrative data for the extraction of a model coumarin glycoside from 1 kg of dried plant material. These values serve as a general benchmark and should be optimized for the specific plant material used.

Extraction MethodSolventS/L Ratio (L/kg)Time (hr)Temp. (°C)Crude Extract Yield (%)Purity of Target (%)
Maceration 80% Ethanol10:1722515.21.8
Soxhlet Extraction 95% Ethanol8:1248012.52.1
Ultrasound-Assisted 80% Ethanol10:114516.12.5
Microwave-Assisted 70% Methanol15:10.56014.82.3

Experimental Protocols

Protocol 1: Pilot-Scale Extraction and Enrichment
  • Milling: Grind 5 kg of dried and authenticated plant material to a coarse powder (20-40 mesh).

  • Pre-Extraction (Defatting): Macerate the powder with 25 L of n-hexane for 24 hours at room temperature to remove non-polar constituents. Filter and discard the hexane extract. Air-dry the plant material.

  • Main Extraction: Pack the defatted material into a pilot-scale percolator or reactor. Extract the material three times with 50 L of 80% aqueous ethanol at 50°C for 3 hours per extraction.

  • Concentration: Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator or falling film evaporator at a temperature below 45°C to obtain a thick, aqueous slurry.

  • Liquid-Liquid Partitioning: Suspend the aqueous concentrate in 10 L of water and partition it three times with 10 L of ethyl acetate.

  • Enrichment: Combine the ethyl acetate fractions and wash with 5 L of brine. Dry the ethyl acetate layer over anhydrous sodium sulfate.

  • Final Concentration: Concentrate the dried ethyl acetate fraction to dryness under reduced pressure to yield the this compound-enriched extract.

Protocol 2: Large-Scale Purification by Chromatography
  • Macroporous Resin Chromatography:

    • Dissolve 100 g of the enriched extract in a minimal amount of 10% ethanol.

    • Load the solution onto a pre-equilibrated macroporous resin column (e.g., HP-20, 1 kg resin).

    • Wash the column with 5 column volumes (CV) of deionized water to remove sugars and other highly polar impurities.

    • Elute the column with a stepwise gradient of aqueous ethanol (e.g., 30%, 50%, 70%, 95%). Collect fractions of 1 L each.

    • Analyze fractions by TLC or HPLC to identify those containing this compound. Pool the relevant fractions and concentrate to dryness.

  • Preparative HPLC:

    • Dissolve the semi-purified fraction from the previous step in the mobile phase.

    • Purify the material using a preparative HPLC system with a suitable column (e.g., C18, 50 x 250 mm, 10 µm).

    • Mobile Phase: A typical starting point is a gradient of acetonitrile (B52724) in water (both with 0.1% formic acid). The gradient must be optimized based on analytical HPLC runs (e.g., 20% to 50% acetonitrile over 40 minutes).

    • Flow Rate: Set the flow rate according to the column dimensions (e.g., 80 mL/min).

    • Detection: Monitor the elution at a suitable UV wavelength (e.g., 254 nm, 320 nm).

    • Fraction Collection: Collect peaks corresponding to the retention time of this compound.

    • Final Steps: Combine pure fractions, concentrate under vacuum, and lyophilize to obtain pure this compound powder. Assess final purity via analytical HPLC-UV and confirm identity using LC-MS and NMR.

Visualizations

Scaling_Up_Workflow Plant Plant Material (e.g., 5 kg) Grind Drying & Grinding Plant->Grind Extract Extraction (e.g., 80% Ethanol) Grind->Extract Filter Filtration & Concentration Extract->Filter Partition Liquid-Liquid Partitioning (e.g., Ethyl Acetate) Filter->Partition Enrich Enriched Extract Partition->Enrich Macro Macroporous Resin Chromatography Enrich->Macro SemiPure Semi-Pure Fraction Macro->SemiPure PrepHPLC Preparative HPLC SemiPure->PrepHPLC Pure Pure this compound (>95%) PrepHPLC->Pure Analysis QC Analysis (HPLC, LC-MS, NMR) Pure->Analysis Troubleshooting_Low_Yield Start Problem: Low Final Yield of Pure Compound CheckExtract Was Crude Extract Yield Low? Start->CheckExtract Start Here CheckPurity Was Purity of Crude Extract Low? CheckExtract->CheckPurity No Solvent Optimize Extraction Solvent, Time, and Temperature. Consider UAE/MAE. CheckExtract->Solvent Yes Material Check Plant Material Quality and Particle Size. CheckExtract->Material Yes CheckLoss Significant Loss During Purification Steps? CheckPurity->CheckLoss No Degrade Investigate Potential Degradation (Heat, pH, Light). CheckPurity->Degrade Yes Cleanup Improve Initial Cleanup: - Add Defatting Step - Optimize Partitioning CheckPurity->Cleanup Yes CheckLoss->Degrade Yes Macro Optimize Macroporous Resin Step: - Check Loading Capacity - Refine Elution Gradient CheckLoss->Macro Yes HPLC Optimize Prep-HPLC: - Reduce Sample Load - Improve Mobile Phase CheckLoss->HPLC Yes

References

Validation & Comparative

A Comparative Analysis of Prionanthoside: Unveiling its Potential Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis of Prionanthoside, a naturally occurring coumarin (B35378), has been compiled to provide researchers, scientists, and drug development professionals with a valuable resource for understanding its therapeutic potential. This guide offers a detailed examination of its presence in various plant species, its biological activities, and the underlying molecular mechanisms, supported by experimental data and detailed protocols.

This compound, with the chemical formula C17H18O10, is a coumarin derivative that has been identified in several plant species, most notably in the genus Viola. While direct comparative studies on the quantitative distribution of this compound across a wide range of species are limited, existing phytochemical research suggests that its concentration may vary significantly among different plants. Viola yedoensis has been reported to contain a higher abundance of flavonoids and coumarins compared to other species like Viola odorata and Viola tianshanica, indicating it could be a richer source of this compound. The primary identified source of this compound is Viola philippica.

Quantitative Analysis of Bioactive Compounds in Viola Species

Plant SpeciesBioactive Compound ClassReported Content/ActivityReference
Viola philippicaCoumarins (incl. This compound)Isolated and identified[No specific quantitative data found in search results]
Viola yedoensisFlavonoids and CoumarinsHigher abundance compared to other Viola species[1]
Viola canescensTotal Polyphenols51.4 ± 1.13 mg GAE/g (flowers)
Total Flavonoids65.05 ± 0.85 mg RE/g (flowers)
Viola pilosaTotal Polyphenols33.26 ± 0.62 mg GAE/g (flowers)
Total Flavonoids36.10 ± 1.41 mg RE/g (flowers)

Biological Activities of this compound and Related Compounds

This compound, as a coumarin, is expected to exhibit a range of biological activities. Studies on plant extracts rich in coumarins and flavonoids have demonstrated significant anti-inflammatory, antimicrobial, and cytotoxic effects.

Anti-inflammatory Activity

Coumarins and flavonoids are known to exert anti-inflammatory effects by modulating key signaling pathways. The proposed mechanism involves the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This inhibition is often mediated through the downregulation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Antimicrobial Activity

Flavonoids and other phenolic compounds found in Viola species have shown broad-spectrum antimicrobial activity. The mechanism of action can involve the disruption of microbial membranes, inhibition of nucleic acid synthesis, and interference with energy metabolism.

Cytotoxic Activity

The cytotoxic potential of coumarins and flavonoids against various cancer cell lines has been documented. The proposed mechanisms include the induction of apoptosis and cell cycle arrest. The IC50 values for cytotoxic activity can vary widely depending on the specific compound and the cancer cell line being tested.

Experimental Protocols

Extraction and Isolation of this compound from Viola philippica

This protocol is a representative method based on general procedures for the extraction and isolation of coumarins from plant materials.

  • Plant Material Preparation: Air-dried and powdered whole plants of Viola philippica are used as the starting material.

  • Extraction: The powdered plant material is extracted with 95% ethanol (B145695) at room temperature by maceration for a period of 7-10 days with periodic shaking. The extract is then filtered and concentrated under reduced pressure using a rotary evaporator.

  • Fractionation: The crude ethanol extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

  • Isolation: The ethyl acetate fraction, which is expected to be rich in coumarins, is subjected to column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions showing similar TLC profiles are pooled.

  • Purification: The pooled fractions containing this compound are further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC-PDA)

This is a general protocol for the quantification of this compound in plant extracts.

  • Instrumentation: A high-performance liquid chromatograph equipped with a photodiode array (PDA) detector is used.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution system of acetonitrile (B52724) (A) and water containing 0.1% formic acid (B).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: The UV spectrum of this compound should be determined for optimal wavelength selection.

    • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of pure this compound of known concentration is prepared in methanol. A series of standard solutions are prepared by diluting the stock solution to construct a calibration curve.

  • Sample Preparation: A known weight of the dried plant extract is dissolved in methanol, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area with the calibration curve generated from the standard solutions.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures involved in the analysis of this compound, the following diagrams have been generated using the DOT language.

anti_inflammatory_pathway This compound This compound NFkB NF-κB This compound->NFkB inhibits MAPK MAPK This compound->MAPK inhibits COX2 COX-2 NFkB->COX2 activates iNOS iNOS NFkB->iNOS activates MAPK->COX2 activates MAPK->iNOS activates Inflammation Inflammation COX2->Inflammation iNOS->Inflammation

Caption: Proposed anti-inflammatory signaling pathway of this compound.

experimental_workflow Plant_Material Viola Species (e.g., V. philippica) Extraction Ethanol Extraction Plant_Material->Extraction Fractionation Solvent Partitioning Extraction->Fractionation Quantification HPLC-PDA Analysis Extraction->Quantification Isolation Column Chromatography Fractionation->Isolation Purification Preparative HPLC Isolation->Purification This compound Pure this compound Purification->this compound Biological_Assays Biological Activity Assays (Anti-inflammatory, Antimicrobial, Cytotoxic) This compound->Biological_Assays

Caption: Experimental workflow for the isolation, quantification, and bioactivity assessment of this compound.

This comparative guide serves as a foundational resource for researchers interested in this compound. Further studies are warranted to quantitatively compare this compound content across a broader range of species and to elucidate its specific biological activities and mechanisms of action using purified compounds.

References

Unraveling the Molecular Target of Prionanthoside: A Comparative Analysis of Anti-Prion Compounds

Author: BenchChem Technical Support Team. Date: December 2025

While the precise molecular target of Prionanthoside in mediating its biological effects remains to be definitively identified in publicly available research, this guide explores the current understanding of compounds with similar activities, focusing on the inhibition of abnormal prion protein formation. We delve into the experimental data and methodologies used to characterize a key glycoside compound, Gly-9, which offers insights into potential mechanisms that may be relevant to the study of this compound and other anti-prion agents.

This guide is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of anti-prion compounds. We present a comparative analysis of experimental approaches, quantitative data, and the proposed signaling pathways involved in the inhibition of prion protein accumulation.

Probing the Mechanism of Glycoside-Mediated Prion Inhibition: The Case of Gly-9

A significant study in the field of prion disease research identified a glycoside compound, designated Gly-9, that effectively inhibits the formation of the abnormal, disease-causing prion protein (PrPSc) in infected neuroblastoma cells. While the direct molecular target of Gly-9 has not been pinpointed, the research revealed its influence on downstream cellular pathways.

The study demonstrated that Gly-9's anti-prion activity is associated with two key molecular events: the upregulation of phosphodiesterase 4D-interacting protein (PDE4DIP) and the downregulation of interferon-stimulated genes (ISGs).[1][2] This suggests that Gly-9 may not directly bind to the prion protein itself, but rather modulates cellular pathways that indirectly affect PrPSc formation and clearance.

Experimental Confirmation of Gly-9's Activity

The inhibitory effect of Gly-9 on PrPSc formation was validated through a series of rigorous experiments, providing a framework for the evaluation of other potential anti-prion compounds.

Table 1: Quantitative Analysis of Gly-9's Effect on PrPSc Levels

Cell LineTreatmentPrPSc Inhibition (IC50)Reference
ScN2a (RML prion-infected N2a cells)Gly-9~5 µg/mL[1]
N167 (22L prion-infected N2a cells)Gly-9~5 µg/mL[1]

Experimental Protocol: Inhibition of PrPSc Formation in Cell Culture

This protocol outlines the general steps used to assess the efficacy of compounds like Gly-9 in reducing the levels of abnormal prion protein in infected cell lines.

  • Cell Culture and Treatment: Prion-infected neuroblastoma cells (e.g., ScN2a or N167) are cultured in appropriate media. The cells are then treated with varying concentrations of the test compound (e.g., Gly-9) or a vehicle control for a specified period (e.g., 3-6 days).

  • Cell Lysis: After treatment, the cells are washed and lysed to release cellular proteins.

  • Proteinase K (PK) Digestion: The cell lysates are treated with Proteinase K to digest the normal cellular prion protein (PrPC), leaving the PK-resistant PrPSc intact.

  • Quantification of PrPSc: The amount of remaining PrPSc is quantified using techniques such as:

    • Western Blotting: Proteins are separated by size, transferred to a membrane, and probed with an antibody specific for the prion protein. The intensity of the PrPSc band is then measured.

    • Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay that uses antibodies to capture and detect PrPSc, providing a quantitative readout.

    • Dot Blot Assay: A simplified version of the Western blot where cell lysates are directly spotted onto a membrane and probed with an anti-PrP antibody.

Experimental Workflow for Assessing Anti-Prion Compounds

experimental_workflow cluster_cell_culture Cell Culture cluster_analysis Analysis a Prion-Infected Cells b Compound Treatment a->b c Cell Lysis b->c d Proteinase K Digestion c->d e Quantification of PrPSc (Western Blot, ELISA, etc.) d->e

Caption: Workflow for evaluating the efficacy of anti-prion compounds in cell culture.

Investigating the Downstream Effects of Gly-9

To understand the mechanism of action of Gly-9, researchers investigated its effects on gene expression. This led to the identification of PDE4DIP and interferon-stimulated genes as key players in its anti-prion activity.

Table 2: Gene Expression Changes Induced by Gly-9

Gene/Gene FamilyChange in ExpressionMethod of DetectionReference
PDE4DIPUpregulatedMicroarray/qRT-PCR[1]
Interferon-Stimulated Genes (ISGs)DownregulatedMicroarray/qRT-PCR

Experimental Protocol: Gene Expression Analysis

  • RNA Isolation: Prion-infected cells are treated with the test compound or a control. Total RNA is then extracted from the cells.

  • Gene Expression Profiling (Microarray): The isolated RNA is labeled and hybridized to a microarray chip containing probes for thousands of genes. The intensity of the signal for each probe indicates the expression level of the corresponding gene.

  • Quantitative Real-Time PCR (qRT-PCR): To validate the microarray findings, the expression of specific genes of interest (e.g., PDE4DIP and select ISGs) is quantified using qRT-PCR. This technique provides a more precise measurement of gene expression levels.

Proposed Signaling Pathway for Gly-9's Anti-Prion Activity

signaling_pathway cluster_gly9 Gly-9 cluster_cellular_effects Cellular Effects cluster_outcome Outcome gly9 Gly-9 pde4dip PDE4DIP Upregulation gly9->pde4dip isg ISG Downregulation gly9->isg prpsc Inhibition of PrPSc Formation pde4dip->prpsc isg->prpsc

Caption: Proposed mechanism of Gly-9, involving the modulation of PDE4DIP and ISGs.

Alternative Anti-Prion Strategies and Their Molecular Targets

While the direct target of Gly-9 remains elusive, other compounds have been investigated for their anti-prion properties, some with more clearly defined mechanisms.

Table 3: Comparison of Anti-Prion Compounds and Their Putative Targets

Compound ClassExample(s)Putative Molecular Target/MechanismReference
Porphyrins & PhthalocyaninesFe(III)-tetra- (4-N-methylpyridyl) porphyrinDirect interaction with PrP, inhibiting conversion
Acylthiosemicarbazides-Inhibition of PrPSc aggregation
Polyanionic compoundsPentosan polysulfateInhibition of PrPSc formation and accumulation

These alternative compounds provide a basis for comparison in the ongoing search for effective anti-prion therapeutics. The diverse mechanisms highlight the complexity of targeting prion diseases and underscore the importance of multi-faceted research approaches.

Conclusion and Future Directions

The investigation into the molecular target of this compound is ongoing. The detailed study of compounds like Gly-9 provides a valuable roadmap for future research, emphasizing the importance of exploring indirect mechanisms of action that modulate cellular pathways influencing prion protein fate. While a direct binder of PrPSc remains a "holy grail" in the field, the success of compounds with indirect mechanisms suggests that a broader therapeutic landscape may be achievable.

Future studies on this compound should aim to:

  • Confirm its anti-prion activity using established cell-based assays.

  • Investigate its effect on PDE4DIP and interferon-stimulated gene expression.

  • Employ target identification techniques , such as affinity chromatography or photo-affinity labeling, to isolate its direct binding partners.

By building upon the knowledge gained from compounds like Gly-9 and exploring a range of experimental approaches, the scientific community can move closer to understanding the molecular intricacies of prion diseases and developing effective therapeutic interventions.

References

In Vivo Validation of Prionanthoside's Therapeutic Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic effects of Prionanthoside, a natural coumarin (B35378) found in Viola philippica. Due to the limited availability of in vivo data on isolated this compound, this document focuses on the therapeutic efficacy of Viola philippica extracts, of which this compound is a known constituent. The performance of these extracts is compared with standard-of-care alternatives for anti-cancer and anti-inflammatory applications, supported by available experimental data.

Executive Summary

Viola philippica extract, containing this compound, has demonstrated potential anti-cancer and anti-inflammatory properties in preclinical in vivo studies. Research suggests that the extract can inhibit the growth of lung cancer cells and suppress inflammatory responses. While direct in vivo validation of pure this compound is not yet extensively documented, the therapeutic effects of Viola philippica extracts provide a strong basis for its potential as a therapeutic agent. This guide compares the available data for Viola philippica extract with standard therapeutic agents to offer a preliminary assessment of its relative efficacy.

Anti-Cancer Efficacy: Viola philippica Extract vs. Standard Chemotherapy

One study has indicated that Viola philippica extract can reduce the growth and spread of lung cancer cells in mice[1]. The following table compares the reported efficacy of Viola philippica extract with standard chemotherapeutic agents used in preclinical mouse models of non-small cell lung cancer (NSCLC).

Table 1: Comparison of Anti-Cancer Efficacy in NSCLC Mouse Models

TreatmentModelDosageKey FindingsReference
Viola philippica Extract Not SpecifiedNot SpecifiedReduced growth and spread of lung cancer cells.[1]
Cisplatin A549 Xenograft5 mg/kgSignificant tumor growth inhibition compared to vehicle control.[2]
Trametinib + Entinostat LKB1-mutated NSCLCNot Specified79% reduction in tumor volume and 63% fewer tumors compared to untreated mice.[3][4]

Note: A direct comparison is challenging due to variations in experimental models and lack of specific dosage information for the Viola philippica extract.

Anti-Inflammatory Efficacy: Viola philippica Extract vs. Standard Anti-Inflammatory Agents

Extracts from the Viola genus have been shown to possess anti-inflammatory properties. The following table compares the effects of Viola tricolor extract with the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac, in a rat model of acute inflammation.

Table 2: Comparison of Anti-Inflammatory Efficacy in a Rat Model

TreatmentModelDosageKey FindingsReference
Viola tricolor Extract Turpentine-induced inflammation50 mg tincture/100 g b.w.Significantly reduced polymorphonuclear leukocytes and monocytes.
Diclofenac Turpentine-induced inflammation30 mg/100 g b.w.Standard anti-inflammatory response.

Experimental Protocols

In Vivo Anti-Cancer Study (General Xenograft Model)

This protocol is a generalized representation based on standard practices for evaluating anti-cancer agents in xenograft models.

  • Cell Culture: Human non-small cell lung cancer cells (e.g., A549) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old) are used.

  • Xenograft Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells) is subcutaneously injected into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. The investigational drug (Viola philippica extract or this compound) and a standard chemotherapeutic agent (e.g., cisplatin) are administered, typically via intraperitoneal injection, at predetermined schedules.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., every two days).

  • Endpoint Analysis: After a set period (e.g., 21 days), mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).

In Vivo Anti-Inflammatory Study (Turpentine-Induced Inflammation Model)

This protocol is based on the study evaluating the anti-inflammatory effects of Viola tricolor extract.

  • Animal Model: Male Wistar rats are used.

  • Induction of Inflammation: Acute inflammation is induced by intramuscular injection of oil of turpentine (B1165885) (0.6 ml/100 g body weight).

  • Treatment: Animals are divided into control, standard drug (diclofenac, 30 mg/100 g b.w.), and test extract (Viola tricolor extract, 50 mg tincture/100 g b.w.) groups.

  • Analysis: Blood samples are collected to measure total and differential leukocyte counts. In vitro phagocytic activity and nitric oxide synthesis are also assessed.

Signaling Pathways and Experimental Workflow

The therapeutic effects of Viola philippica extract and its constituents, including this compound, are likely mediated through the modulation of key signaling pathways involved in cancer progression and inflammation.

anticancer_pathway Viola_philippica Viola philippica Extract (contains this compound) PI3K PI3K Viola_philippica->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Migration Cell Migration AKT->Migration Invasion Cell Invasion AKT->Invasion

Caption: PI3K/AKT signaling pathway inhibition by Viola philippica extract.

anti_inflammatory_pathway Viola_extract Viola Extract NFkB NF-kB Viola_extract->NFkB MAPK MAPK Viola_extract->MAPK Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 MAPK->Pro_inflammatory_Cytokines

Caption: Inhibition of NF-kB and MAPK pathways by Viola extracts.

experimental_workflow start In Vivo Study Initiation animal_model Animal Model Selection (e.g., Mice, Rats) start->animal_model disease_induction Disease Induction (e.g., Tumor Xenograft, Inflammation) animal_model->disease_induction treatment_groups Randomization into Treatment Groups (Vehicle, Test Compound, Standard Drug) disease_induction->treatment_groups administration Drug Administration treatment_groups->administration monitoring Monitoring of Therapeutic Effect (e.g., Tumor Size, Inflammatory Markers) administration->monitoring endpoint Endpoint Analysis (Tissue Collection, Biomarker Analysis) monitoring->endpoint data_analysis Data Analysis and Comparison endpoint->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General workflow for in vivo validation of therapeutic effects.

Conclusion

The available preclinical data suggests that Viola philippica extract, which contains this compound, exhibits promising anti-cancer and anti-inflammatory activities. However, to fully validate the therapeutic effect of this compound itself, further research is required. This would involve in vivo studies using the isolated compound to establish a clear dose-response relationship and to directly compare its efficacy against standard treatments. The information presented in this guide serves as a preliminary resource for researchers interested in the therapeutic potential of this compound and Viola philippica.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Prionanthoside Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Prionanthoside, a coumarin (B35378) of interest for its potential pharmacological activities, is paramount for research, quality control, and drug development. This guide provides a comprehensive cross-validation of four common analytical techniques: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

Due to the limited availability of direct method validation studies for this compound, this guide presents a comparative analysis based on validated methods for structurally similar coumarins and iridoid glycosides. The experimental protocols and performance data herein are representative and intended to provide a robust framework for selecting the most appropriate analytical method for your specific research needs.

Data Presentation: A Comparative Overview of Analytical Methods

The following tables summarize the key performance parameters of HPLC, HPTLC, LC-MS, and UV-Vis spectrophotometry for the analysis of compounds structurally related to this compound. This data facilitates an objective comparison of the methods' capabilities.

Table 1: Comparison of HPLC Method Validation Parameters for Coumarin Analysis

ParameterRepresentative Performance
Linearity (r²)> 0.999
Limit of Detection (LOD)0.05 - 0.1 µg/mL
Limit of Quantification (LOQ)0.15 - 0.3 µg/mL
Accuracy (Recovery %)98 - 102%
Precision (RSD %)< 2%

Table 2: Comparison of HPTLC Method Validation Parameters for Coumarin Analysis

ParameterRepresentative Performance
Linearity (r²)> 0.998
Limit of Detection (LOD)10 - 50 ng/spot
Limit of Quantification (LOQ)30 - 150 ng/spot
Accuracy (Recovery %)97 - 103%
Precision (RSD %)< 3%

Table 3: Comparison of LC-MS Method Validation Parameters for Iridoid Glycoside Analysis

ParameterRepresentative Performance
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.3 - 3 ng/mL
Accuracy (Recovery %)95 - 105%
Precision (RSD %)< 5%

Table 4: Comparison of UV-Vis Spectrophotometry Method Validation Parameters for Coumarin Analysis

ParameterRepresentative Performance
Linearity (r²)> 0.999
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.3 - 1.5 µg/mL
Accuracy (Recovery %)98 - 102%
Precision (RSD %)< 2%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following are representative protocols for the analysis of this compound, derived from established methods for similar compounds.

Sample Preparation (General Protocol for Plant Material)
  • Drying and Grinding: Dry the plant material containing this compound at 40-50°C to a constant weight. Grind the dried material into a fine powder.

  • Extraction: Macerate or sonicate a known amount of the powdered plant material with a suitable solvent such as methanol, ethanol (B145695), or a mixture of methanol/water. This compound is soluble in solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone[1].

  • Filtration and Concentration: Filter the extract to remove solid debris. The filtrate can be concentrated under reduced pressure if necessary.

  • Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step using a C18 cartridge may be employed to clean up the sample and reduce matrix effects.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for coumarin separation[1].

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic or acetic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol) is typical. A representative gradient could be starting with a lower concentration of the organic phase and gradually increasing it over the run time[1][2].

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point[1].

  • Detection: this compound, as a coumarin, is expected to have a UV absorbance maximum. A common detection wavelength for coumarins is around 320-330 nm. A PDA detector can be used to obtain the full UV spectrum to confirm the peak identity.

  • Quantification: A calibration curve is constructed by injecting standard solutions of this compound at various concentrations and plotting the peak area against the concentration.

High-Performance Thin-Layer Chromatography (HPTLC) Protocol
  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254 are commonly used.

  • Sample Application: Apply standard solutions of this compound and sample extracts as bands onto the HPTLC plate using an automated applicator.

  • Mobile Phase: A mixture of non-polar and polar solvents is used for development. For coumarins, a mobile phase like toluene:ethyl acetate:formic acid in appropriate ratios could be effective.

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Densitometric Analysis: After development, dry the plate and scan it using a densitometer at the wavelength of maximum absorbance for this compound (e.g., ~320 nm).

  • Quantification: Similar to HPLC, a calibration curve is generated by plotting the peak area of the standards against their concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
  • Instrumentation: An LC system coupled to a mass spectrometer, typically a triple quadrupole (QqQ) or a time-of-flight (TOF) instrument.

  • Chromatography: The LC conditions are often similar to those used for HPLC, but with flow rates and column dimensions scaled for compatibility with the MS interface.

  • Ionization: Electrospray ionization (ESI) is a common technique for ionizable compounds like glycosides and coumarins, and can be operated in either positive or negative ion mode.

  • Mass Analysis: For quantitative analysis, Multiple Reaction Monitoring (MRM) mode is highly selective and sensitive. This involves monitoring a specific precursor ion (the molecular ion of this compound) and its characteristic product ion(s) after fragmentation.

  • Quantification: An internal standard is typically used, and a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

UV-Vis Spectrophotometry Protocol
  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: A solvent in which this compound is stable and that does not absorb in the same region as the analyte. Methanol or ethanol are common choices.

  • Procedure:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Record the UV spectrum of a this compound standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Coumarins typically show strong absorbance in the UV region.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the sample solution and determine the concentration of this compound using the calibration curve.

Mandatory Visualization

CrossValidationWorkflow General Workflow for Cross-Validation of this compound Analytical Methods cluster_planning 1. Planning cluster_execution 2. Method Development & Validation cluster_comparison 3. Cross-Validation & Comparison cluster_selection 4. Method Selection DefineObjective Define Analytical Objective (e.g., QC, Pharmacokinetics) SelectMethods Select Candidate Methods (HPLC, HPTLC, LC-MS, UV-Vis) DefineObjective->SelectMethods DefineParams Define Validation Parameters (ICH Guidelines) SelectMethods->DefineParams DevelopHPLC Develop & Validate HPLC Method DefineParams->DevelopHPLC DevelopHPTLC Develop & Validate HPTLC Method DefineParams->DevelopHPTLC DevelopLCMS Develop & Validate LC-MS Method DefineParams->DevelopLCMS DevelopUVVis Develop & Validate UV-Vis Method DefineParams->DevelopUVVis AnalyzeSample Analyze Same Sample Batch with All Validated Methods DevelopHPLC->AnalyzeSample DevelopHPTLC->AnalyzeSample DevelopLCMS->AnalyzeSample DevelopUVVis->AnalyzeSample CompareData Compare Quantitative Results (Statistical Analysis) AnalyzeSample->CompareData EvaluatePerformance Evaluate Performance Parameters (Accuracy, Precision, Sensitivity) CompareData->EvaluatePerformance SelectOptimal Select Optimal Method Based on Objective & Performance EvaluatePerformance->SelectOptimal

Caption: Workflow for cross-validation of analytical methods.

SignalingPathways Key Decision Points in Analytical Method Selection Start Start: Need to Quantify this compound MatrixComplexity Sample Matrix Complexity? Start->MatrixComplexity SimpleMatrix Simple/Clean Matrix MatrixComplexity->SimpleMatrix Low ComplexMatrix Complex Matrix (e.g., crude extract, plasma) MatrixComplexity->ComplexMatrix High SensitivityNeeded High Sensitivity Required? UVVis UV-Vis Spectrophotometry SensitivityNeeded->UVVis No HPLC HPLC-UV/PDA SensitivityNeeded->HPLC Yes SelectivityNeeded High Selectivity Required? SelectivityNeeded->HPLC Moderate LCMS LC-MS/MS SelectivityNeeded->LCMS Very High Throughput High Throughput Needed? HPTLC HPTLC Throughput->HPTLC Yes (multiple samples/plate) Throughput->HPLC Moderate Throughput->LCMS Moderate to High (with fast LC) SimpleMatrix->SensitivityNeeded SimpleMatrix->UVVis For rapid screening ComplexMatrix->SelectivityNeeded HPLC->Throughput LCMS->Throughput

Caption: Decision tree for selecting an analytical method.

References

Comparative study of Prionanthoside and its glycoside derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Quercetin (B1663063) and its Glycoside Derivative, Rutin (B1680289)

This guide provides a detailed comparison of the biological activities of quercetin, a naturally occurring flavonoid aglycone, and its glycoside derivative, rutin. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their comparative efficacy based on experimental data.

Introduction

Quercetin and rutin are flavonoids ubiquitously found in various fruits, vegetables, and medicinal plants.[1] Structurally, rutin is a glycoside of quercetin, comprising a quercetin molecule bonded to a rutinose disaccharide.[2] This structural difference significantly influences their bioavailability and subsequent biological activities.[2] Quercetin, as an aglycone, is more readily absorbed in the gastrointestinal tract, whereas rutin requires enzymatic hydrolysis to release quercetin before it can be absorbed.[3] This guide focuses on a comparative evaluation of their antioxidant, anti-inflammatory, and anticancer properties, supported by quantitative data from various in vitro studies.

Comparative Biological Activity

The following tables summarize the comparative biological activities of quercetin and rutin based on published experimental data. In general, quercetin exhibits more potent biological activity in in vitro assays compared to its glycoside form, rutin. This is often attributed to the presence of free hydroxyl groups in quercetin's structure, which are masked by the sugar moiety in rutin.[3]

Table 1: Comparative Antioxidant Activity
AssayCompoundIC50 ValueReference
DPPH Radical Scavenging Quercetin0.74 µg/mL
Rutin9.17 µg/mL
ABTS Radical Scavenging Quercetin1.17 µg/mL
Rutin> 10 µg/mL (lower activity)

IC50 (half maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates higher potency.

Table 2: Comparative Anti-inflammatory Activity
AssayCell LineCompoundEffectReference
Nitric Oxide (NO) Production RAW 264.7QuercetinSignificant inhibition
RAW 264.7RutinSignificant inhibition
COX-2 Protein Expression RAW 264.7QuercetinSignificant reduction
RAW 264.7RutinSignificant reduction
Table 3: Comparative Anticancer Activity
Cell LineCompoundIC50 ValueReference
MCF-7 (Breast Cancer) Quercetin23.1 µM
RutinHigher than Quercetin

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

  • Prepare a stock solution of DPPH (typically 0.1 mM) in methanol. The solution should be freshly prepared and protected from light.

  • Prepare various concentrations of the test compounds (quercetin and rutin) and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent.

  • In a 96-well plate, add 100 µL of the test compound or standard solution to each well.

  • Add 100 µL of the DPPH working solution to each well and mix thoroughly.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

Nitric Oxide (NO) Scavenging Assay

This assay measures the ability of a compound to scavenge nitric oxide radicals.

Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite (B80452) ions. These nitrite ions can be quantified using the Griess reagent. Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite ions.

Procedure:

  • Prepare a solution of sodium nitroprusside (typically 10 mM) in phosphate-buffered saline (PBS, pH 7.4).

  • Prepare various concentrations of the test compounds.

  • Mix 2 mL of the sodium nitroprusside solution with 0.5 mL of the test compound solution and 0.5 mL of PBS.

  • Incubate the mixture at 25°C for 150 minutes.

  • After incubation, add 0.5 mL of the reaction mixture to 1 mL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2% phosphoric acid).

  • Allow the color to develop for 5-10 minutes at room temperature.

  • Measure the absorbance at 546 nm.

  • The percentage of NO scavenging is calculated, and the IC50 value is determined.

MTT Assay for Cell Viability in MCF-7 Cells

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Seed MCF-7 cells in a 96-well plate at an optimal density (e.g., 2,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds (quercetin and rutin) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes in the dark to ensure complete solubilization.

  • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Signaling Pathway and Visualization

Quercetin's Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger a cascade of events that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate into the nucleus, where it binds to the DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines (e.g., IL-6, TNF-α) and enzymes like COX-2.

Quercetin has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB pathway. It can interfere with multiple steps in this pathway, including the inhibition of IκB kinase (IKK) activity, which is responsible for phosphorylating IκB, thereby preventing NF-κB activation and nuclear translocation.

Below is a DOT script to visualize the inhibitory effect of Quercetin on the NF-κB signaling pathway.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK IKK TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates NFkB_IkB->IkB Releases NFkB_IkB->NFkB Releases Quercetin Quercetin Quercetin->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) DNA->Genes Promotes Transcription

Caption: Quercetin inhibits the NF-κB signaling pathway.

Conclusion

The presented data indicates that while both quercetin and its glycoside derivative, rutin, possess valuable biological properties, quercetin generally demonstrates superior antioxidant, anti-inflammatory, and anticancer activities in in vitro models. The enhanced potency of quercetin is likely due to its aglycone structure, which allows for more efficient interaction with cellular targets. These findings underscore the importance of considering the chemical form of flavonoids in drug development and nutritional science. Further in vivo studies are warranted to fully elucidate the therapeutic potential of these compounds.

References

Prionanthoside: Unraveling the Published Findings

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals a notable scarcity of dedicated research on the biological activities of isolated Prionanthoside. This naturally occurring coumarin (B35378) glucoside, identified in several species of the Viola genus, including Viola prionantha, Viola philippica, and Viola yedoensis, is often cataloged as a chemical constituent in phytochemical studies. However, detailed investigations into its specific pharmacological effects, underlying mechanisms of action, and potential therapeutic applications are largely absent from published findings.

While research into the bioactivity of this compound as a singular entity is limited, the extracts of the plants from which it is derived have been the subject of numerous studies. These investigations attribute a range of biological effects to the whole-plant extracts, including anti-inflammatory and antioxidant properties. It is plausible that this compound, as a component of these extracts, contributes to their overall therapeutic profile.

This guide aims to provide a thorough comparison of the available, albeit limited, information on this compound, drawing from the broader context of the research on Viola species extracts.

Comparative Analysis of Published Data

Due to the lack of studies on isolated this compound, a direct comparison of its performance with other alternatives is not feasible based on current literature. The available information primarily focuses on the identification and quantification of this compound within various Viola plant extracts.

Experimental Methodologies

The following are generalized experimental protocols commonly employed in the phytochemical analysis and bioactivity screening of plant extracts containing this compound. It is important to note that these methods have not been specifically reported for the isolated compound.

Phytochemical Analysis
  • High-Performance Liquid Chromatography (HPLC): This technique is frequently used for the separation, identification, and quantification of this compound in plant extracts. A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water (often with an acid modifier like formic acid). Detection is commonly performed using a UV detector.

In Vitro Bioactivity Assays

The antioxidant and anti-inflammatory activities of Viola extracts have been assessed using various in vitro models.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This common spectrophotometric assay measures the capacity of an extract to scavenge the stable DPPH free radical. The reduction in absorbance at a specific wavelength (typically around 517 nm) is proportional to the antioxidant activity.

  • Ferric Reducing Antioxidant Power (FRAP) Assay: This method assesses the ability of an extract to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.

  • Anti-inflammatory Assays: Cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages, are often used to evaluate anti-inflammatory potential. The inhibition of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE₂), and various cytokines (e.g., TNF-α, IL-6) is measured using techniques like the Griess assay and Enzyme-Linked Immunosorbent Assay (ELISA).

Visualizing Methodological Workflows

To provide clarity on the generalized experimental processes mentioned in the literature for the analysis of plant extracts, the following workflow diagrams have been generated.

cluster_extraction Plant Material Processing cluster_analysis Phytochemical Analysis cluster_bioassay Bioactivity Screening plant Viola sp. Plant Material drying Drying plant->drying grinding Grinding to Powder drying->grinding extraction Solvent Extraction (e.g., Methanol, Ethanol) grinding->extraction filtration Filtration & Concentration extraction->filtration hplc HPLC Analysis filtration->hplc antioxidant Antioxidant Assays (DPPH, FRAP) filtration->antioxidant anti_inflammatory Anti-inflammatory Assays (LPS-stimulated Macrophages) filtration->anti_inflammatory identification Identification of this compound hplc->identification

Experimental workflow for the extraction and analysis of this compound from Viola species.

cluster_dpph DPPH Radical Scavenging Assay dpph_solution DPPH Solution (Violet) reaction Incubation dpph_solution->reaction sample Plant Extract (Containing this compound) sample->reaction measurement Spectrophotometric Measurement (Absorbance at ~517 nm) reaction->measurement result Calculation of Scavenging Activity (%) measurement->result

Logical workflow of the DPPH antioxidant assay.

Conclusion

The current body of scientific literature does not provide sufficient data to construct a detailed comparison guide on the published findings of isolated this compound. While its presence in medicinally active Viola species suggests it may possess biological activity, dedicated studies are required to elucidate its specific pharmacological profile. Future research should focus on the isolation and purification of this compound to enable comprehensive in vitro and in vivo investigations. Such studies would be invaluable for understanding its potential contribution to the therapeutic effects of Viola extracts and for exploring its viability as a standalone therapeutic agent. For researchers, scientists, and drug development professionals, this represents a significant knowledge gap and a promising avenue for future investigation.

The Structure-Activity Relationship of Prionanthoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationship (SAR) for prionanthoside (B13433246), a coumarin (B35378) compound, is currently limited in publicly available scientific literature. While the broader class of coumarins is known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects, specific studies detailing the SAR of this compound and its derivatives are not readily found.

This guide, therefore, serves as a template for researchers and drug development professionals to structure and present SAR studies on this compound and its analogs. The methodologies and visualizations provided are based on established practices for the evaluation of natural product derivatives.

Comparative Biological Activity of this compound Analogs

To establish a clear structure-activity relationship, the biological activities of a lead compound and its synthesized or isolated analogs are typically compared. The following table provides a template for summarizing such quantitative data. For the purpose of illustration, hypothetical data for this compound and two analogs are presented.

Table 1: Comparative In Vitro Activity of this compound and its Analogs

Compound IDModification from this compoundCytotoxicity (MCF-7) IC₅₀ (µM)Anti-inflammatory (NO inhibition) IC₅₀ (µM)Antioxidant (DPPH Scavenging) IC₅₀ (µM)
This compound -50.2 ± 3.525.8 ± 2.145.3 ± 4.2
Analog A Demethylation of methoxy (B1213986) group35.7 ± 2.818.2 ± 1.530.1 ± 3.0
Analog B Addition of a hydroxyl group at C-465.1 ± 5.140.5 ± 3.855.9 ± 5.4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and extension of SAR studies. Below are standard methodologies for assessing the biological activities mentioned in Table 1.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Culture: Human breast cancer cells (MCF-7) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability versus the concentration of the compound.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay evaluates the anti-inflammatory potential of the compounds by measuring the inhibition of nitric oxide production.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with different concentrations of the test compounds for 1 hour. Subsequently, the cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: The production of nitric oxide is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. 100 µL of cell culture medium is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Absorbance Measurement: The absorbance of the mixture is measured at 540 nm.

  • Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is then calculated.

DPPH Radical Scavenging Assay

This assay is used to determine the antioxidant capacity of the compounds.

  • Reaction Mixture: In a 96-well plate, 100 µL of various concentrations of the test compounds (in methanol) are mixed with 100 µL of a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH; 0.2 mM).

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. Ascorbic acid is used as a positive control.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value is determined from the dose-response curve.

Visualizing Structure-Activity Relationships and Experimental Workflows

Graphical representations of logical relationships and experimental processes can significantly aid in the interpretation of SAR data.

SAR_Logic cluster_structure Chemical Structure cluster_activity Biological Activity This compound This compound (Lead Compound) Analog_A Analog A (Demethylation) This compound->Analog_A Modification Analog_B Analog B (Hydroxylation) This compound->Analog_B Modification Increased_Activity Increased Potency (Lower IC50) Analog_A->Increased_Activity Leads to Decreased_Activity Decreased Potency (Higher IC50) Analog_B->Decreased_Activity Leads to

Caption: Logical flow of a hypothetical SAR study on this compound.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays Biological Evaluation cluster_analysis Data Analysis Start This compound Synthesis Synthesis of Analogs A & B Start->Synthesis Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assay (MTT) Purification->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (NO Inhibition) Purification->AntiInflammatory Antioxidant Antioxidant Assay (DPPH) Purification->Antioxidant IC50 IC50 Determination Cytotoxicity->IC50 AntiInflammatory->IC50 Antioxidant->IC50 SAR_Analysis SAR Analysis IC50->SAR_Analysis

Caption: General experimental workflow for a this compound SAR study.

A Head-to-Head Comparison of Prionanthoside Extraction Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of Prionanthoside, a key bioactive compound, is a critical first step in harnessing its therapeutic potential. The choice of extraction method significantly impacts yield, purity, and overall process efficiency. This guide provides an objective comparison of common this compound extraction techniques, supported by experimental data drawn from studies on structurally similar iridoid glycosides, to inform the selection of the most suitable method for your research needs.

Comparative Analysis of Extraction Techniques

The selection of an optimal extraction technique for this compound involves a trade-off between yield, purity, extraction time, and solvent consumption. While traditional methods like maceration and Soxhlet extraction are simple and require basic equipment, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages in terms of efficiency and speed.[1]

The following table summarizes the key quantitative parameters for each technique, based on findings from studies on analogous iridoid glycosides. It is important to note that direct comparative studies on this compound are limited, and these values represent expected performance.

Parameter Maceration Soxhlet Extraction Ultrasound-Assisted Extraction (UAE) Microwave-Assisted Extraction (MAE)
Extraction Yield (%) Low to ModerateHighHighVery High
Purity of Extract Low to ModerateModerateHighHigh
Solvent Consumption HighModerateLowLow
Extraction Time Days (e.g., 3-7 days)[2]Hours (e.g., 6-24 hours)Minutes to Hours (e.g., 30-60 min)Minutes (e.g., 1-5 min)[3]
Temperature Room TemperatureBoiling Point of SolventControlled (often near room temp)High (internally generated)
Equipment Complexity LowModerateModerateModerate

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These protocols are generalized and may require optimization based on the specific plant material and desired scale of extraction.

Maceration

Principle: This technique involves soaking the plant material in a solvent for an extended period, allowing the soluble compounds to leach out.[2]

Protocol:

  • Preparation of Plant Material: Air-dry the plant material containing this compound at room temperature and grind it into a coarse powder.

  • Extraction: Place the powdered plant material in a sealed container and add the chosen solvent (e.g., 60% methanol (B129727) in water) at a solid-to-solvent ratio of 1:10 (w/v).[4]

  • Incubation: Seal the container and keep it at room temperature for 3 to 7 days, with occasional agitation.

  • Filtration: After the maceration period, filter the mixture through cheesecloth or filter paper to separate the extract from the solid plant residue.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

Soxhlet Extraction

Principle: This method utilizes a continuous reflux of a heated solvent to extract compounds from a solid material, allowing for a more efficient extraction than simple maceration.

Protocol:

  • Preparation of Plant Material: Prepare the plant material as described for maceration.

  • Loading: Place a known quantity of the powdered plant material into a thimble, which is then placed inside the main chamber of the Soxhlet extractor.

  • Assembly: Assemble the Soxhlet apparatus with a round-bottom flask containing the extraction solvent (e.g., methanol) and a condenser.

  • Extraction: Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the plant material in the thimble. Once the thimble is full, the extract is siphoned back into the flask. This cycle is repeated for 6-24 hours.

  • Concentration: After extraction, cool the apparatus and collect the extract from the flask. Concentrate the extract using a rotary evaporator.

Ultrasound-Assisted Extraction (UAE)

Principle: UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls, enhancing solvent penetration and mass transfer.

Protocol:

  • Preparation of Plant Material: Prepare the plant material as previously described.

  • Extraction: Place the powdered plant material in a flask with the extraction solvent (e.g., 60% methanol in water) at a solid-to-solvent ratio of 1:10 (w/v).

  • Sonication: Immerse the flask in an ultrasonic bath or use an ultrasonic probe. Sonicate at a controlled temperature (e.g., 40°C) for 30-60 minutes.

  • Filtration and Concentration: Follow the same filtration and concentration steps as in the maceration protocol.

Microwave-Assisted Extraction (MAE)

Principle: MAE utilizes microwave energy to heat the solvent and the moisture within the plant cells. This rapid, localized heating creates pressure that ruptures the cell walls, releasing the target compounds into the solvent.

Protocol:

  • Preparation of Plant Material: Prepare the plant material as previously described.

  • Extraction: Place the powdered plant material in a microwave-safe extraction vessel with the chosen solvent (e.g., ethanol).

  • Irradiation: Place the vessel in a microwave extractor and apply microwave power (e.g., 500 W) for a short duration (e.g., 1-5 minutes).

  • Cooling and Filtration: Allow the mixture to cool before filtering to separate the extract.

  • Concentration: Concentrate the filtrate using a rotary evaporator.

Visualizing the Extraction Workflow

The general workflow for this compound extraction, from the initial plant material to the final purified compound, can be visualized as a series of sequential steps.

ExtractionWorkflow PlantMaterial Plant Material (Source of this compound) Grinding Grinding/ Size Reduction PlantMaterial->Grinding Extraction Extraction (Maceration, Soxhlet, UAE, or MAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation/ Concentration Filtration->Concentration CrudeExtract Crude this compound Extract Concentration->CrudeExtract Purification Purification (e.g., Chromatography) CrudeExtract->Purification Purethis compound Purified This compound Purification->Purethis compound

General this compound Extraction Workflow.

Signaling Pathway of Iridoid Glycoside Biosynthesis

This compound, as an iridoid glycoside, is synthesized in plants through a complex series of enzymatic reactions. Understanding this pathway can provide context for its occurrence and distribution in plant tissues.

IridoidBiosynthesis GPP Geranyl Diphosphate (GPP) Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 10-Hydroxygeraniol Geraniol->Hydroxygeraniol G10H Iridodial Iridodial Hydroxygeraniol->Iridodial 10-HGO IridoidGlycosides Iridoid Glycosides (e.g., this compound) Iridodial->IridoidGlycosides Multiple Steps

Simplified Iridoid Glycoside Biosynthesis Pathway.

Logical Relationship of Extraction Parameters

The efficiency of any extraction technique is governed by several interdependent parameters. Optimizing these factors is crucial for maximizing the yield and purity of this compound.

ExtractionParameters ExtractionYield Extraction Yield & Purity Solvent Solvent Type & Polarity Solvent->ExtractionYield Temperature Temperature Temperature->ExtractionYield Time Extraction Time Time->ExtractionYield SolidSolventRatio Solid-to-Solvent Ratio SolidSolventRatio->ExtractionYield ParticleSize Particle Size ParticleSize->ExtractionYield

Key Parameters Influencing Extraction Efficiency.

References

Safety Operating Guide

Proper Disposal of Prionanthoside: A Precautionary Approach for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the disposal of Prionanthoside, a coumarin (B35378) glycoside. Due to the absence of a specific Safety Data Sheet (SDS) in publicly available resources, a precautionary principle must be applied. This involves treating the substance as potentially hazardous until proven otherwise and following established guidelines for chemical waste management.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on general laboratory safety protocols for handling powdered chemicals of unknown toxicity, the following should be worn:

  • Eye Protection: Tight-sealing safety goggles.[1]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Ensure that eyewash stations and safety showers are readily accessible in the work area.[1]

Step 1: Hazard Assessment Workflow

Hazard_Assessment_Workflow start Start: this compound for Disposal sds_check Search for a specific This compound SDS from the manufacturer or supplier. start->sds_check sds_found SDS Found? sds_check->sds_found hazard_info Consult Section 2 (Hazards Identification) and Section 13 (Disposal Considerations) of the SDS. sds_found->hazard_info Yes no_sds If no SDS is available, treat as potentially hazardous. sds_found->no_sds No is_hazardous Is the substance classified as hazardous? hazard_info->is_hazardous non_hazardous_disposal Follow Non-Hazardous Waste Disposal Protocol. is_hazardous->non_hazardous_disposal No hazardous_disposal Follow Hazardous Chemical Waste Disposal Protocol. is_hazardous->hazardous_disposal Yes end End non_hazardous_disposal->end no_sds->hazardous_disposal

Caption: Workflow for determining the appropriate disposal path for this compound.

Step 2: Operational Plan for Hazardous Chemical Waste Disposal

If this compound is determined to be hazardous, or if it is being treated as such under the precautionary principle, the following operational plan for disposal must be followed. This aligns with general laboratory chemical waste management guidelines.[2]

Hazardous_Waste_Disposal_Plan start Start: Hazardous this compound Waste collect Collect waste in a designated, chemically compatible container. start->collect label Label the container with 'Hazardous Waste', chemical name, and associated hazards. collect->label segregate Segregate from incompatible wastes (e.g., strong oxidizing agents). label->segregate store Store in a designated satellite accumulation area. segregate->store request Request waste pickup from your institution's Environmental Health and Safety (EHS) department. store->request end End: Proper Disposal request->end

Caption: Operational plan for the disposal of hazardous chemical waste.

Detailed Disposal Protocols

Protocol for Hazardous this compound Waste
  • Containerization:

    • Collect this compound waste in a container that is in good condition, free of leaks, and compatible with the chemical. Plastic containers are often preferred.

    • The container must have a secure, leak-proof closure and be kept closed except when adding waste.

  • Labeling:

    • As soon as waste is added, affix a "Hazardous Waste" label to the container.

    • The label must include the full chemical name ("this compound"), the quantity of waste, and any known hazard information. Do not use abbreviations.

  • Segregation and Storage:

    • Store the waste container in a designated satellite accumulation area, which should be at or near the point of generation.

    • Ensure the waste is segregated from incompatible materials. While specific incompatibilities for this compound are unknown, as a general precaution, it should be kept away from strong oxidizing agents.

  • Disposal:

    • Do not dispose of this compound down the drain or in the regular trash.

    • Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup for hazardous waste.

  • Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol, methanol, DMSO, acetone, in which this compound is soluble).

    • The rinsate must be collected and treated as hazardous waste.

    • After triple-rinsing, the container can be disposed of in the regular trash after defacing the label.

Protocol for Non-Hazardous this compound Waste

If, after a thorough hazard assessment, it is definitively determined that this compound is non-hazardous, the disposal procedure is simpler.

  • Solid Waste:

    • Non-hazardous solid chemical waste can typically be disposed of in the regular laboratory trash.

    • It is good practice to place the chemical in a sealed bag or container before putting it in the trash to prevent accidental exposure to custodial staff.

  • Liquid Waste (Solutions):

    • Some non-hazardous, water-soluble chemicals can be disposed of down the sanitary sewer with copious amounts of water, provided it is permitted by your local regulations and institutional policies.

    • Given that this compound is soluble in solvents like DMSO, methanol, and ethanol, solutions of this compound in these solvents should be treated as hazardous chemical waste due to the flammability of the solvents.

Glycoside-Specific Considerations

Glycosides are compounds that can be hydrolyzed (broken down) by acids or enzymes into a sugar (glycone) and a non-sugar (aglycone) component. While acid hydrolysis is a potential method for chemical degradation, it is not recommended as a disposal procedure in a standard laboratory setting without a thorough understanding of the resulting byproducts and their hazards. The aglycone portion of the glycoside is responsible for its biological activity, and its degradation products may also be hazardous.

Summary of Quantitative Data

No specific quantitative data, such as reportable quantities or concentration limits for disposal, were found for this compound in the conducted research. In the absence of such data, all quantities of this compound waste should be handled according to the procedures outlined above. The following table summarizes general quantitative guidelines for hazardous waste accumulation in a laboratory setting.

ParameterGuidelineCitation
Maximum Hazardous Waste Volume 55 gallons per satellite accumulation area
Maximum Acutely Toxic Waste 1 quart of liquid or 1 kilogram of solid
Storage Time Limit Up to 12 months in a satellite accumulation area

By adhering to these precautionary procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific waste disposal guidelines and EHS department for any questions or clarification.

References

Essential Safety and Logistical Information for Handling Prionanthoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Prionanthoside, a comprehensive understanding of safety protocols and handling procedures is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn at all times to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Body Part Required PPE Specifications
Eyes/Face Safety glasses with side shields or gogglesMust be worn to protect against splashes or airborne particles. A face shield may be required for procedures with a high risk of splashing.
Skin Chemical-resistant glovesNitrile or neoprene gloves are recommended. Gloves should be inspected for integrity before each use and changed frequently.
Laboratory coatA fully buttoned lab coat should be worn to protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or under a chemical fume hoodFor procedures that may generate dust or aerosols, a NIOSH-approved respirator may be necessary based on a risk assessment.

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Work in a designated area, such as a chemical fume hood, especially when handling the powdered form or preparing solutions.

  • Avoid the formation of dust and aerosols.

  • Prevent contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed, light-resistant container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials, such as strong oxidizing agents.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

Operational Plan:

  • Segregation: Keep this compound waste separate from other laboratory waste.

  • Containment: Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other required information as per your institution's guidelines.

  • Collection: Arrange for the collection of the hazardous waste by the institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.

Emergency Spill Procedures:

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill_Procedure Evacuate Evacuate the immediate area Alert Alert supervisor and colleagues Evacuate->Alert PPE Don appropriate PPE (gloves, goggles, lab coat) Alert->PPE Contain Contain the spill with absorbent material PPE->Contain Clean Clean the spill area (follow EHS guidelines) Contain->Clean Dispose Dispose of contaminated materials as hazardous waste Clean->Dispose Report Report the incident Dispose->Report

Caption: Emergency spill response workflow for this compound.

Experimental Protocol: General Guidance for In Vitro Assays

While specific experimental protocols will vary depending on the research objectives, the following provides a general workflow for utilizing this compound in in vitro cell-based assays.

Experiment_Workflow Prep Prepare this compound Stock Solution (e.g., in DMSO) Treatment Treat Cells with this compound (at desired concentrations) Prep->Treatment Cell_Culture Culture and Seed Cells Cell_Culture->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Assay Perform Cellular or Biochemical Assay Incubation->Assay Data_Analysis Analyze and Interpret Data Assay->Data_Analysis

Caption: General workflow for an in vitro experiment using this compound.

Detailed Methodologies:

Due to the proprietary nature of specific drug development research and the varied applications of this compound, detailed, universally applicable experimental protocols are not publicly available. Researchers should consult relevant scientific literature for methodologies related to their specific area of investigation. The general steps outlined in the workflow above can be adapted based on the specific cell line, assay, and research question. Key considerations for protocol development include determining the optimal solvent for the stock solution, the concentration range for treatment, and the appropriate incubation time to observe the desired biological effect.

By adhering to these safety and logistical guidelines, researchers can minimize risks and create a secure environment for handling this compound, ultimately fostering a culture of safety and responsibility in the laboratory.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.